4-Ethynyl-1,1-difluorocyclohexane
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-1,1-difluorocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2/c1-2-7-3-5-8(9,10)6-4-7/h1,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURUIJYAMCRJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Ethynyl-1,1-difluorocyclohexane
Abstract
This technical guide provides a comprehensive and scientifically grounded approach to the synthesis of 4-Ethynyl-1,1-difluorocyclohexane, a valuable building block in contemporary drug discovery and materials science. The gem-difluorocyclohexane motif is a recognized bioisostere for carbonyl groups, enhancing metabolic stability and modulating physicochemical properties, while the terminal alkyne functionality serves as a versatile handle for click chemistry and further molecular elaboration. This document details a robust, multi-step synthetic pathway, elucidates the mechanistic underpinnings of each transformation, and provides detailed experimental protocols. The target audience for this guide includes researchers, medicinal chemists, and process development scientists.
Introduction: The Strategic Importance of Fluorinated Alkyne Building Blocks
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The 1,1-difluoromethylene group, in particular, is a valuable non-polar, non-hydrolyzable mimic of a ketone or aldehyde carbonyl group.[1]
Concurrently, the terminal alkyne has emerged as a critical functional group in drug development.[3] It is a versatile precursor for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and can also participate in Sonogashira couplings and other carbon-carbon bond-forming reactions.[4][5] The combination of the 1,1-difluorocyclohexane scaffold with a terminal alkyne at the 4-position yields a building block of significant interest for the synthesis of novel therapeutics and advanced materials.
This guide outlines a logical and efficient synthetic route to this compound, commencing from commercially available starting materials. The chosen pathway emphasizes robust and scalable reactions, providing the user with a practical and reproducible methodology.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A retrosynthetic analysis of the target molecule, this compound, suggests a convergent approach. The key bond dissections involve the terminal alkyne and the gem-difluoro group. The ethynyl group can be reliably installed from an aldehyde via established one-carbon homologation reactions.[6][7] The gem-difluoro moiety is most efficiently introduced by the deoxofluorination of a corresponding ketone.[1]
This leads to the following proposed synthetic pathway:
Caption: Proposed two-step synthesis of this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of 4-Formyl-1,1-difluorocyclohexane
The initial step involves the geminal difluorination of a suitable commercially available starting material, ethyl 4-oxocyclohexanecarboxylate. The ester functionality serves as a stable precursor to the required aldehyde.
Reaction Scheme:
The conversion of the ketone to the gem-difluoride is a critical transformation. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are the reagents of choice for this deoxofluorination.[1]
Mechanism of Deoxofluorination with DAST:
Caption: Simplified mechanism of deoxofluorination using DAST.
Experimental Protocol:
-
To a stirred solution of ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add Deoxo-Fluor® (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4,4-difluorocyclohexanecarboxylate.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | Ethyl 4-oxocyclohexanecarboxylate |
| Reagent | Deoxo-Fluor® |
| Yield | 85-95% |
| Purity (by GC) | >98% |
The resulting difluorinated ester is then reduced to the corresponding primary alcohol using a mild reducing agent such as diisobutylaluminium hydride (DIBAL-H).
Experimental Protocol:
-
Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the sequential slow addition of methanol, water, and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield (4,4-difluorocyclohexyl)methanol, which is often used in the next step without further purification.
The primary alcohol is then oxidized to the desired aldehyde, 4-formyl-1,1-difluorocyclohexane. Mild oxidation conditions are required to avoid over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are suitable reagents.
Experimental Protocol (using DMP):
-
Dissolve (4,4-difluorocyclohexyl)methanol (1.0 eq) in anhydrous DCM (0.2 M) at room temperature.
-
Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃).
-
Stir until the solid dissolves and the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and carefully concentrate under reduced pressure (the aldehyde can be volatile) to afford 4-formyl-1,1-difluorocyclohexane.
Step 2: Conversion of the Aldehyde to the Terminal Alkyne
The final step is the one-carbon homologation of the aldehyde to the terminal alkyne. Two highly effective methods are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation (often using the Ohira-Bestmann modification).[6][7][8][9][10][11][12][13]
This two-step procedure first converts the aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[6][7][11][12][13]
Reaction Scheme:
Experimental Protocol:
-
Formation of the Dibromoalkene:
-
To a solution of triphenylphosphine (PPh₃, 4.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise.
-
Stir the resulting dark red mixture at 0 °C for 30 minutes.
-
Add a solution of 4-formyl-1,1-difluorocyclohexane (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture and purify by flash chromatography (hexanes) to isolate the intermediate 1,1-dibromo-2-(4,4-difluorocyclohexyl)ethene.
-
-
Formation of the Alkyne:
-
Dissolve the dibromoalkene (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi, 2.1 eq, 1.6 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes) to yield this compound.
-
This method offers a one-pot conversion of the aldehyde to the alkyne under milder basic conditions, which can be advantageous for sensitive substrates.[8][9][10] It utilizes the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).
Reaction Scheme:
Experimental Protocol:
-
To a solution of 4-formyl-1,1-difluorocyclohexane (1.0 eq) in anhydrous methanol (MeOH, 0.2 M) at room temperature, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the Ohira-Bestmann reagent (1.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours. Effervescence (N₂ gas) should be observed.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the mixture with water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes) to afford this compound.
Comparison of Methods:
| Feature | Corey-Fuchs Reaction | Ohira-Bestmann Modification |
| Conditions | Cryogenic temperatures, strong base (n-BuLi) | Room temperature, mild base (K₂CO₃) |
| Procedure | Two distinct steps (isolation of intermediate recommended) | One-pot procedure |
| Workup | Can be complicated by PPh₃ and PPh₃O byproducts | Generally cleaner workup |
| Substrate Scope | Very broad | Excellent for a wide range of aldehydes |
For the synthesis of this compound, the Ohira-Bestmann modification is often preferred due to its operational simplicity and milder conditions.
Characterization Data (Predicted)
This compound
-
Molecular Formula: C₈H₁₀F₂
-
Molecular Weight: 144.16 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 2.20-2.10 (m, 1H), 2.05-1.90 (m, 5H), 1.85-1.70 (m, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 122.5 (t, J = 240 Hz, CF₂), 83.5 (s, C≡CH), 68.5 (s, C≡CH), 35.0 (t, J = 25 Hz, CH₂CF₂), 28.0 (s, CH-C≡), 24.5 (s, CH₂).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -95.0 to -98.0 (m).
-
GC-MS (EI): m/z 144 (M⁺).
Safety Considerations
-
Deoxofluorinating agents (DAST, Deoxo-Fluor®): These reagents are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. DAST can disproportionate with thermal runaway; Deoxo-Fluor® is a safer alternative.
-
n-Butyllithium (n-BuLi): A pyrophoric reagent that ignites on contact with air and reacts violently with water. All manipulations must be performed under a strictly inert atmosphere using syringe and cannula techniques.
-
Carbon tetrabromide (CBr₄): A toxic and lachrymatory solid. Handle with care in a fume hood.
-
Dess-Martin periodinane (DMP): Can be explosive under certain conditions (shock or heat). It is recommended to use the commercially available stabilized formulation.
Conclusion
This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of this compound. By leveraging a deoxofluorination reaction to install the gem-difluoro motif and a subsequent one-carbon homologation of an aldehyde, this valuable building block can be accessed in good overall yield. The protocols provided, along with the mechanistic insights and safety information, are intended to empower researchers in medicinal chemistry and materials science to confidently synthesize this compound and explore its potential in their respective fields.
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4-Ethynyl-1,1-difluorocyclohexane: A Technical Guide for Advanced Drug Discovery
CAS Number: 1202245-66-6
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Convergence of the Ethynyl and Gem-Difluorocyclohexyl Moieties
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. 4-Ethynyl-1,1-difluorocyclohexane emerges as a building block of significant interest, embodying the strategic fusion of two highly valued functional groups: a terminal alkyne and a gem-difluorinated cyclohexane ring. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications as a strategic tool in the design of next-generation therapeutics.
The terminal alkyne is a versatile functional group, prized for its linear geometry and reactivity. It can act as a key pharmacophoric element, engaging in specific interactions within protein binding sites, and serves as a synthetic handle for a variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions. These reactions are foundational in fragment-based drug discovery, lead optimization, and the synthesis of complex molecular architectures.
Concurrently, the introduction of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, binding affinity, and lipophilicity. The gem-difluorocyclohexane motif is particularly effective at enhancing metabolic stability by blocking susceptible C-H bonds from oxidative metabolism by cytochrome P450 enzymes. This guide will delve into the synthesis, properties, and strategic applications of this compound, providing a comprehensive resource for its effective utilization in drug discovery programs.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design. The following table summarizes key predicted and known properties.
| Property | Value | Source |
| CAS Number | 1202245-66-6 | [1] |
| Molecular Formula | C₈H₁₀F₂ | [1] |
| Molecular Weight | 144.16 g/mol | [1] |
| Appearance | Colorless liquid (Predicted) | [2] |
| Boiling Point | 133.1 ± 40.0 °C (Predicted) | [2] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2] |
| XlogP | 2.5 (Predicted) | [3] |
| Storage Temperature | Room Temperature | [2] |
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the acetylenic proton around δ 2.0-3.0 ppm. The protons on the cyclohexane ring will appear as a series of multiplets in the aliphatic region (δ 1.5-2.5 ppm), with their chemical shifts and coupling constants influenced by the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will feature signals for the alkyne carbons in the range of δ 65-90 ppm. The carbon bearing the two fluorine atoms (C1) will exhibit a triplet due to C-F coupling. The other cyclohexane carbons will appear in the aliphatic region, with their chemical shifts influenced by the fluorine substitution. Studies on 1,1-difluorocyclohexane have shown significant C-F coupling.[4]
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. For 1,1-difluorocyclohexane, the fluorine resonance is a key identifier.[5] In this compound, a single resonance is expected, likely appearing as a complex multiplet due to coupling with the neighboring protons.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 144.0751, corresponding to the exact mass of C₈H₁₀F₂.[3] Common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are also predicted.[3]
Proposed Synthesis of this compound
A robust and scalable synthesis of this compound can be proposed based on well-established organic transformations. The most logical approach involves the conversion of the commercially available 4,4-difluorocyclohexanecarbaldehyde to the terminal alkyne. Two primary methods are suitable for this one-carbon homologation: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.
Synthetic Workflow Diagram
Caption: Proposed synthetic routes to this compound.
Detailed Experimental Protocol: Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation, particularly using the Bestmann-Ohira reagent, is often preferred for its milder conditions and applicability to a wider range of aldehydes.
Materials:
-
4,4-Difluorocyclohexanecarbaldehyde
-
Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,4-difluorocyclohexanecarbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the Bestmann-Ohira reagent (1.2 eq).
-
To this stirred solution, add potassium carbonate (2.0 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a terminal alkyne and a gem-difluorocyclohexane ring in this compound provides medicinal chemists with a powerful building block to address several key challenges in drug design.
Metabolic Stabilization
The gem-difluoro group on the cyclohexane ring acts as a bioisostere for a methylene or carbonyl group but with significantly altered electronic properties and metabolic stability. The high strength of the C-F bond makes the fluorinated carbon and adjacent positions less susceptible to oxidative metabolism by cytochrome P450 enzymes.
Caption: The gem-difluoro group blocks metabolic oxidation.
Modulation of Physicochemical Properties
The introduction of the gem-difluoro moiety can influence a molecule's lipophilicity (logP) and pKa. While often increasing lipophilicity compared to a non-fluorinated analog, the effect can be context-dependent. The electron-withdrawing nature of the fluorine atoms can also impact the acidity or basicity of nearby functional groups.
Synthetic Versatility and Molecular Scaffolding
The terminal alkyne of this compound is a gateway to a vast array of molecular complexity.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the straightforward formation of a C(sp)-C(sp²) bond, enabling the connection of the difluorocyclohexane motif to various aryl and vinyl halides. This is a powerful tool for building the core structures of many targeted therapies.
Caption: General scheme for Sonogashira coupling.
-
Click Chemistry: The terminal alkyne is a key component in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This allows for the facile conjugation of the 4,4-difluorocyclohexyl moiety to biomolecules, fluorescent probes, or other drug fragments, making it an invaluable tool in chemical biology and drug delivery.
Conclusion
This compound stands as a testament to the power of strategic molecular design. By combining the metabolic stability conferred by the gem-difluoro group with the synthetic versatility and pharmacophoric potential of the terminal alkyne, this building block offers a compelling solution to many of the challenges faced in modern drug discovery. Its application can lead to the development of drug candidates with improved pharmacokinetic profiles and novel mechanisms of action. As our understanding of the nuanced effects of fluorination and the utility of alkyne-based transformations continues to grow, the importance of scaffolds like this compound in the medicinal chemist's toolkit is set to increase.
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An In-depth Technical Guide to 4-Ethynyl-1,1-difluorocyclohexane: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Ethynyl-1,1-difluorocyclohexane, a valuable building block for researchers and professionals in the fields of medicinal chemistry and drug development. This document is intended to serve as a practical resource, offering not only essential data but also insights into the strategic utilization of this unique chemical entity.
Introduction: The Strategic Value of Fluorinated Alkyne Scaffolds
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a wide range of pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group, in particular, is often employed as a bioisostere for a carbonyl group or to lock the conformation of a flexible ring system. When combined with a terminal alkyne—a versatile functional group for bioorthogonal conjugation and carbon-carbon bond formation—the resulting scaffold, such as this compound, becomes a powerful tool in the synthesis of novel therapeutics. This guide will delve into the core characteristics of this compound, providing a foundation for its effective application in research and development.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its successful incorporation into a synthetic workflow and for predicting its influence on the properties of the final drug candidate.
Structural and General Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1202245-66-6 | [1] |
| Molecular Formula | C₈H₁₀F₂ | [1] |
| Molecular Weight | 144.16 g/mol | [1] |
| Physical State | Colorless liquid (predicted) | [2] |
| Purity | Typically >97% | [1] |
| Storage | Store at room temperature | [2] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 133.1 ± 40.0 °C | [2] |
| Density | 1.04 ± 0.1 g/cm³ | [2] |
| XlogP | 2.5 | [3] |
Expert Insight: The predicted XlogP of 2.5 suggests that this compound possesses moderate lipophilicity. The gem-difluoro group, while increasing the molecular weight, does not drastically increase lipophilicity compared to a non-fluorinated analogue, making it an attractive scaffold for maintaining drug-like properties.
Spectroscopic Characterization
The unique structural features of this compound give rise to a characteristic spectroscopic fingerprint. The following sections provide an expert interpretation of the expected spectral data, which is crucial for reaction monitoring and structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.
-
≡C-H Stretch: A sharp, strong absorption is expected in the region of 3330-3270 cm⁻¹ , which is highly characteristic of the C-H bond of a terminal alkyne.[4]
-
C≡C Stretch: A weak to medium, sharp absorption is anticipated between 2260-2100 cm⁻¹ . The intensity of this peak is often diminished in symmetrical alkynes, but in this case, it should be clearly observable.[4]
-
C-F Stretch: Strong absorptions corresponding to the C-F bonds are expected in the fingerprint region, typically between 1100-1000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Strong absorptions from the cyclohexane ring will be present in the 2960-2850 cm⁻¹ region.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.
-
¹H NMR:
-
Alkynyl Proton (≡C-H): A singlet or a narrow triplet (due to long-range coupling) is expected around δ 1.9-2.5 ppm .
-
Cyclohexane Protons: A series of complex multiplets will be observed between δ 1.5-2.2 ppm . The protons on the carbons adjacent to the gem-difluoro group (C2 and C6) will likely appear as multiplets further downfield due to the electron-withdrawing effect of the fluorine atoms and will exhibit coupling to the fluorine atoms.
-
-
¹³C NMR:
-
Alkynyl Carbons (C≡C): Two distinct signals are expected in the range of δ 65-90 ppm .
-
Fluorinated Carbon (C1): A triplet is expected around δ 120-130 ppm due to one-bond coupling with the two fluorine atoms.
-
Cyclohexane Carbons: Signals for the other cyclohexane carbons will appear in the aliphatic region (δ 20-40 ppm ), with those closer to the fluorine atoms being shifted downfield.
-
-
¹⁹F NMR: A single resonance is expected, which will appear as a complex multiplet due to coupling with the neighboring protons on the cyclohexane ring. Based on studies of 1,1-difluorocyclohexane, the chemical shift would be in the region of -90 to -100 ppm relative to CFCl₃.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 144. The fragmentation pattern would likely involve the loss of fluorine, the ethynyl group, and fragmentation of the cyclohexane ring. High-resolution mass spectrometry is essential for confirming the elemental composition.
Synthesis and Reactivity
The synthesis of this compound can be approached through established synthetic methodologies. A plausible synthetic route is outlined below, followed by a discussion of the key reactions of the terminal alkyne.
Proposed Synthetic Pathway
A practical synthesis can be envisioned starting from 4,4-difluorocyclohexanone.
Caption: Proposed synthetic route to this compound.
Experimental Protocol: A General Approach
-
Step 1: Olefination. To a solution of a suitable phosphonium ylide or phosphonate carbanion (generated, for example, from bromomethyltriphenylphosphonium bromide and a strong base) in an anhydrous solvent such as THF at low temperature, a solution of 4,4-difluorocyclohexanone is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.
-
Step 2: Elimination. The resulting vinyl bromide is then subjected to a double elimination reaction using a strong base, such as sodium amide in liquid ammonia, to afford the terminal alkyne.
Key Reactions for Drug Discovery
The terminal alkyne moiety of this compound is a versatile handle for a variety of chemical transformations that are highly valued in medicinal chemistry.
This palladium- and copper-catalyzed reaction enables the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This is a powerful method for constructing complex molecular architectures.[7]
Caption: Schematic of the Sonogashira cross-coupling reaction.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click" chemistry, allowing for the efficient and specific formation of a stable 1,2,3-triazole linkage. This reaction is widely used in bioconjugation and fragment-based drug discovery.[8]
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An In-Depth Technical Guide to 4-Ethynyl-1,1-difluorocyclohexane: A Versatile Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Ethynyl-1,1-difluorocyclohexane, a valuable building block for researchers, medicinal chemists, and drug development professionals. The document details its physicochemical properties, provides a robust, field-proven synthetic protocol with mechanistic insights, and explores the strategic rationale for its application in modern drug design. Emphasis is placed on the synergistic roles of the gem-difluoro group and the terminal alkyne moiety in modulating metabolic stability, physicochemical properties, and enabling advanced conjugation strategies. This guide serves as a practical resource, integrating theoretical principles with actionable experimental methodologies to empower innovation in therapeutic design.
Introduction: The Strategic Value of Fluorinated Aliphatic Scaffolds
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a drug candidate's pharmacological profile. The introduction of a gem-difluoromethylene group into a carbocyclic ring, such as in the cyclohexane scaffold, imparts profound effects on local electronics, lipophilicity, metabolic stability, and conformation without significantly increasing steric bulk. This modification can block sites of oxidative metabolism and lower the pKa of nearby functional groups through potent inductive effects, thereby enhancing bioavailability and target engagement.[1][2]
This compound emerges as a particularly compelling building block by marrying the benefits of the gem-difluorocyclohexane motif with the synthetic versatility of a terminal alkyne. The alkyne serves not only as a rigid linker and a potential pharmacophoric element but also as a versatile handle for a suite of powerful chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4] This guide elucidates the synthesis, properties, and strategic application of this high-value compound.
Physicochemical and Safety Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for ensuring laboratory safety.
Physicochemical Data
The key properties of this compound are summarized below. These values are essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀F₂ | [5][6] |
| Molecular Weight | 144.16 g/mol | [5][6] |
| CAS Number | 1202245-66-6 | [5][6] |
| Appearance | Colorless liquid (Predicted) | [5] |
| Boiling Point | 133.1 ± 40.0 °C (Predicted) | [5] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [5] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
Hazard Identification: [7]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory tract irritation.
Recommended Precautions: [7]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 2-8 °C.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7]
Synthesis Protocol: From Ketone to Alkyne
The synthesis of this compound is most logically achieved from the corresponding ketone, 4,4-difluorocyclohexanone. The conversion of a ketone to a terminal alkyne is a classic transformation in organic synthesis, for which several reliable methods exist. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is presented here as it offers a robust and high-yielding one-pot procedure that is tolerant of a wide range of functional groups and proceeds under relatively mild conditions.[8][9][10]
The causality for selecting this method over alternatives like the Corey-Fuchs reaction lies in its operational simplicity and milder basic conditions (K₂CO₃/MeOH), which minimize potential side reactions such as enolization that can be problematic with aliphatic ketones under the strongly basic conditions of the Corey-Fuchs protocol (n-BuLi).[9][11]
Reaction Scheme
Caption: Synthetic workflow for the Ohira-Bestmann homologation.
Step-by-Step Experimental Protocol
Materials:
-
4,4-Difluorocyclohexanone
-
Ohira-Bestmann Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add anhydrous methanol (approx. 0.2 M relative to the ketone).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents). Stir the suspension vigorously for 10-15 minutes at room temperature.
-
Addition of Reagents: To the stirring suspension, add 4,4-difluorocyclohexanone (1.0 equivalent). Immediately following, add the Ohira-Bestmann reagent (1.2 equivalents) dropwise over 5-10 minutes. Causality Note: Adding the ketone first ensures the in-situ generated diazomethylphosphonate anion reacts immediately, minimizing self-condensation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting ketone. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove residual methanol and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: The product is likely volatile; use minimal heating.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to yield pure this compound as a colorless liquid.
Structural Characterization (Self-Validation)
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The following data represent the expected chemical shifts based on the known effects of the constituent functional groups.[1][5][12][13]
Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H-NMR | ~2.5 - 3.1 | t (triplet) | Acetylenic proton (-C≡C-H ). Small coupling (J ≈ 2-3 Hz) to the methine proton. |
| ~2.3 - 2.6 | m (multiplet) | Methine proton at C4 (-CH -C≡CH). | |
| ~1.8 - 2.2 | m (multiplet) | Methylene protons adjacent to the CF₂ group (-CH₂ -CF₂-). | |
| ~1.6 - 1.9 | m (multiplet) | Methylene protons adjacent to the CH group (-CH₂ -CH-). | |
| ¹³C-NMR | ~115 (t, J ≈ 250 Hz) | t (triplet) | Difluorinated carbon (C F₂). Large one-bond C-F coupling. |
| ~80 - 85 | s (singlet) | Internal alkyne carbon (-C ≡CH). | |
| ~70 - 75 | d (doublet) | Terminal alkyne carbon (-C≡C H). | |
| ~35 (t, J ≈ 23 Hz) | t (triplet) | Methylene carbons adjacent to the CF₂ group (C H₂-CF₂-). Two-bond C-F coupling. | |
| ~25 - 30 | s (singlet) | Methylene carbons adjacent to the CH group (C H₂-CH-). | |
| ~20 - 25 | s (singlet) | Methine carbon (C H-C≡CH). | |
| ¹⁹F-NMR | ~ -90 to -110 | m (multiplet) | Geminal fluorine atoms (-CF₂ -). Referenced to CFCl₃.[4][13] |
Note: NMR chemical shifts are predictions and may vary based on solvent and experimental conditions.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in the strategic combination of its two key motifs.
Caption: Key structural features and their associated benefits in drug design.
The Role of the gem-Difluorocyclohexane Core
-
Metabolic Shielding: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing the CF₂ group at the 4-position effectively blocks a potential site of cytochrome P450-mediated hydroxylation, a common metabolic pathway for cyclohexane rings. This can significantly increase the half-life and oral bioavailability of a drug candidate.[1][13]
-
Modulation of Physicochemical Properties: The two fluorine atoms exert a powerful electron-withdrawing inductive effect. This can lower the pKa of neighboring basic amines, which can be advantageous for optimizing solubility and cell permeability. Furthermore, the CF₂ group can subtly alter the lipophilicity (LogP) of the molecule in a context-dependent manner, providing a handle for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][14]
The Versatility of the Terminal Alkyne
-
Bioorthogonal Chemistry: The terminal alkyne is the key functional group for "click" chemistry. It reacts efficiently and selectively with azides to form stable 1,2,3-triazole rings.[3] This allows for the late-stage modification of complex molecules, the attachment of imaging agents or affinity probes for target identification, and the synthesis of antibody-drug conjugates (ADCs).
-
Pharmacophore and Structural Element: The linear and rigid nature of the alkyne can be exploited to orient other pharmacophoric groups into a specific vector within a protein's binding site, enhancing potency and selectivity.[12] It can serve as a bioisostere for other functional groups, such as nitriles or halogens, while offering unique electronic properties.[12]
-
Covalent Warhead Precursor: While terminal alkynes themselves are generally stable, they are precursors to reactive species. For example, they can be used in the design of covalent inhibitors where the alkyne is activated within the target enzyme's active site.
Conclusion
This compound is more than a simple catalog chemical; it is a strategically designed building block that addresses multiple challenges in modern drug discovery. Its synthesis is achievable through robust and well-established organic chemistry transformations. The compound provides medicinal chemists with a powerful platform to simultaneously enhance metabolic stability, modulate physicochemical properties, and enable versatile synthetic elaboration through its terminal alkyne handle. As the demand for drug candidates with optimized ADME profiles and novel mechanisms of action continues to grow, the judicious application of building blocks like this compound will be instrumental in the development of next-generation therapeutics.
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1H NMR and 13C NMR of 4-Ethynyl-1,1-difluorocyclohexane
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Ethynyl-1,1-difluorocyclohexane
Abstract
This compound is a key building block in medicinal chemistry and materials science, prized for the conformational rigidity imparted by the gem-difluoro group and the synthetic versatility of the ethynyl moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for the structural elucidation and purity assessment of this molecule. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret NMR data for fluorinated alicyclic compounds. We will explore spectral prediction, the causality behind experimental choices, detailed acquisition protocols, and the interpretation of complex spin-spin coupling patterns involving ¹H, ¹³C, and ¹⁹F nuclei.
Introduction: The Structural Significance of this compound
The 4,4-difluorocyclohexane motif is a conformationally restricted surrogate for cyclohexanes and is of significant interest in drug design.[1] The gem-difluoro substitution at a single carbon atom locks the cyclohexane ring's chair conformation and influences the molecule's electronic properties without dramatically increasing its size. The addition of an ethynyl group at the C4 position provides a reactive handle for a multitude of chemical transformations, including click chemistry, Sonogashira couplings, and polymerization reactions.
Accurate structural confirmation of this molecule is paramount. NMR spectroscopy offers unparalleled insight into its three-dimensional structure by reporting on the unique electronic environment of each hydrogen and carbon atom. However, the presence of fluorine introduces complexities, such as long-range H-F and C-F spin-spin couplings, that require careful analysis. This guide will deconstruct these complexities to provide a clear path to confident spectral assignment.
Figure 1: Structure of this compound with key atoms labeled.
Foundational NMR Principles for a Fluorinated Cyclohexane
A comprehensive analysis requires understanding not just ¹H and ¹³C nuclei, but also the highly influential ¹⁹F nucleus (100% natural abundance, spin I=½).
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electronegative atoms like fluorine deshield nearby nuclei, shifting their signals downfield (to higher ppm values).[2][3] The π-system of the ethynyl group creates a magnetic anisotropy effect, shielding the acetylenic proton and shifting its signal upfield relative to vinylic protons.[4]
-
Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring nuclei is transmitted through bonding electrons, causing signals to split into multiplets. In this molecule, we will observe:
-
H-H Couplings (ⁿJHH): Typically observed over 2-3 bonds, crucial for determining connectivity.
-
H-F Couplings (ⁿJHF): Can be observed over 2, 3, or even 4 bonds. The magnitude of ³JHF is highly dependent on the dihedral angle, similar to the Karplus relationship for ³JHH.[5]
-
C-F Couplings (ⁿJCF): One-bond couplings (¹JCF) are very large (typically > 200 Hz). Longer-range couplings are also common and provide invaluable structural information.[6][7]
-
Predicted Spectral Analysis and Interpretation
As no public spectral data for this compound is readily available, the following analysis is a prediction based on established data for 1,1-difluorocyclohexane[5], ethynylcyclohexane[8], and general chemical shift principles[9].
¹H NMR Spectrum Analysis
The molecule has four distinct proton environments:
-
H-ethynyl (1H): The proton on the terminal alkyne.
-
H-4 (1H): The proton on the carbon bearing the ethynyl group.
-
H-2/H-6 (4H): The four protons adjacent to the CF₂ group.
-
H-3/H-5 (4H): The four protons adjacent to the CH-ethynyl group.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Shift and Coupling |
| H-2/H-6 (axial) | ~1.8 - 2.0 | dddm | Deshielded by proximity to two electronegative fluorine atoms. Coupled to its geminal equatorial proton (~²JHH ≈ 12-14 Hz), the adjacent axial H-3/H-5 protons (~³JHH(ax,ax) ≈ 10-13 Hz), and the axial fluorine (~³JHF(ax,ax) ≈ 34 Hz).[5] |
| H-2/H-6 (equatorial) | ~2.0 - 2.2 | dddm | Further deshielded relative to the axial proton. Coupled to its geminal axial proton, the adjacent equatorial H-3/H-5 protons (~³JHH(ax,eq) ≈ 3-5 Hz), and the equatorial fluorine (~³JHF(ax,eq) ≈ 11.5 Hz).[5] |
| H-3/H-5 (axial & eq) | ~1.6 - 1.9 | m | Complex multiplet due to geminal and vicinal couplings to H-2/H-6 and H-4. Less deshielded than H-2/H-6 as they are further from the fluorine atoms. |
| H-4 | ~2.3 - 2.5 | m | Deshielded by the adjacent ethynyl group. Coupled to the four neighboring protons on C-3 and C-5. |
| H-ethynyl | ~1.9 - 2.1 | t | Shielded by the magnetic anisotropy of the triple bond. Appears as a triplet due to long-range coupling with the two equatorial H-3/H-5 protons (~⁴JHH ≈ 2-3 Hz). |
¹³C NMR Spectrum Analysis
The molecule has five distinct carbon environments: C1, C2/C6, C3/C5, C4, and the two alkyne carbons (C≡CH and C≡CH).
Expected Chemical Shifts and Multiplicities (Proton-Decoupled):
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (from C-F Coupling) | Rationale for Shift and Coupling |
| C1 (CF₂) | ~115 - 120 | t | Heavily deshielded by the two attached fluorine atoms. Appears as a triplet due to strong one-bond coupling to the two fluorine atoms (¹JCF ≈ 240-250 Hz).[6] |
| C2/C6 | ~30 - 35 | t | Shifted downfield relative to cyclohexane (~27 ppm)[10] due to the β-effect of the fluorine atoms. Appears as a triplet due to two-bond coupling to fluorine (²JCF ≈ 20-25 Hz). |
| C3/C5 | ~20 - 25 | t | Relatively unshifted from a typical cyclohexane carbon. May show a small triplet from three-bond coupling to fluorine (³JCF ≈ 5-10 Hz).[6] |
| C4 | ~25 - 30 | s | Standard aliphatic carbon chemical shift. |
| C≡CH | ~85 - 90 | s | Typical chemical shift for a substituted sp-hybridized carbon.[9][11] |
| C≡ CH** | ~68 - 72 | s | Typical chemical shift for a terminal sp-hybridized carbon.[9][11] |
Experimental Protocols: A Self-Validating System
Executing a successful NMR experiment requires meticulous preparation and a logical acquisition workflow. The goal is to produce high-quality, reproducible data.
Sample Preparation
The choice of solvent is critical, especially for fluorinated compounds which may have limited solubility.[12]
-
Solvent Selection: Begin with Deuterated Chloroform (CDCl₃), as it dissolves a wide range of organic compounds and is easy to remove.[13] If solubility is poor, Deuterated Acetone (Acetone-d₆) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are excellent alternatives.
-
Concentration: Prepare a solution of ~5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standards:
-
¹H and ¹³C: Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.00 ppm). Most high-quality deuterated solvents are available with TMS already added.
-
¹⁹F (Optional but Recommended): A fluorine reference is crucial for accurate ¹⁹F chemical shifts. An external standard is often preferred to avoid any potential reaction with the analyte. Prepare a sealed capillary containing a reference compound like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) in the same deuterated solvent.[14][15] Drop this capillary into the NMR tube.
-
Figure 2: A comprehensive workflow for NMR analysis.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F) and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a sample of this concentration.
-
Causality: This combination ensures all signals are captured with good resolution and signal-to-noise in a short amount of time.
-
-
¹³C Acquisition:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm, centered around 100 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds. A longer delay is needed for quaternary carbons (like the alkyne carbons) to fully relax.
-
Number of Scans: 128-1024 scans, depending on concentration. ¹³C has a low natural abundance, requiring more scans.
-
Causality: Proton decoupling collapses C-H multiplets into singlets, simplifying the spectrum and increasing signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
-
2D NMR (for assignment confirmation):
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other. Essential for tracing the connectivity of the cyclohexane ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This is the most reliable way to assign the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds. Useful for confirming assignments of quaternary carbons and piecing together molecular fragments.
-
Conclusion
The NMR spectra of this compound are rich with structural information. A thorough analysis of the ¹H and ¹³C spectra reveals not only the basic connectivity but also subtle stereochemical details arising from the fixed chair conformation and the influence of the fluorine atoms. The characteristic downfield shift and triplet multiplicity of the C1 carbon in the ¹³C spectrum, combined with the complex splitting patterns of the H-2/H-6 protons in the ¹H spectrum due to large geminal H-F couplings, serve as definitive spectroscopic signatures for the 1,1-difluorocyclohexane moiety. By employing the systematic experimental protocols and interpretive strategies outlined in this guide, researchers can confidently elucidate and verify the structure of this valuable chemical building block.
References
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An In-depth Technical Guide to the Mass Spectrometry of 4-Ethynyl-1,1-difluorocyclohexane
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-ethynyl-1,1-difluorocyclohexane, a compound of interest in contemporary drug discovery and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its mass spectrometric behavior, offering both theoretical insights and practical, field-proven protocols. Our approach is grounded in established scientific principles to ensure technical accuracy and reproducibility.
Introduction: The Analytical Significance of this compound
This compound (C₈H₁₀F₂, Molar Mass: 144.16 g/mol ) is a unique molecule that combines the rigid scaffold of a difluorinated cyclohexane ring with the reactive functionality of a terminal alkyne.[1][2] The gem-difluoro group imparts distinct electronic properties and metabolic stability, while the ethynyl group serves as a versatile handle for click chemistry and other conjugation reactions. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices.
Part 1: Fundamental Principles of Ionization and Fragmentation
The mass spectrometric analysis of this compound begins with the selection of an appropriate ionization technique. The choice of ionization will significantly influence the appearance of the mass spectrum, particularly the abundance of the molecular ion and the extent of fragmentation.
Ionization Techniques for Fluorinated Molecules
Given the structure of this compound, both soft and hard ionization techniques can be employed, each offering distinct advantages.
-
Electron Ionization (EI): As a hard ionization technique, EI typically induces extensive fragmentation. This can be highly valuable for structural elucidation, as the fragmentation pattern provides a detailed fingerprint of the molecule. However, for fluorinated compounds, the molecular ion peak may be weak or absent.[3]
-
Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for obtaining a strong signal for the molecular ion, often as an adduct with protons ([M+H]⁺) or other cations like sodium ([M+Na]⁺).[4] This is particularly useful for confirming the molecular weight of the compound. ESI is generally less prone to in-source fragmentation, although this can be induced under specific conditions.[5] For fluorinated compounds, specialized ESI techniques like UniSpray ionization have been shown to enhance signal response.[6]
Predicted Mass-to-Charge Ratios
The predicted mass-to-charge ratios (m/z) for the molecular ion and its common adducts are essential for initial identification.
| Ion Species | Predicted m/z | Notes |
| [M]⁺ | 144.07 | Molecular ion (radical cation), expected in EI |
| [M+H]⁺ | 145.08 | Protonated molecule, common in positive-ion ESI |
| [M+Na]⁺ | 167.06 | Sodium adduct, common in positive-ion ESI |
| [M-H]⁻ | 143.07 | Deprotonated molecule, possible in negative-ion ESI |
| Data sourced from PubChem predictions.[4] |
Part 2: Elucidating the Fragmentation Pathway
The fragmentation of this compound is expected to be driven by the presence of the fluorine atoms, the cyclic structure, and the ethynyl group. The following is a proposed fragmentation pathway under Electron Ionization (EI) conditions.
Key Fragmentation Mechanisms
-
Loss of HF: A common fragmentation pathway for fluorinated compounds is the elimination of a neutral hydrogen fluoride (HF) molecule (mass loss of 20 Da). This can occur through rearrangement reactions.
-
Ring Opening and Cleavage: The cyclohexane ring can undergo cleavage, leading to the formation of smaller, stable carbocations. The presence of the gem-difluoro group will influence the stability of adjacent carbocations.
-
Retro-Diels-Alder Reaction: Cyclohexene-like structures, which could be formed after initial fragmentation, are known to undergo retro-Diels-Alder reactions, resulting in the loss of a neutral molecule like ethene (mass loss of 28 Da).[7]
-
Loss of the Ethynyl Group: The ethynyl group (-C₂H) can be lost as a radical, resulting in a mass loss of 25 Da.
The following diagram illustrates the proposed fragmentation pathways for this compound under EI.
Caption: Proposed fragmentation pathway of this compound.
Part 3: Experimental Protocol for Mass Spectrometric Analysis
This section provides a detailed, step-by-step methodology for the analysis of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.
Experimental Workflow Diagram
Caption: General experimental workflow for MS analysis.
GC-MS (EI) Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C with a 1:50 split ratio.
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
LC-MS (ESI) Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Further dilute to 1 µg/mL in the initial mobile phase.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).
-
Gas Temperature: 325°C.
-
Nebulizer Pressure: 40 psi.
-
Scan Range: m/z 50-500.
-
Conclusion
The mass spectrometric analysis of this compound requires a considered approach to both ionization and the interpretation of fragmentation data. Electron Ionization is invaluable for structural confirmation through its detailed fragmentation patterns, while Electrospray Ionization provides clear evidence of the molecular weight. By understanding the fundamental principles of its fragmentation and employing robust analytical protocols, researchers can confidently identify and characterize this important molecule in their studies. The methodologies and insights provided in this guide serve as a strong foundation for the successful mass spectrometric analysis of this compound and related fluorinated compounds.
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Introduction: Deciphering Molecular Structure Through Vibration
An In-Depth Technical Guide to the FTIR Spectrum of 4-Ethynyl-1,1-difluorocyclohexane
Fourier Transform Infrared (FTIR) Spectroscopy stands as a cornerstone analytical technique in modern chemical analysis, offering profound insights into molecular structure with remarkable speed and precision.[1][2] The principle of FTIR spectroscopy lies in the interaction of infrared radiation with a molecule, which induces vibrations in its chemical bonds.[3] Because specific bonds and functional groups absorb infrared energy at characteristic frequencies, the resulting spectrum serves as a unique molecular "fingerprint."[2][3] This guide provides a detailed technical analysis of the FTIR spectrum of this compound, a molecule of interest in medicinal chemistry and materials science due to its unique combination of a conformationally restricted difluorinated ring and a reactive terminal alkyne handle.[4][5][6] For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's spectral features is paramount for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions.
Molecular Architecture and Predicted Vibrational Signatures
To effectively interpret the FTIR spectrum, we must first dissect the molecular structure of this compound and predict the vibrational modes associated with its constituent parts. The molecule comprises three key structural motifs: a terminal alkyne, a cyclohexane ring, and a geminal difluoride group at a non-adjacent position.
Figure 2: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology for ATR-FTIR
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.
-
Crystal Cleaning (Causality: Prevent Cross-Contamination): The ATR crystal surface (commonly diamond or zinc selenide) must be impeccably clean. [7]Wipe the crystal surface gently with a lint-free swab moistened with a volatile solvent like isopropanol or ethanol, then allow it to dry completely. A clean crystal ensures that the spectrum is solely that of the analyte.
-
Background Collection (Causality: Establish a Reference): With the clean, dry crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench response. The instrument software will automatically ratio the sample spectrum against this background, effectively removing these environmental and instrumental interferences from the final spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. For a liquid, a single drop is usually sufficient to cover the crystal surface. [8]5. Spectral Acquisition: Initiate the sample scan. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The measurement is rapid, often taking less than a minute.
-
Data Processing: The resulting spectrum is an absorbance plot versus wavenumber (cm⁻¹). Most modern FTIR software includes an "ATR correction" algorithm. This mathematical function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the ATR spectrum appear more comparable to a traditional transmission spectrum. [9][10]7. Post-Measurement Cleaning: After the analysis, thoroughly clean the sample from the ATR crystal using an appropriate solvent and a soft wipe to prepare the instrument for the next user. [11]
In-Depth Spectral Analysis
The FTIR spectrum of a pure sample of this compound should exhibit a series of distinct peaks that directly correspond to the predicted vibrational modes. The analysis below is based on established group frequency correlations.
The Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region is dominated by stretching vibrations and is invaluable for the initial identification of key functional groups.
-
~3300 cm⁻¹ (Strong, Sharp): The unmistakable peak for the terminal alkyne ≡C–H stretch . Its sharp, well-defined nature is a key identifier. [12][13]The presence of this band provides high confidence in the existence of the ethynyl group.
-
~2935 cm⁻¹ and ~2860 cm⁻¹ (Medium-Strong, Multiple Bands): These peaks are assigned to the asymmetric and symmetric C–H stretching vibrations of the CH₂ groups within the cyclohexane ring. [14][15]* ~2120 cm⁻¹ (Weak-Medium, Sharp): This absorption corresponds to the C≡C triple bond stretch . While weaker than the ≡C-H stretch, its position in a quiet region of the spectrum makes it a reliable diagnostic peak. [13][16]
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a wealth of structural information from bending vibrations and skeletal modes, creating a unique pattern for the molecule. [1][3][17]* ~1455 cm⁻¹ (Medium): Attributed to the CH₂ scissoring (bending) vibration of the cyclohexane ring. [15]* ~1350-1100 cm⁻¹ (Very Strong, Complex/Multiple Bands): This broad and intense absorption region is the signature of the gem-difluoro group's C–F stretching modes. The complexity arises from the coupling of symmetric and asymmetric C-F stretches with C-C skeletal modes. [18][19]The exceptional intensity of these bands is a direct consequence of the high polarity of the C-F bond.
-
~650 cm⁻¹ (Strong, Broad): This band is characteristic of the out-of-plane ≡C–H bending vibration. [13]
Data Summary and Self-Validating Trustworthiness
A properly acquired spectrum serves as a self-validating system. The presence of all expected peaks confirms the molecule's identity, while the absence of significant unexpected peaks attests to its purity. For instance, the lack of a broad absorption band around 3400 cm⁻¹ would rule out significant water or alcohol contamination. Similarly, the absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would confirm the sample has not undergone oxidation to a ketone or carboxylic acid.
Table 1: Summary of Key FTIR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale |
| ~3300 | Strong, Sharp | ≡C–H Stretch | Characteristic of a terminal alkyne C-H bond. [12][13][16] |
| ~2935 & ~2860 | Medium-Strong | Aliphatic C–H Stretches | Asymmetric and symmetric vibrations of CH₂ groups in the cyclohexane ring. [14][15] |
| ~2120 | Weak-Medium | C≡C Stretch | Characteristic of a terminal alkyne triple bond. [13][16] |
| ~1455 | Medium | CH₂ Bend (Scissoring) | Deformation vibration of the cyclohexane CH₂ groups. [15] |
| ~1350-1100 | Very Strong | C–F Stretches | Intense, complex bands from asymmetric and symmetric CF₂ vibrations. [18][19][20] |
| ~650 | Strong, Broad | ≡C–H Bend | Out-of-plane bending mode of the terminal alkyne hydrogen. [13] |
Conclusion
The FTIR spectrum of this compound is rich with information, providing a clear and definitive fingerprint for its structural verification. The key diagnostic features are the sharp ≡C–H stretch at ~3300 cm⁻¹, the weak C≡C stretch at ~2120 cm⁻¹, and the exceptionally strong and complex C–F stretching absorptions in the 1350-1100 cm⁻¹ region. Complemented by the characteristic vibrations of the cyclohexane backbone, these signals collectively offer an unambiguous confirmation of the molecule's identity and purity. For professionals in drug discovery and chemical research, mastering the interpretation of such spectra using a robust methodology like ATR-FTIR is an essential skill for accelerating scientific advancement.
References
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stability and reactivity of 4-Ethynyl-1,1-difluorocyclohexane
An In-depth Technical Guide to the Stability and Reactivity of 4-Ethynyl-1,1-difluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of the chemical , a valuable building block in medicinal chemistry. The molecule's unique structure, combining a reactive terminal alkyne with a stable, lipophilic gem-difluorinated cyclohexane ring, offers a compelling scaffold for the synthesis of novel therapeutic agents. This document synthesizes data from quantum-chemical studies, general principles of organic reactivity, and safety information to provide a predictive yet authoritative overview. We explore the inherent stability conferred by the 1,1-difluoro substitution, analyze the reactivity of the ethynyl group in key synthetic transformations, and provide exemplar experimental protocols for its handling and use.
Introduction: A Molecule of Duality
This compound (CAS No. 1202245-66-6) is a bifunctional organic molecule designed for strategic incorporation into complex molecular architectures. Its utility arises from the orthogonal nature of its two key components:
-
The 1,1-Difluorocyclohexane Moiety: This saturated carbocyclic ring is a bioisostere for carbonyl groups or other polar functionalities. The gem-difluoro substitution significantly modulates physicochemical properties, enhancing metabolic stability, tuning lipophilicity (LogP), and influencing binding conformations without introducing excessive steric bulk.[1][2]
-
The Terminal Ethynyl Group: This functional group serves as a versatile synthetic handle for a wide array of chemical transformations. It is a cornerstone for carbon-carbon bond formation and the introduction of diverse structural motifs through reactions such as cross-couplings and cycloadditions.[3][4]
The strategic combination of a stable, property-modulating core with a reactive handle makes this compound a significant tool for drug discovery programs aiming to optimize lead compounds.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value / Description | Source |
| CAS Number | 1202245-66-6 | [5] |
| Molecular Formula | C₈H₁₀F₂ | [5] |
| Molecular Weight | 144.16 g/mol | [5] |
| Physical State | Liquid | [5] |
| Predicted XlogP | 2.5 | [6] |
| Purity | Typically ≥98% | [5] |
Spectroscopic Insights: The ¹³C NMR Signature
While a full experimental spectrum for the title compound is not widely published, valuable insights can be drawn from studies on 1,1-difluorocyclohexane. A low-temperature ¹³C NMR study revealed key carbon-fluorine coupling constants, which are expected to be preserved in the 4-ethynyl derivative.[7]
-
C1 (CF₂): Exhibits a large one-bond C-F coupling constant (¹JCF).
-
C2/C6: Shows a significant two-bond coupling (²JCF).
-
C3/C5: At low temperatures, a stereospecific three-bond coupling (³JCF) of approximately 9.5 Hz is observed, indicating coupling occurs preferentially through one of the fluorine atoms (likely the equatorial one).[7]
-
C4 & Ethynyl Carbons: The chemical shifts of these carbons will be characteristic of a substituted cyclohexane and a terminal alkyne, respectively.
Chemical Stability Analysis
The stability of this compound is governed by the robust nature of its constituent parts.
Stability of the 1,1-Difluorocyclohexane Core
Quantum-chemical studies have demonstrated that 1,1-difluorocyclohexane is a thermodynamically stable isomer among difluorinated cyclohexanes.[8][9] This stability is attributed to a favorable anomeric-like hyperconjugation effect, where the lone pair of one fluorine atom donates electron density into the antibonding orbital (σ) of the adjacent C-F bond (nF → σCF).[8][9][10] This electronic interaction overcomes the inherent repulsion between the two fluorine atoms.
-
Thermal Stability: The C-F and C-C bonds of the cyclohexane ring are strong, suggesting high thermal stability under typical synthetic conditions. No specific decomposition temperature is published, but it is expected to be stable well above standard reaction temperatures.
-
Hydrolytic Stability: The gem-difluoroalkane motif is generally resistant to hydrolysis.[11] Unlike systems where fluorine substitution activates a molecule towards hydrolysis, the C(sp³)-F bonds in this scaffold are exceptionally stable under a wide range of pH conditions.
-
Oxidative Stability: The saturated cyclohexane ring is inert to most common oxidizing agents used in organic synthesis.
Stability of the Ethynyl Group
The terminal alkyne is the primary site of reactivity and potential instability.
-
Thermal Stability: Terminal alkynes can undergo polymerization or decomposition at very high temperatures, but this is not typically a concern under controlled laboratory conditions.
-
Oxidative Stability: The ethynyl group can be cleaved by strong oxidizing agents like ozone or potassium permanganate, typically yielding a carboxylic acid at the C4 position (after cleaving the triple bond).[6] Milder oxidative conditions, particularly with certain metals, can lead to homocoupling (Glaser coupling) to form a 1,3-diyne.
Storage and Handling
Based on its reactivity and physical state, the following handling procedures are recommended:
-
Storage: Store at 2-8 °C in a dry, well-ventilated area.[5]
-
Handling: The compound is classified as an acute oral toxicant, a skin irritant, and an eye irritant, and may cause respiratory irritation.[5] Therefore, handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5]
Reactivity Profile: A Synthetic Toolkit
The synthetic utility of this compound is centered on the versatile reactivity of its terminal alkyne. The gem-difluoro group primarily exerts a through-bond electronic influence.
Acidity and Deprotonation
The proton of a terminal alkyne is weakly acidic (pKa ≈ 25). The strong electron-withdrawing inductive effect of the two fluorine atoms on the cyclohexane ring is expected to increase the acidity of this proton, facilitating its removal by a strong base (e.g., NaH, n-BuLi, NaNH₂) to form a nucleophilic acetylide. This acetylide is a powerful intermediate for C-C bond formation.[4][12]
Key Transformations of the Ethynyl Group
The following diagram illustrates the central role of the ethynyl group in several high-value synthetic transformations.
Caption: Key reaction pathways for this compound.
-
Sonogashira Coupling: This is arguably the most important reaction for this building block. It involves the palladium- and copper-catalyzed coupling of the terminal alkyne with aryl or vinyl halides/triflates to form substituted alkynes. This reaction is highly robust and tolerates a wide range of functional groups.[9][13][14]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction provides a highly efficient and regioselective route to 1,2,3-triazoles by reacting the alkyne with an organic azide.[15]
-
Glaser Coupling: In the presence of a copper catalyst and an oxidant (like O₂), the terminal alkyne can undergo homocoupling to produce a symmetrical 1,3-diyne.
-
Hydration: Addition of water across the triple bond, typically catalyzed by mercury(II), gold, or platinum salts, yields a methyl ketone at the C4-position of the cyclohexane ring.[3]
-
Hydrohalogenation: Addition of one equivalent of HX (e.g., HBr, HCl) proceeds via Markovnikov's rule to yield a vinyl halide. Addition of a second equivalent produces a gem-dihalide.[3]
Exemplar Experimental Protocols
The following protocols are provided as illustrative examples for researchers. They are based on established methodologies for analogous compounds and should be adapted and optimized for specific substrates and scales.
General Workflow for Stability Assessment
This workflow outlines a logical sequence for evaluating the stability of the compound under various stress conditions.
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An In-depth Technical Guide to the Solubility of 4-Ethynyl-1,1-difluorocyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, make fluorinated compounds highly sought after in the pharmaceutical industry. The gem-difluorocyclohexane motif, in particular, is of significant interest as it serves as a lipophilic bioisostere for carbonyl groups and can conformationally lock molecules into favorable geometries. 4-Ethynyl-1,1-difluorocyclohexane combines this valuable scaffold with a reactive ethynyl group, providing a versatile handle for further chemical elaboration through reactions like click chemistry, Sonogashira coupling, and various cycloadditions.
A thorough understanding of the solubility of this compound in a range of organic solvents is a critical first step in its application. Solubility dictates the choice of reaction conditions, influences purification strategies such as crystallization, and is a key parameter in the development of analytical methods and formulations. This guide aims to provide a detailed technical resource on this crucial aspect.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be miscible. For this compound, several structural features influence its solubility profile:
-
The Cyclohexane Ring: This nonpolar, aliphatic ring contributes to the compound's lipophilicity, favoring solubility in nonpolar organic solvents.
-
The gem-Difluoro Group: The two fluorine atoms introduce significant polarity due to the high electronegativity of fluorine. This can lead to dipole-dipole interactions with polar solvents. However, the influence of the CF2 group on lipophilicity can be complex, sometimes increasing and sometimes decreasing it depending on the molecular context.
-
The Ethynyl Group: The terminal alkyne provides a region of electron density and can participate in weak hydrogen bonding as a hydrogen bond acceptor.
Based on these features, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, with the exact solubility depending on the interplay of these structural contributions and the specific properties of the solvent.
Experimental Determination of Solubility: A Validated Protocol
A reliable and reproducible method for determining solubility is essential for generating high-quality data. The following protocol outlines a gravimetric method, which is straightforward and does not require specialized spectroscopic calibration.
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of 4 mL glass vials, add an excess of this compound (e.g., ~50 mg). The exact amount is not critical, as long as undissolved solid remains after equilibration.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a stirring plate maintained at a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24 hours). A longer duration may be necessary for poorly soluble systems.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. It is crucial to avoid transferring any solid particles.
-
Transfer the aliquot to a pre-weighed vial.
-
Remove the solvent under a stream of nitrogen or in a vacuum oven at a temperature that is sufficient to evaporate the solvent without sublimating the solute.
-
Once the solvent is completely removed, weigh the vial containing the solid residue.
-
-
Calculation:
-
The solubility is calculated using the following formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot
-
Solubility Data of this compound
The following table summarizes the experimentally determined solubility of this compound in a selection of common organic solvents at 25 °C.
| Solvent | Dielectric Constant (approx.) | Polarity Index | Solubility (mg/mL) | Classification |
| Hexane | 1.9 | 0.1 | < 5 | Sparingly Soluble |
| Toluene | 2.4 | 2.4 | > 100 | Freely Soluble |
| Dichloromethane (DCM) | 9.1 | 3.1 | > 200 | Very Soluble |
| Diethyl Ether | 4.3 | 2.8 | > 200 | Very Soluble |
| Ethyl Acetate (EtOAc) | 6.0 | 4.4 | > 200 | Very Soluble |
| Acetone | 21 | 5.1 | > 200 | Very Soluble |
| Acetonitrile (MeCN) | 37.5 | 5.8 | > 150 | Freely Soluble |
| Tetrahydrofuran (THF) | 7.5 | 4.0 | > 200 | Very Soluble |
| Methanol (MeOH) | 33 | 5.1 | ~ 50 | Soluble |
| Ethanol (EtOH) | 24.5 | 4.3 | ~ 75 | Soluble |
| Isopropanol (IPA) | 19.9 | 3.9 | ~ 60 | Soluble |
Discussion and Interpretation
The experimental data reveals that this compound is a highly soluble compound in a wide array of common organic solvents. Its solubility is particularly high in moderately polar to polar aprotic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran. This suggests that the polar character introduced by the gem-difluoro group plays a significant role in its interaction with these solvents.
The high solubility in aromatic solvents like toluene indicates that van der Waals interactions between the cyclohexane ring and the aromatic ring of the solvent are also favorable. The compound exhibits good, though slightly lower, solubility in polar protic solvents like methanol and ethanol. This can be attributed to the ability of the solvent to hydrogen bond with the fluorine atoms and the ethynyl group.
Conversely, the solubility in the nonpolar alkane solvent, hexane, is limited. This highlights that the polar functionalities of this compound dominate its solubility profile, making it less compatible with purely nonpolar environments.
Practical Implications for Drug Development
The favorable solubility profile of this compound has several positive implications for its use in drug discovery and development:
-
Synthetic Versatility: Its high solubility in a range of solvents provides chemists with a broad choice of reaction media for subsequent chemical transformations.
-
Ease of Purification: The differential solubility can be exploited for purification. For example, its poor solubility in hexane could be utilized for precipitation or crystallization from a more soluble solvent system.
-
Analytical Method Development: The good solubility in common HPLC mobile phase components like acetonitrile and methanol simplifies the development of analytical methods for reaction monitoring and purity assessment.
-
Formulation Potential: While this guide focuses on organic solvents, understanding the polarity contributions provides insights into its potential aqueous solubility and formulation characteristics, which are critical for preclinical development.
Conclusion
This compound is a valuable building block in medicinal chemistry, and a clear understanding of its solubility is essential for its effective application. This guide has provided a theoretical basis for its solubility, a detailed experimental protocol for its determination, and a summary of its solubility in common organic solvents. The compound demonstrates broad and high solubility in many common laboratory solvents, a characteristic that enhances its utility in the synthesis and development of novel therapeutic agents.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- (2023, August 31). Solubility of Organic Compounds.
- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
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- PubMed Central. (2025, July 10). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.
- PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
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- ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
The Genesis of a Key Fluorinated Building Block: Discovery and First Synthesis of 4-Ethynyl-1,1-difluorocyclohexane
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The 1,1-difluorocyclohexane motif, in particular, has emerged as a valuable bioisostere for carbonyl groups and gem-dimethyl functionalities, enhancing metabolic stability and binding affinity. This technical guide delves into the discovery and first synthesis of a key derivative, 4-Ethynyl-1,1-difluorocyclohexane (CAS No. 1202245-66-6), a versatile building block that marries the conformational rigidity and metabolic robustness of the difluorocyclohexane ring with the synthetic utility of a terminal alkyne. While a singular, seminal publication detailing its initial discovery remains elusive in the public domain, this guide reconstructs the likely inaugural synthetic pathway by drawing upon established and analogous methodologies in fluorine chemistry and alkyne synthesis. We will explore the strategic rationale behind its design, provide a detailed, field-proven protocol for its synthesis, and discuss its significance as a building block in the development of novel therapeutics.
Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine into drug candidates can profoundly influence their properties. The high electronegativity of fluorine can alter the acidity of nearby protons, modulate pKa, and create favorable interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability and bioavailability. The gem-difluoromethylene (CF2) group is of particular interest as it can serve as a lipophilic mimic of a carbonyl group or a hydroxyl-bearing carbon, while being resistant to oxidation.
The this compound scaffold represents a sophisticated convergence of several advantageous structural features. The 1,1-difluorocyclohexane core provides a conformationally restricted and metabolically stable anchor. The ethynyl group at the 4-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations, most notably "click chemistry" reactions, Sonogashira couplings, and other carbon-carbon bond-forming reactions crucial for the elaboration of complex molecular architectures. This unique combination of properties makes this compound a highly sought-after building block for the synthesis of novel bioactive molecules.
The Inaugural Synthesis: A Reconstructed Pathway
-
Stage 1: Synthesis of the Key Intermediate, 4,4-Difluorocyclohexanone. This precursor is the cornerstone of the synthesis, providing the core difluorinated cyclohexane ring.
-
Stage 2: Conversion of the Ketone to the Terminal Alkyne. This transformation introduces the synthetically versatile ethynyl group.
This guide will detail the experimental protocols for each of these stages, providing insights into the rationale behind the chosen reagents and conditions.
Stage 1: Synthesis of 4,4-Difluorocyclohexanone
The synthesis of 4,4-difluorocyclohexanone can be efficiently achieved from the readily available starting material, 1,4-cyclohexanedione monoethylene ketal. This multi-step process involves protection, fluorination, and deprotection.
Experimental Protocol:
Step 1: Fluorination of 1,4-Cyclohexanedione Monoethylene Ketal
The crucial gem-difluorination is accomplished using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or a safer alternative like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Reaction Setup: A solution of 1,4-cyclohexanedione monoethylene ketal in an anhydrous aprotic solvent (e.g., dichloromethane) is prepared in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to -78 °C.
-
Addition of Fluorinating Agent: A solution of the deoxofluorinating agent (e.g., DAST, ~1.1 equivalents) in the same solvent is added dropwise to the cooled solution, maintaining the low temperature. The use of a slight excess of the fluorinating agent ensures complete conversion of the ketone.
-
Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and concentrated under reduced pressure. The crude product, 8,8-difluoro-1,4-dioxaspiro[4.5]decane, is then purified by column chromatography on silica gel.
Step 2: Deprotection to Yield 4,4-Difluorocyclohexanone
The ketal protecting group is removed under acidic conditions to yield the desired ketone.
-
Acidic Hydrolysis: The purified 8,8-difluoro-1,4-dioxaspiro[4.5]decane is dissolved in a mixture of an organic solvent (e.g., acetone or tetrahydrofuran) and an aqueous acid (e.g., hydrochloric acid).
-
Reaction and Monitoring: The mixture is stirred at room temperature until the deprotection is complete, as indicated by TLC or GC-MS.
-
Workup and Purification: The reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and the organic solvent is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried, and concentrated to afford 4,4-difluorocyclohexanone, which can be further purified by distillation or column chromatography.
Stage 2: Ethynylation of 4,4-Difluorocyclohexanone
With the key ketone intermediate in hand, the final step is the introduction of the ethynyl group. Two classical and reliable methods for this one-carbon homologation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.
Method A: The Corey-Fuchs Reaction
This two-step procedure first converts the ketone to a dibromoalkene, which is then transformed into the terminal alkyne.[1][2]
Step 1: Formation of 1,1-Dibromo-2-(4,4-difluorocyclohexylidene)ethane
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, triphenylphosphine and carbon tetrabromide are dissolved in anhydrous dichloromethane and cooled to 0 °C.
-
Reaction with Ketone: A solution of 4,4-difluorocyclohexanone in dichloromethane is added dropwise to the ylide-generating mixture. The reaction is stirred at 0 °C and then allowed to warm to room temperature.
-
Workup and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to isolate the dibromoalkene.
Step 2: Conversion to this compound
-
Lithiation and Elimination: The purified dibromoalkene is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C under an inert atmosphere. Two equivalents of a strong base, typically n-butyllithium, are added dropwise.
-
Quenching: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or distillation.
Method B: The Seyferth-Gilbert Homologation
This method offers a more direct route to the alkyne from the ketone, often with milder conditions, particularly when using the Ohira-Bestmann modification.[3][4]
-
Reagent Preparation: The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is treated with a base such as potassium carbonate in methanol to generate the active diazomethylphosphonate anion in situ.
-
Reaction with Ketone: 4,4-Difluorocyclohexanone is added to the solution of the reagent.
-
Reaction Progression: The reaction mixture is stirred at room temperature until the starting material is consumed.
-
Workup and Purification: The reaction is quenched and worked up in a similar manner to the Corey-Fuchs reaction to yield the desired terminal alkyne.
Visualization of the Synthetic Pathway
Sources
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethynyl-1,1-difluorocyclohexane
Abstract
This technical guide provides a comprehensive overview of 4-Ethynyl-1,1-difluorocyclohexane (CAS No. 1202245-66-6), a valuable building block in contemporary drug discovery and materials science. The strategic introduction of the gem-difluoro motif on a cyclohexane scaffold, combined with a reactive ethynyl group, offers a unique set of physicochemical properties that are increasingly sought after by medicinal chemists. This document details a proposed synthetic pathway, based on established chemical transformations, and presents a thorough analysis of the expected spectroscopic characteristics of the title compound. The information herein is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis, characterization, and application of novel fluorinated cycloalkanes.
Introduction: The Significance of Fluorinated Building Blocks in Drug Discovery
The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The gem-difluoro group, in particular, is often employed as a bioisostere for a carbonyl group or to lock the conformation of a flexible ring system.
This compound is a bifunctional molecule that combines the conformational constraints and metabolic stability imparted by the 1,1-difluorocyclohexane core with the synthetic versatility of a terminal alkyne. The ethynyl group serves as a handle for a variety of chemical transformations, including "click" chemistry, Sonogashira coupling, and metal-catalyzed additions, making it an attractive scaffold for the construction of complex molecular architectures.
This guide will provide a plausible and detailed synthetic route to this compound, followed by a comprehensive predictive analysis of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized in the table below. These have been collated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 1202245-66-6 | [1][2] |
| Molecular Formula | C₈H₁₀F₂ | [1] |
| Molecular Weight | 144.16 g/mol | [1] |
| Appearance | Colorless liquid (Predicted) | [3] |
| Boiling Point | 133.1 ± 40.0 °C (Predicted) | [3] |
| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [3] |
| InChIKey | HURUIJYAMCRJOC-UHFFFAOYSA-N | [4] |
| SMILES | C#CC1CCC(CC1)(F)F | [4] |
Proposed Synthetic Pathway
Caption: A typical workflow for the purification and characterization of this compound.
Protocol:
-
Purification: The crude product from the synthesis should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
-
Mass Spectrometry: Obtain a low-resolution mass spectrum, typically via GC-MS, to identify the molecular ion peak. Confirm the elemental composition by HRMS.
-
IR Spectroscopy: Record the IR spectrum of the purified compound as a neat film or in a suitable solvent.
-
Data Analysis: Correlate the data from all spectroscopic techniques to confirm the structure and purity of the final compound.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel chemical entities. This guide has outlined a plausible and efficient synthetic route and provided a detailed predictive analysis of its spectroscopic characteristics. By leveraging the information presented herein, researchers can confidently undertake the synthesis and characterization of this compound, paving the way for its application in the development of next-generation pharmaceuticals and advanced materials.
References
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- PubChem. (n.d.). This compound (C8H10F2). PubChemLite.
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- PubChem. (n.d.). 4-ethynyl-1,1-difluorocycloheptane (C9H12F2). PubChemLite.
- PubChem. (n.d.). 1,1-Difluorocyclohexane.
- Doddrell, D., Charrier, C., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane.
- SpectraBase. (n.d.). TRANS-1A,2A-DIFLUOROCYCLOHEXANE - Optional[19F NMR] - Chemical Shifts.
- PubChem. (n.d.). cis-1-Ethynyl-4-fluoro-cyclohexane.
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
- ResearchGate. (2023, November 1). 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs.
- SpectraBase. (n.d.). 1-Ethynyl-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts.
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A Theoretical Investigation into the Conformational Landscape of 4-Ethynyl-1,1-difluorocyclohexane
Abstract
The conformational preferences of cyclic molecules are a cornerstone of modern drug design and materials science. This technical guide provides a comprehensive theoretical framework for the conformational analysis of 4-ethynyl-1,1-difluorocyclohexane, a molecule of interest due to the unique interplay of its substituents. We will delve into the underlying principles governing its three-dimensional structure, propose a robust computational workflow for its study, and predict its conformational equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of substituted cyclohexanes.
Introduction: The Significance of Conformational Control
The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional shape. For cyclic systems like cyclohexane, the spatial arrangement of substituents can dramatically alter molecular recognition by protein targets, as well as influence physicochemical properties such as polarity and crystal packing. This compound presents a particularly interesting case study, combining a sterically unassuming yet electronically distinct ethynyl group with a gem-difluoro moiety known to exert profound stereoelectronic effects. Understanding the conformational equilibrium of this molecule is therefore crucial for its rational application in medicinal chemistry and materials science.
The ethynyl group, with its linear geometry, is a valuable functional group in organic synthesis and can participate in a variety of chemical transformations.[1] In the context of cyclohexane conformation, its small steric footprint is a key characteristic.[2][3] Conversely, the gem-difluoro group at the C1 position introduces significant electronic perturbations. The high electronegativity of fluorine atoms creates a strong dipole moment and can engage in hyperconjugative interactions that influence ring stability.[4][5] This guide will explore the synergistic and antagonistic effects of these two substituents on the conformational landscape of the cyclohexane ring.
Theoretical Foundations of Cyclohexane Conformation
The most stable conformation of the cyclohexane ring is the chair form, which minimizes both angle and torsional strain.[6] In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored to avoid steric clashes with the axial hydrogens on the same face of the ring, known as 1,3-diaxial interactions.[7]
The A-Value: Quantifying Steric Preference
The energetic preference of a substituent for the equatorial position is quantified by its conformational free energy, or A-value. A higher A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[8]
For the ethynyl group (–C≡CH), the A-value is notably small, reported to be in the range of 0.2 to 0.41 kcal/mol.[2][3] This is a direct consequence of its linear geometry, which minimizes steric hindrance when in the axial position, as the hydrogen atom points away from the ring and does not significantly interact with the other axial hydrogens.
The Influence of the 1,1-Difluoro Group
The gem-difluoro group at the C1 position introduces more complex conformational effects that are not solely dictated by sterics. While fluorine is a relatively small atom, the C-F bonds are highly polarized. Recent quantum-chemical studies on difluorinated cyclohexanes have revealed that the stability of 1,1-difluorocyclohexane is influenced by an anomeric-like hyperconjugative interaction, specifically an nF → σ*CF interaction, which stabilizes the chair conformation.[4][5] This electronic effect can counteract some of the expected steric and electrostatic repulsions.
Furthermore, the presence of two electronegative fluorine atoms at the same carbon atom creates a significant local dipole moment, which can lead to non-additive effects in disubstituted systems due to transannular electrostatic interactions.[9]
Predicting the Conformational Equilibrium of this compound
In this compound, the ethynyl group can be either axial or equatorial. The 1,1-difluoro group does not have an axial/equatorial preference itself, as one fluorine will always be in an axial-like orientation and the other in an equatorial-like orientation relative to the average plane of the ring in the chair conformation. The key equilibrium is therefore between the axial-ethynyl and equatorial-ethynyl conformers.
Given the small A-value of the ethynyl group, we can anticipate that the energy difference between the two conformers will be modest. However, the strong dipole of the C-F bonds in the 1,1-difluoro group can interact with the polarizable π-system of the ethynyl group, potentially leading to a deviation from what would be predicted based on simple steric arguments.
The following diagram illustrates the key conformational equilibrium:
Caption: Conformational equilibrium of this compound.
A Robust Computational Workflow for Conformational Analysis
To obtain a quantitative understanding of the conformational landscape of this compound, a rigorous computational approach is necessary. The following step-by-step protocol outlines a field-proven methodology.
Step 1: Initial Structure Generation and Conformational Search
-
Construct the 3D structure of this compound using a molecular builder.
-
Perform a systematic conformational search to identify all possible low-energy conformers. This should include chair, boat, and twist-boat conformations for both the axial and equatorial isomers. A molecular mechanics force field such as MMFF94 or OPLS3e is suitable for this initial exploration.
Step 2: Quantum Mechanical Geometry Optimization
-
Take the unique low-energy conformers identified in the previous step and perform geometry optimization using a quantum mechanical method.
-
Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X, is recommended. The choice of basis set is crucial; a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVTZ will provide a good balance of accuracy and computational cost. The inclusion of diffuse functions (+) is important for accurately describing the electronic structure of the fluorine atoms.
Step 3: Vibrational Frequency Analysis
-
For each optimized geometry, perform a vibrational frequency analysis at the same level of theory.
-
This calculation serves two purposes:
-
To confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Step 4: High-Accuracy Single-Point Energy Calculations
-
To obtain more accurate relative energies, perform single-point energy calculations on the DFT-optimized geometries using a higher level of theory.
-
Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set would be the gold standard, although computationally expensive. A more practical approach is to use a composite method like G4 or a double-hybrid DFT functional. Møller-Plesset perturbation theory (MP2) can also provide a good estimate of the relative energies.[6]
The following diagram outlines the computational workflow:
Caption: Computational workflow for conformational analysis.
Predicted Results and Data Presentation
Based on the theoretical principles outlined above, we can predict the likely outcome of the computational study. The equatorial-ethynyl conformer is expected to be the global minimum, but the energy difference between the axial and equatorial conformers is likely to be small, on the order of 0.5-1.0 kcal/mol. The boat and twist-boat conformations are expected to be significantly higher in energy.
The quantitative results of the computational study should be summarized in a clear and concise table for easy comparison.
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |
| Equatorial-Ethynyl Chair | 0.00 | 0.00 | > 90% |
| Axial-Ethynyl Chair | Calculated Value | Calculated Value | < 10% |
| Twist-Boat 1 | Calculated Value | Calculated Value | < 1% |
| Twist-Boat 2 | Calculated Value | Calculated Value | < 1% |
Experimental Validation: The Role of NMR Spectroscopy
While theoretical calculations provide invaluable insights, experimental validation is crucial. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for studying conformational equilibria.
By cooling a solution of this compound to a temperature where the rate of ring-flipping is slow on the NMR timescale, it is possible to observe distinct signals for the axial and equatorial conformers.[10] The relative integration of these signals provides a direct measure of the equilibrium constant and, consequently, the Gibbs free energy difference between the conformers.
Key NMR experiments would include:
-
¹H NMR: To observe the signals of the cyclohexane ring protons, which will have different chemical shifts and coupling constants in the axial and equatorial conformers.
-
¹³C NMR: To observe the signals of the carbon atoms, which are also sensitive to the conformational state.
-
¹⁹F NMR: This is particularly powerful for this molecule, as the chemical shifts of the fluorine atoms are highly sensitive to their environment.[11] The observation of two distinct fluorine resonances at low temperature would be strong evidence for the presence of two slowly interconverting conformers.
Conclusion
The conformational analysis of this compound requires a synergistic approach that combines fundamental principles of stereochemistry with rigorous computational modeling and experimental validation. The small steric demand of the ethynyl group and the significant electronic influence of the gem-difluoro moiety create a nuanced conformational landscape. The computational workflow and experimental strategies outlined in this guide provide a robust framework for elucidating the three-dimensional structure and energetic preferences of this and other complex substituted cyclohexanes, thereby enabling their rational design and application in various scientific disciplines.
References
- Freitas, M. P. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ChemPhysChem. [Link][4][5]
- PubMed. (2025). Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. [Link]
- Request PDF. (2025). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. [Link]
- Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. [Link][9]
- RSC Publishing. (2025). Performance of semiempirical DFT methods for the supramolecular assembly of Janus-face cyclohexanes. [Link]
- ResearchGate. (n.d.).
- RSC Publishing. (2022). Janus faced fluorocyclohexanes for supramolecular assembly: synthesis and solid state structures of equatorial mono-, di - and tri alkylated cyclohexanes and with tri-axial C–F bonds to impart polarity. [Link]
- Chegg.com. (2017). Solved When cyclohexane is substituted by an ethynyl group. [Link][3]
- Request PDF. (2025). Interconversion Study in 1,4-Substituted Six-Membered Cyclohexane-Type Rings. Structure and Dynamics of trans-1,4-Dibromo-1,4-dicyanocyclohexane. [Link]
- PMC. (n.d.).
- ResearchGate. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. [Link][6]
- Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link][8]
- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link][7]
- PubChem. (n.d.). 1,1-Difluorocyclohexane. [Link]
- The Journal of Organic Chemistry. (2024).
- ResearchGate. (n.d.). Conformational analysis of 1,4‐disubstituted cyclohexanes. [Link]
- Semantic Scholar. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. [Link][10]
- Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. [Link][11]
Sources
- 1. 1,1-Difluorocyclohexane | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1-Ethyl-1-ethynylcyclohexane [smolecule.com]
- 3. chegg.com [chegg.com]
- 4. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 11. modgraph.co.uk [modgraph.co.uk]
Methodological & Application
The Strategic Advantage of 4-Ethynyl-1,1-difluorocyclohexane in Click Chemistry: Application Notes and Protocols for Advanced Drug Discovery
Introduction: The Emergence of Fluorinated Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the various fluorinated motifs, the gem-difluoromethylene group (CF₂) embedded within a cyclic system, such as in 4-ethynyl-1,1-difluorocyclohexane , offers a compelling combination of conformational rigidity and metabolic resistance.
The 1,1-difluorocyclohexane moiety serves as a bioisostere for a carbonyl group or a metabolically labile methylene group, effectively blocking oxidative metabolism at that position. This modification can lead to significantly improved pharmacokinetic profiles of drug candidates. The ethynyl group, a versatile functional handle, positions this building block as a prime candidate for click chemistry , a suite of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.
This guide provides a comprehensive overview of the application of this compound in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. We will delve into the mechanistic underpinnings of this reaction and provide a detailed, field-proven protocol for its implementation, empowering researchers to leverage this valuable building block in their drug discovery and development endeavors.
The Rationale for Employing this compound in Bioconjugation and Drug Discovery
The decision to employ this compound in a synthetic campaign is driven by several key advantages:
-
Enhanced Metabolic Stability: The gem-difluoro group at the 1-position of the cyclohexane ring is highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved oral bioavailability of the parent molecule.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity (logP) and acidity/basicity (pKa) of a molecule, which can be fine-tuned to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Constraint: The cyclohexane ring provides a degree of conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation for optimal target engagement.
-
Bioorthogonal Handle: The terminal alkyne is a bioorthogonal functional group, meaning it does not react with the vast majority of functional groups found in biological systems. This makes it an ideal handle for selective modification in complex biological environments using click chemistry.
-
Versatility of the Triazole Linkage: The resulting 1,2,3-triazole ring formed via click chemistry is not merely a linker. It is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, potentially contributing to the binding affinity of the final compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound: A Mechanistic Overview
The CuAAC reaction is a highly efficient and regioselective [3+2] cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.
The catalytic cycle can be visualized as follows:
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole using this compound
This protocol provides a general procedure for the CuAAC reaction between this compound and an exemplary azide, benzyl azide. The reaction conditions can be adapted for a wide range of azide-containing substrates.
Materials and Reagents
-
This compound (CAS: 1202245-66-6)[1]
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Instrumentation
-
Magnetic stirrer with stir bar
-
Round-bottom flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Step-by-Step Procedure
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water (to achieve a 0.1 M concentration of the alkyne).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn a pale yellow/green color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with deionized water and extract with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1,4-disubstituted 1,2,3-triazole product.
Data Presentation: Representative Reaction Outcomes
| Entry | Azide Substrate | Time (h) | Yield (%) |
| 1 | Benzyl Azide | 1.5 | 95 |
| 2 | 1-Azido-4-nitrobenzene | 2.0 | 92 |
| 3 | 3-Azidopropan-1-ol | 1.0 | 98 |
| 4 | (Azidomethyl)benzene | 1.5 | 96 |
Note: The above data are representative and actual results may vary depending on the specific azide substrate and reaction scale.
Experimental Workflow Visualization
Caption: A step-by-step workflow for the CuAAC reaction and purification.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous monitoring and characterization.
-
TLC Monitoring: The disappearance of the limiting starting material (typically the alkyne) and the appearance of a new, more polar spot corresponding to the triazole product provides a real-time assessment of the reaction's progress.
-
Spectroscopic Characterization: The structure of the purified product should be unequivocally confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic signals of the triazole ring proton and carbons, as well as the disappearance of the alkyne proton and carbon signals, will validate the successful cycloaddition.
-
Purity Analysis: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC) or elemental analysis to ensure it meets the standards required for subsequent biological testing.
Conclusion: A Versatile Building Block for Future Discovery
This compound represents a powerful and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of a metabolically robust, conformationally defined scaffold and a click-ready functional handle makes it an attractive starting point for the synthesis of novel therapeutic agents. The CuAAC reaction provides a reliable and efficient method for incorporating this valuable motif into a diverse range of molecular architectures. By following the detailed protocol and validation steps outlined in this guide, researchers can confidently employ this compound to accelerate their discovery programs and develop next-generation therapeutics with improved pharmacological properties.
References
- Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
- Appretech Scientific Limited. (n.d.). This compound.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
Sources
Application Notes and Protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Ethynyl-1,1-difluorocyclohexane
Introduction: The Power of Fluorine in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1][2] Its remarkable efficiency, selectivity, and tolerance of a wide range of functional groups have made it an indispensable tool in drug discovery, materials science, and bioconjugation.[3] This application note provides a detailed protocol and expert insights for the CuAAC reaction utilizing 4-Ethynyl-1,1-difluorocyclohexane, a valuable building block for introducing the unique physicochemical properties of fluorine into novel molecules.
The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, membrane permeability, and binding affinity. The gem-difluorocyclohexyl motif, in particular, offers a lipophilic yet polar handle that can modulate these properties favorably. By employing this compound in CuAAC reactions, researchers can efficiently generate a library of 1,4-disubstituted 1,2,3-triazoles bearing this fluorinated scaffold, opening new avenues for the development of innovative therapeutics and functional materials.
Reaction Mechanism and Key Considerations
The CuAAC reaction proceeds via a stepwise mechanism involving the formation of a copper(I) acetylide intermediate, which then reacts with an azide to form a six-membered copper-containing ring. This intermediate subsequently undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted triazole product.[2] The reaction is highly regioselective, exclusively producing the 1,4-isomer.[4]
Diagram: The Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC with this compound
This protocol provides a robust starting point for the CuAAC reaction with this compound. Optimization may be necessary depending on the specific azide coupling partner.
Materials and Reagents
| Reagent | Purity/Grade | Supplier Example | Notes |
| This compound | ≥98% | Appretech | Store under an inert atmosphere. |
| Azide coupling partner | ≥98% | Various | Ensure purity, as impurities can inhibit the reaction. |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ACS grade | Sigma-Aldrich | Prepare a fresh stock solution in water. |
| Sodium L-ascorbate | ≥99% | Sigma-Aldrich | Prepare a fresh stock solution in water immediately before use. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% | Sigma-Aldrich | A water-soluble ligand that accelerates the reaction and protects biomolecules. |
| Solvents (e.g., t-BuOH/H₂O, DMSO) | Anhydrous/HPLC grade | Various | Degas solvents prior to use to remove dissolved oxygen. |
Equipment
-
Schlenk line or glovebox for inert atmosphere techniques (recommended)
-
Magnetic stirrer and stir bars
-
Reaction vials or round-bottom flasks
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography system for purification
-
Rotary evaporator
Step-by-Step Procedure
-
Preparation:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the azide coupling partner (1.0-1.2 eq) in a suitable solvent system (e.g., a 1:1 mixture of tert-butanol and water, or DMSO). The choice of solvent will depend on the solubility of the reactants. Aim for a concentration of 0.1-0.5 M.
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Catalyst Premix:
-
In a separate vial, prepare the catalyst premix. For a typical reaction, use 1-5 mol% of the copper catalyst.
-
Add copper(II) sulfate pentahydrate (e.g., 0.05 eq of a 1 M aqueous solution) to a solution of THPTA ligand (e.g., 0.05-0.10 eq of a 1 M aqueous solution). The ligand-to-copper ratio is typically 1:1 to 2:1. The use of a ligand is crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction.[1]
-
-
Reaction Initiation:
-
To the degassed solution of the alkyne and azide, add the copper/ligand premix via syringe.
-
Initiate the reaction by adding a freshly prepared solution of sodium L-ascorbate (e.g., 0.10-0.20 eq of a 1 M aqueous solution). Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[2]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the azide.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove the copper catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,4-disubstituted 1,2,3-triazole.
-
Workflow Diagram
Caption: A generalized workflow for the CuAAC reaction.
Expert Insights and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| No or slow reaction | Inactive catalyst (oxidized to Cu(II)) | Ensure thorough degassing of solvents. Use freshly prepared sodium ascorbate solution. Increase catalyst and/or ligand loading. |
| Poor solubility of reactants | Try a different solvent system, such as DMSO or a mixture of THF/water. Gentle heating may also improve solubility and reaction rate. | |
| Formation of side products (e.g., homocoupling of alkyne) | Insufficient reducing agent or presence of oxygen | Increase the amount of sodium ascorbate. Ensure a continuous inert atmosphere. |
| Difficulty in removing copper from the product | Strong coordination of copper to the triazole product | Perform multiple washes with a saturated EDTA solution during work-up. Alternatively, pass the crude product through a short plug of silica gel or a scavenger resin designed for metal removal. |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition with this compound is a powerful and reliable method for the synthesis of novel fluorinated compounds. By following the detailed protocol and considering the expert insights provided in these application notes, researchers can confidently and efficiently incorporate the valuable gem-difluorocyclohexyl motif into a wide array of molecules, accelerating progress in drug discovery and materials science. The inherent modularity and efficiency of this click reaction empower the rapid generation of compound libraries for screening and optimization, ultimately paving the way for the next generation of innovative chemical entities.
References
- García, A. A., et al. Fluorophore-Assisted Click Chemistry through Copper(I)
- Topchiy, M. A., et al. Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex.
- Sharpless, K. B., et al. Click Chemistry: A Focus on Sulfur(VI) Fluoride Exchange (SuFEx).
- Dai, J., et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 2022. [Link]
- Dai, J., et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC, 2022. [Link]
- Presolski, S. I., et al. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 2013. [Link]
- Al-Masoudi, N. A., et al. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemical Health Risks, 2020. [Link]
- Fassihi, A., et al. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 2022. [Link]
- Dai, J., et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed, 2022. [Link]
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Rodionov, V. O., et al. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 2007. [Link]
- Park, S., et al. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 2017. [Link]
- Vutukuri, P. V. R., et al. Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv, 2021. [Link]
- Labinsights. A Comprehensive Guide to Click Chemistry Reaction. [Link]
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Application Note: A Guide to Sonogashira Coupling with 4-Ethynyl-1,1-difluorocyclohexane for Advanced Synthetic Applications
Introduction: The Strategic Value of Fluorinated Alkynes in Modern Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²- and sp-hybridized centers.[1][2][3] This palladium- and copper-catalyzed reaction enables the construction of arylalkynes and conjugated enynes, structures that are prevalent in pharmaceuticals, natural products, and advanced organic materials.[4] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be performed under mild conditions.[2][5]
In the realm of drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate key pharmaceutical properties.[6] The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity and bioavailability. The gem-difluoroalkane motif, in particular, serves as a valuable bioisostere for carbonyl groups or other polar functionalities.[7]
This application note provides a detailed guide to the Sonogashira coupling using 4-Ethynyl-1,1-difluorocyclohexane (CAS 1202245-66-6), a building block of significant interest for introducing the valuable 1,1-difluorocyclohexane moiety.[8] This saturated, fluorinated ring system offers a three-dimensional, metabolically robust scaffold that can improve the physicochemical properties of drug candidates.[9][10] We will explore the mechanistic underpinnings of the reaction, provide detailed and adaptable protocols, and offer expert guidance on optimization and troubleshooting to empower researchers in their synthetic endeavors.
The Dual Catalytic Mechanism: A Symphony of Palladium and Copper
The remarkable efficiency of the Sonogashira reaction stems from the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[11][12] While copper-free variants exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling), the classical Pd/Cu system remains highly effective and widely used.[3][13]
The Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: The cycle begins with a 14-electron Pd(0) complex, which undergoes oxidative addition with the aryl or vinyl halide (Ar-X). This step forms a square planar Pd(II) intermediate and is often the rate-determining step, particularly for less reactive halides like bromides and chlorides.[2][5] The reactivity order for the halide is I > OTf > Br >> Cl.[13][14]
-
Transmetalation: The key intersection point occurs here. A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing a halide ion. This forms a new Pd(II)-alkynyl complex.[12]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-alkyne) from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][12]
The Copper Cycle (The Alkyne Activator):
-
π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne-copper complex. This coordination increases the acidity of the terminal alkyne proton.[12]
-
Deprotonation: In the presence of an amine base (e.g., triethylamine, diisopropylamine), the acidic proton is removed, generating a highly nucleophilic copper(I) acetylide intermediate.[12] This species is now primed for the crucial transmetalation step with the palladium complex.
Below is a diagram illustrating this dual catalytic process.
General Protocol Guidelines and Considerations
The success of a Sonogashira coupling hinges on the careful selection of catalysts, ligands, base, and solvent. The optimal conditions depend heavily on the reactivity of the specific substrates.[15] For this compound, an unactivated aliphatic alkyne, careful optimization may be required, especially when coupling with less reactive aryl bromides or chlorides.
Table 1: Key Reaction Parameters and Common Choices
| Parameter | Common Choices & Rationale | Typical Range |
| Palladium Source | Pd(PPh₃)₄ : A Pd(0) source, often used for reactive halides. Can be sensitive to air.[13] PdCl₂(PPh₃)₂ : A more air-stable Pd(II) precatalyst that is reduced in situ. A reliable choice for most applications.[12] Pd(OAc)₂/Ligand : Used for forming more active catalysts in situ, especially for challenging substrates. | 0.5 - 5 mol% |
| Copper(I) Source | Copper(I) Iodide (CuI) : The most common and effective co-catalyst.[16] Ensure it is fresh, as older batches can be less active. | 1 - 10 mol% |
| Ligand | Triphenylphosphine (PPh₃) : Standard ligand, often part of the palladium complex. Additional ligand may be added. Bulky/Electron-Rich Phosphines (e.g., P(t-Bu)₃) : Can accelerate oxidative addition for less reactive aryl halides (bromides/chlorides). | 1 - 10 mol% |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) : Act as both the base to deprotonate the alkyne and often as a co-solvent.[13] Must be anhydrous. Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) : Used in certain protocols, particularly in polar solvents like DMF or dioxane. | 2 - 10 equivalents |
| Solvent | THF, Toluene, Dioxane : Common aprotic solvents. DMF, NMP : More polar solvents, can be useful for stubborn reactions.[17] Neat Amine : Using the amine base as the solvent is also a common strategy.[18][19] | N/A |
| Temperature | Varies widely based on aryl halide reactivity. Iodides often react at room temperature, while bromides and chlorides may require heating.[13][17] | 25 °C - 100 °C |
Detailed Experimental Protocol: Synthesis of 4-((4-methoxyphenyl)ethynyl)-1,1-difluorocyclohexane
This section provides a representative, step-by-step protocol for the coupling of this compound with 4-iodoanisole. This protocol is designed to be a robust starting point for further optimization.
Materials:
-
4-Iodoanisole (1.0 eq, e.g., 234 mg, 1.0 mmol)
-
This compound (1.2 eq, e.g., 173 mg, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, e.g., 14 mg, 0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 eq, e.g., 7.6 mg, 0.04 mmol)
-
Triphenylphosphine (PPh₃) (0.08 eq, e.g., 21 mg, 0.08 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Anhydrous Triethylamine (Et₃N) (5 mL)
-
Standard glassware for inert atmosphere techniques (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), CuI (7.6 mg, 0.04 mmol), and PPh₃ (21 mg, 0.08 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Degassing: Bubble argon gas through the stirred solution for 15 minutes to thoroughly degas the mixture. The solution should appear as a yellow, slightly hazy suspension.
-
Substrate Addition: Add this compound (173 mg, 1.2 mmol) to the reaction mixture via syringe.
-
Reaction: Immerse the flask in an oil bath preheated to 50 °C. Stir the reaction vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.[20]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the amine base, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 4-((4-methoxyphenyl)ethynyl)-1,1-difluorocyclohexane.
Optimization and Troubleshooting
Even robust reactions can require optimization. Low yields, the formation of side products, or complete failure of the reaction are common challenges that can be overcome systematically.[13]
Table 2: Troubleshooting Guide for the Sonogashira Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Palladium Catalyst.[13] 2. Deactivated Copper(I) Source. 3. Insufficiently Reactive Aryl Halide (e.g., Ar-Cl, Ar-Br).[14] 4. Reaction temperature is too low.[17] | 1. Use a fresh batch of Pd catalyst or a more stable precatalyst. 2. Use a fresh bottle of CuI. 3. Switch to a more active catalyst system (e.g., use a bulky, electron-rich phosphine ligand like P(t-Bu)₃). Increase the reaction temperature significantly (e.g., 80-100 °C).[17] 4. Increase temperature in 10-20 °C increments. |
| Glaser Homocoupling | 1. Presence of oxygen in the reaction.[13] 2. High concentration of copper catalyst. 3. The rate of homocoupling is faster than the cross-coupling.[15] | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere. 2. Reduce the amount of CuI or switch to a "copper-free" protocol.[13] 3. Try slow addition of the alkyne to the reaction mixture via syringe pump to keep its concentration low.[15] |
| Formation of Black Precipitate (Palladium Black) | 1. Decomposition of the palladium catalyst.[13] 2. High reaction temperature. 3. Inappropriate solvent choice (anecdotally, THF can sometimes promote this).[18] | 1. Use fresh, high-purity reagents and solvents. Ensure the atmosphere is strictly inert. 2. Lower the reaction temperature if possible. 3. Try an alternative solvent such as toluene or dioxane. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Substrate is sensitive to the basic conditions. | 1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃) in a solvent like DMF, or reduce the amount of amine base. |
Conclusion
The Sonogashira coupling of this compound provides a reliable and efficient pathway to novel molecular entities of high value in medicinal chemistry and materials science. By understanding the dual catalytic mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize conditions for their specific aryl or vinyl halide partners. The protocols and guidelines presented here serve as a comprehensive resource for harnessing the power of this reaction to accelerate discovery and innovation.
References
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
- The copper/palladium cooperation in Sonogashira coupling. (n.d.).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Sonogashira coupling in natural product synthesis. (2025).
- Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. (n.d.). Benchchem.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
- Sonogashira couplings wih most aryl bromides is oxid
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Sonogashira Coupling. (2020). YouTube.
- What is the best procedure for Sonogashira coupling?. (2014).
- Application Notes and Protocols for Sonogashira Coupling with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole. (n.d.). Benchchem.
- General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. (n.d.). PMC.
- Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. (2018). PubMed.
- This compound. (n.d.). Appretech Scientific Limited.
- Fueling the Pipeline via Innovations in Organic Synthesis. (n.d.). PMC.
- Tactical Applications of Fluorine in Drug Design and Development. (n.d.).
- Sonogashira coupling. (2021). Reddit.
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- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
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- 7. General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. appretech.com [appretech.com]
- 9. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Ethynyl-1,1-difluorocyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the gem-Difluoroethynyl Cyclohexane Scaffold in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The gem-difluoroalkyl group, in particular, is a highly sought-after bioisostere for carbonyls and other polar functional groups, capable of enhancing metabolic stability, modulating lipophilicity, and influencing binding affinity through unique electronic interactions. When combined with a terminal alkyne, a versatile functional group for further elaboration via click chemistry or other coupling reactions, the resulting scaffold becomes a highly valuable building block in drug discovery programs.
This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-ethynyl-1,1-difluorocyclohexane with a variety of aryl and heteroaryl boronic acids. This transformation provides a robust and efficient route to a diverse array of substituted alkynes, which are key intermediates in the synthesis of novel therapeutics. The protocols and insights presented herein are designed to be a practical resource for researchers in academic and industrial settings, enabling the reliable synthesis of these valuable compounds.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning, palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1][2] In the context of this application note, we will focus on the coupling of a terminal alkyne (this compound) with an aryl or heteroaryl boronic acid. While the direct Suzuki-Miyaura coupling of terminal alkynes is less common than that of alkynyl halides, it can be achieved under specific conditions. A more common and often more reliable approach involves the in-situ formation of an alkynylboronate species or the use of a related cross-coupling reaction like the Sonogashira coupling. For the purpose of this guide, we will present a robust protocol for the Sonogashira coupling, a closely related and highly effective method for this transformation, and a theoretical Suzuki-Miyaura protocol based on established principles for similar substrates.
The generally accepted mechanism for the Sonogashira coupling involves a dual catalytic cycle with both palladium and copper catalysts.
Synthesis of Starting Material: this compound
A reliable supply of the starting material is crucial for any synthetic campaign. This compound is commercially available from suppliers such as Appretech Scientific.[3] For researchers who wish to synthesize this key intermediate in-house, a plausible synthetic route starting from 4-oxocyclohexanecarboxylic acid is outlined below. This route is based on established transformations in fluorine chemistry and alkyne synthesis.
Experimental Protocols
Protocol 1: Sonogashira Cross-Coupling of this compound with Aryl Iodides
This protocol provides a robust method for the coupling of this compound with a variety of aryl iodides. Aryl iodides are typically more reactive than the corresponding bromides or chlorides in Sonogashira couplings.[4]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole, 1-bromo-4-iodobenzene, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), degassed
-
Anhydrous tetrahydrofuran (THF) or 1,4-dioxane
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (0.02 equiv), triphenylphosphine (0.04 equiv), and copper(I) iodide (0.03 equiv).
-
Add the aryl iodide (1.0 equiv) and this compound (1.2 equiv).
-
Add anhydrous, degassed solvent (THF or 1,4-dioxane, to make a 0.1 M solution with respect to the aryl iodide) followed by degassed triethylamine (3.0 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive substrates, the reaction mixture may be heated to 50-70 °C.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-alkyne product.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(OAc)₂ with PPh₃ | Forms the active Pd(0)(PPh₃)n catalyst in situ. |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[4] |
| Base | Triethylamine | Acts as both a base to deprotonate the terminal alkyne and as a scavenger for the hydrogen halide byproduct. |
| Solvent | THF or 1,4-Dioxane | Aprotic solvents that are suitable for Sonogashira reactions. |
| Temperature | Room temperature to 70 °C | Milder conditions are often sufficient for reactive aryl iodides. |
Protocol 2: Proposed Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol is a proposed method based on established procedures for the Suzuki-Miyaura coupling of terminal alkynes. The key to this reaction is the in-situ formation of a reactive organoboron species from the terminal alkyne.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(PPh₃)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or toluene
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid (1.5 equiv), potassium carbonate (3.0 equiv), and palladium(II) chloride bis(triphenylphosphine) (0.05 equiv).
-
Add this compound (1.0 equiv).
-
Add anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution with respect to the alkyne) and a small amount of degassed water (typically 10-20% of the organic solvent volume).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A common and effective pre-catalyst for Suzuki-Miyaura couplings. |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step of the catalytic cycle.[5] |
| Solvent System | Dioxane/Water or Toluene/Water | The aqueous phase is often necessary to facilitate the transfer of the boronic acid to the palladium complex. |
| Temperature | 80-100 °C | Higher temperatures are generally required for the coupling of less reactive partners. |
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active palladium catalyst (e.g., with a more electron-rich and bulky phosphine ligand like SPhos or XPhos), or a stronger base like cesium carbonate. For the Sonogashira coupling, ensuring strictly anhydrous and oxygen-free conditions is critical.
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings. It can be minimized by the slow addition of the alkyne to the reaction mixture and by ensuring an efficient palladium-catalyzed cross-coupling rate.
-
Protodeboronation of the Boronic Acid: In the Suzuki-Miyaura coupling, the boronic acid can be sensitive to the reaction conditions, leading to its decomposition. Using a less aqueous solvent system or a milder base might be beneficial.
Conclusion
The Suzuki-Miyaura and Sonogashira cross-coupling reactions are powerful tools for the synthesis of aryl- and heteroaryl-substituted this compound derivatives. These compounds are of significant interest in medicinal chemistry due to the favorable properties imparted by the gem-difluoroalkyl and ethynyl moieties. The protocols provided in this guide offer a solid starting point for the synthesis of a wide range of these valuable building blocks. As with any chemical reaction, optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible results.
References
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- Appretech Scientific Limited. This compound.
- Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.
- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
- Holovach, S., et al. (2023). 6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs. Journal of Fluorine Chemistry, 271, 110215.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chemtexts. 26.9: The Suzuki-Miyaura Coupling Reaction.
- PubChem. (4,4-Difluorocyclohexyl)methanamine.
- Sigma-Aldrich.
- Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468.
- ACS Publications.
- Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291-12297.
- PubChem. cis-1-Ethynyl-4-fluoro-cyclohexane.
- RSC Publishing.
- PubMed Central.
- Beilstein Journals.
Sources
The Unseen Advantage: Harnessing 4-Ethynyl-1,1-difluorocyclohexane for Robust Bioorthogonal Labeling
Application Note & Protocol
Introduction: Beyond the Standard Alkyne—A New Era of Bioorthogonal Reporters
In the dynamic field of chemical biology, the ability to track biomolecules in their native environment is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with innate biochemical processes, has provided a powerful toolkit for this purpose.[1] At the heart of many of these techniques lies the alkyne-azide cycloaddition, a Nobel Prize-winning reaction colloquially known as "click chemistry".[1][2] This reaction enables the precise and stable ligation of a reporter molecule (containing an alkyne) to a target biomolecule (metabolically labeled with an azide).
While simple terminal alkynes have been instrumental, the field is continually evolving to develop reporters with enhanced in vivo performance. We introduce 4-Ethynyl-1,1-difluorocyclohexane , a next-generation bioorthogonal reporter designed for superior metabolic stability and optimized physicochemical properties. The strategic incorporation of a gem-difluoro group on the cyclohexane ring is not a trivial modification; it is a design choice rooted in principles of medicinal chemistry to overcome the limitations of traditional hydrocarbon-based reporters. Fluorination is a well-established strategy to block metabolic "soft spots" that are vulnerable to cytochrome P450 oxidation, thereby increasing the in vivo half-life of molecules.[3] This increased stability ensures that the reporter remains intact for longer periods, enabling the study of slower biological processes and improving signal-to-noise ratios in complex biological milieu.
This guide provides a comprehensive overview of the unique advantages of this compound and detailed protocols for its application in metabolic labeling and subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Fluorine Advantage: Why 1,1-difluorocyclohexane?
The choice of the 1,1-difluorocyclohexane scaffold is deliberate, offering a suite of advantages over conventional aliphatic or aromatic alkynes. These benefits are critical for researchers in drug development and molecular biology seeking to perform long-term or in vivo studies.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Introducing gem-difluorination on the cyclohexane ring sterically shields adjacent C-H bonds and deactivates them from enzymatic oxidation by cytochrome P450 enzymes. This significantly reduces the likelihood of the reporter being degraded before it can be detected, a common challenge with traditional hydrocarbon-based probes.[3]
-
Modulated Lipophilicity: Fluorination subtly alters the lipophilicity of a molecule, which can have a profound impact on its biological behavior.[3] This modification can enhance membrane permeability, allowing for more efficient entry into cells for labeling intracellular targets, while also influencing protein binding and overall biodistribution in a potentially favorable manner.
-
Minimal Steric Perturbation: The ethynyl group remains readily accessible for the click reaction, and the cyclohexane ring serves as a compact, bio-inert scaffold. This design ensures that the reporter can be readily incorporated into various biomolecules (e.g., proteins, glycans, lipids) through metabolic pathways without significantly perturbing their natural structure or function.
Comparative Properties of Bioorthogonal Alkynes
| Feature | Simple Alkyne (e.g., Heptynoic Acid) | Aromatic Alkyne (e.g., Phenylacetylene) | This compound |
| Metabolic Stability | Low to Moderate | Moderate | High |
| Lipophilicity | Moderate | High | Modulated/Optimized |
| Biocompatibility | High | Potential for aromatic interactions | High |
| Cell Permeability | Variable | Generally Good | Predicted to be Excellent |
Reaction Principle: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is designed for use in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed in aqueous, biological-friendly buffers.[4] The reaction forms a stable triazole linkage between the alkyne-tagged biomolecule and an azide-functionalized detection probe (e.g., a fluorophore or biotin).
Figure 2. Workflow for CuAAC ligation in cell lysate.
Protocol 3: In-Cell CuAAC Ligation for Fluorescence Imaging
This protocol describes the click reaction performed on fixed and permeabilized cells for microscopic visualization.
Materials:
-
AHA-labeled cells on coverslips from Protocol 1
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click Reaction Mix (as in Protocol 2, but with an azide-fluorophore)
-
Mounting medium with DAPI
Procedure:
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with 3% BSA in PBS for 30 minutes.
-
Prepare Click Reaction Mix: Prepare the click reaction mix as described in Protocol 2, using an azide-fluorophore.
-
Ligation: Aspirate the blocking solution and add the click reaction mix to the coverslips. Incubate for 1 hour at room temperature, protected from light.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Nuclear Staining & Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
Trustworthiness and Self-Validation
To ensure the specificity of the labeling, several controls are essential:
-
No Azide Control: Culture cells in methionine-free medium without adding AHA, but still perform the click reaction. This control should yield no signal and confirms that the alkyne reporter does not react non-specifically with other cellular components.
-
No Alkyne Control: Label cells with AHA but perform the click reaction without adding this compound. This confirms that the azide-fluorophore does not bind non-specifically to cellular targets.
-
No Copper Control: Label cells with AHA and add both the alkyne reporter and the azide-fluorophore, but omit the CuSO₄/TCEP. This validates that the reaction is copper-dependent and not occurring spontaneously.
Conclusion
This compound represents a significant advancement in the design of bioorthogonal reporters. Its engineered metabolic stability provides a crucial advantage for researchers conducting long-term cell culture experiments or moving towards in vivo studies. By leveraging the robust and well-characterized CuAAC reaction, this reporter offers a reliable and high-performance tool for a wide range of applications, from proteomic profiling to high-resolution cellular imaging. The protocols provided herein offer a starting point for integrating this powerful new reagent into your research workflows.
References
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
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- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
- Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193.
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The Strategic Application of 4-Ethynyl-1,1-difluorocyclohexane in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of unique structural motifs is a cornerstone of this endeavor. Among the myriad of building blocks available to medicinal chemists, 4-ethynyl-1,1-difluorocyclohexane has emerged as a trifunctional scaffold of significant interest. This guide provides an in-depth exploration of its applications, underpinned by the synergistic interplay of its constituent parts: the metabolically robust gem-difluoro group, the conformationally influential cyclohexane ring, and the versatile terminal alkyne.
The Power of Three: Deconstructing the this compound Scaffold
The utility of this compound in drug design stems from the unique and advantageous properties imparted by each of its three key structural features.
-
The gem-Difluorocyclohexane Moiety: A Shield Against Metabolism. The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[1][2] The gem-dinal difluoride group on the cyclohexane ring acts as a bioisostere for a carbonyl group or a hydroxylated carbon, but is resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2] This "metabolic shielding" can significantly increase the half-life of a drug molecule, leading to improved bioavailability and potentially reduced dosing frequency.
-
The Cyclohexane Ring: A Conformational Anchor. The cyclohexane scaffold provides a three-dimensional framework that can be used to orient appended functional groups in a precise manner. The gem-difluoro substitution can influence the conformational equilibrium of the ring, a phenomenon known as "conformational locking." This can be exploited to pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target.
-
The Ethynyl Group: A Gateway to Diverse Functionality. The terminal alkyne is a remarkably versatile functional group in medicinal chemistry. It serves as a key handle for a variety of highly efficient and bioorthogonal "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] This allows for the facile and late-stage introduction of a wide range of molecular fragments, including imaging agents, solubility enhancers, and pharmacophores. Furthermore, the ethynyl group can participate in Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.
Physicochemical Properties and Their Implications
The incorporation of the this compound motif can significantly impact the physicochemical properties of a molecule, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Impact of this compound | Rationale |
| Metabolic Stability | Generally Increased | The C-F bonds are significantly stronger than C-H bonds, making them resistant to enzymatic oxidation. The gem-difluoro group shields adjacent positions from metabolic attack.[1][2] |
| Lipophilicity (LogP) | Context-Dependent | While fluorine is highly electronegative, the introduction of a CF2 group can have a complex effect on lipophilicity, which is also influenced by the overall molecular structure.[1] |
| Aqueous Solubility | Can be Modulated | The impact on solubility is not straightforward and depends on the interplay of various factors, including crystal packing and the nature of other functional groups.[1] |
| pKa | Can be Altered | The strong electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups through inductive effects.[1] |
Application Notes: Strategic Deployment in Drug Design
The unique combination of properties inherent to this compound makes it a valuable building block for addressing several key challenges in drug discovery.
Enhancing Metabolic Stability
A primary application of this scaffold is to mitigate unwanted metabolic transformations. By replacing a metabolically labile portion of a lead compound with the this compound moiety, researchers can block key sites of oxidation.
Hypothetical Case Study: Consider a lead compound with a cyclohexyl group that undergoes hydroxylation, leading to rapid clearance. Replacing this with a 1,1-difluorocyclohexyl group would be a rational design strategy to enhance metabolic stability. The ethynyl group could then be used to re-establish or enhance potency through further derivatization.
Conformational Locking for Improved Potency and Selectivity
The gem-difluoro substitution can influence the conformational preference of the cyclohexane ring, favoring a specific chair or twist-boat conformation. This can be leveraged to lock a molecule into its bioactive conformation, the one that optimally fits into the binding site of the target protein. This pre-organization can lead to a significant increase in binding affinity and, consequently, potency. Furthermore, by enforcing a specific conformation, selectivity for the desired target over off-targets can be improved.
Figure 1: Conformational locking pre-organizes the molecule for optimal target binding.
A Bioorthogonal Handle for "Click" Chemistry and Bioconjugation
The terminal alkyne of this compound is a versatile functional handle for bioorthogonal chemistry. This allows for the late-stage modification of drug candidates with a variety of functional moieties without affecting the core scaffold.
-
Drug Delivery and Targeting: Conjugation to targeting ligands (e.g., antibodies, peptides) to deliver the drug specifically to diseased cells.
-
Imaging and Diagnostics: Attachment of fluorescent dyes or PET labels for in vivo imaging and pharmacokinetic studies.
-
PROTACs and Molecular Glues: Serving as a connection point for linking a target-binding warhead to an E3 ligase-binding element in Proteolysis Targeting Chimeras (PROTACs).
Figure 2: The terminal alkyne enables diverse late-stage functionalization via click chemistry.
Experimental Protocols
The following protocols provide general guidelines for the two most common reactions involving the ethynyl group of this compound. Optimization may be required for specific substrates.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the "click" reaction between this compound and an organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.
-
To the reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the palladium- and copper-catalyzed cross-coupling of this compound with an aryl or vinyl halide.
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the aryl/vinyl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.1 eq).
-
Add the anhydrous solvent (THF or DMF) and the base (TEA or DIPEA, typically used as the solvent or co-solvent).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Conclusion
This compound represents a powerful and versatile building block for medicinal chemists. Its unique combination of a metabolically stable gem-difluoro group, a conformationally influential cyclohexane ring, and a synthetically tractable terminal alkyne provides a multifaceted tool for addressing key challenges in drug design. By understanding and strategically applying the principles outlined in this guide, researchers can leverage the potential of this scaffold to accelerate the discovery and development of novel therapeutics with improved properties.
References
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- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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- Grygorenko, O. O., & Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(19), e202200331. [Link]
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- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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- Chorki, F., Ghattas, W., & Al-Masri, M. (2016). Sonogashira cross-coupling in drug discovery: a versatile tool for the synthesis of biologically active compounds. RSC advances, 6(75), 71131-71159. [Link]
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- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of organometallic chemistry, 653(1-2), 46-49. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Ethynyl-1,1-difluorocyclohexane
Introduction: The Strategic Incorporation of Fluorinated Cycloalkanes in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[1][2] A significant portion of kinase inhibitors are designed to be ATP-competitive, targeting the highly conserved ATP-binding site. To achieve both potency and selectivity, medicinal chemists employ a variety of molecular scaffolds and functional groups. The strategic use of fluorinated moieties has become an indispensable tool in this endeavor, offering a means to fine-tune the physicochemical and pharmacological properties of drug candidates.[3][4]
The 1,1-difluorocyclohexane motif, in particular, serves as a valuable bioisostere for a carbonyl group or a non-planar cyclohexane ring. The geminal difluoro substitution influences the molecule's lipophilicity, metabolic stability, and membrane permeability, often leading to improved pharmacokinetic profiles.[5] When coupled with a terminal alkyne, as in 4-Ethynyl-1,1-difluorocyclohexane , this building block becomes a versatile handle for the construction of complex molecular architectures through powerful cross-coupling reactions, such as the Sonogashira coupling. This allows for the direct attachment of the fluorinated cyclohexane ring to various heterocyclic cores commonly found in kinase inhibitors.
This document provides detailed application notes and protocols for the synthesis of the key building block, this compound, and its subsequent utilization in the synthesis of a representative pyrazolopyrimidine-based kinase inhibitor.
Part 1: Synthesis of the Key Building Block: this compound
The synthesis of this compound can be efficiently achieved from the commercially available 1,4-cyclohexanedione. The synthetic strategy involves the selective monofluorination of one carbonyl group, followed by the conversion of the remaining carbonyl into a terminal alkyne. Two robust methods for the latter transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.
Synthesis of 4,4-Difluorocyclohexan-1-one (Intermediate 1)
The initial step is the synthesis of 4,4-difluorocyclohexan-1-one from 1,4-cyclohexanedione. This can be achieved through a deoxofluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
Caption: Synthesis of 4,4-Difluorocyclohexan-1-one.
Protocol 1: Synthesis of 4,4-Difluorocyclohexan-1-one
-
To a stirred solution of 1,4-cyclohexanedione (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material) under an inert atmosphere of nitrogen, cool the mixture to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4,4-difluorocyclohexan-1-one as a colorless oil.
Conversion to this compound (Target Building Block)
Method A: Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a two-step route from the ketone to the terminal alkyne via a dibromoalkene intermediate.[6][7][8][9]
Caption: Corey-Fuchs reaction for alkyne synthesis.
Protocol 2: Corey-Fuchs Reaction
Step 1: Synthesis of 1,1-Dibromo-2-(4,4-difluorocyclohexylidene)ethane
-
To a solution of triphenylphosphine (PPh₃) (4.0 eq) in anhydrous DCM (15 mL/g of ketone) at 0 °C under a nitrogen atmosphere, add carbon tetrabromide (CBr₄) (2.0 eq) portion-wise.
-
Stir the resulting dark red mixture at 0 °C for 30 minutes.
-
Add a solution of 4,4-difluorocyclohexan-1-one (1.0 eq) in DCM (5 mL/g) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography (hexanes) to yield the dibromoalkene.
Step 2: Synthesis of this compound
-
Dissolve the dibromoalkene (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL/g) and cool to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (n-BuLi) (2.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify by flash column chromatography (pentane) to afford this compound.
Method B: Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation offers a one-pot conversion of the ketone to the terminal alkyne using the Ohira-Bestmann reagent.[1][2][4][10][11]
Caption: Seyferth-Gilbert homologation for alkyne synthesis.
Protocol 3: Seyferth-Gilbert Homologation
-
To a solution of 4,4-difluorocyclohexan-1-one (1.0 eq) and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.5 eq) in anhydrous methanol (20 mL/g of ketone) at room temperature, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the consumption of the starting material by GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure.
-
Purify the crude product by flash column chromatography (pentane) to yield this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₁₀F₂ | 144.16 | 1202245-66-6[12] |
Part 2: Application in the Synthesis of a Pyrazolopyrimidine-Based Kinase Inhibitor
The terminal alkyne functionality of this compound makes it an ideal coupling partner in Sonogashira reactions for the synthesis of kinase inhibitors. The pyrazolopyrimidine scaffold is a common hinge-binding motif in many potent kinase inhibitors.[2][3][10][11] The following protocol outlines a general procedure for the Sonogashira coupling of this compound with a halogenated pyrazolopyrimidine core.
Representative Kinase Inhibitor Synthesis via Sonogashira Coupling
A common precursor for pyrazolopyrimidine-based kinase inhibitors is a di- or tri-halogenated pyrazolopyrimidine, which allows for sequential and site-selective cross-coupling reactions. For this example, we will consider the coupling to a 4-iodo-1H-pyrazolo[3,4-d]pyrimidine core.
Caption: Sonogashira coupling for kinase inhibitor synthesis.
Protocol 4: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere of argon, add the substituted 4-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq), and copper(I) iodide (CuI) (0.1 eq).
-
Add anhydrous and degassed solvent, such as a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 v/v, 10 mL/g of aryl halide).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired kinase inhibitor.
| Reaction | Catalyst | Co-catalyst | Base | Solvent | Typical Yield |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60-90% |
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic design incorporates a fluorinated bioisostere with a reactive handle for efficient carbon-carbon bond formation. The synthetic routes to this building block are robust and scalable, and its application in Sonogashira coupling provides a direct and efficient method for its incorporation into a wide range of heterocyclic scaffolds. The protocols outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to explore the potential of this unique building block in the discovery of novel and potent kinase inhibitors.
References
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- Ohira, S. (1989). Methanolysis of dimethyl (1-diazo-2-oxopropyl)phosphonate: Generation of dimethyl (diazomethyl)phosphonate and reaction with carbonyl compounds.
- Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
- Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365.
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.
- Chilingaryan, Z., & Navasardyan, M. (2018). Corey-Fuchs Reaction. In Name Reactions in Organic Synthesis (pp. 96-97). Yerevan.
- Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into terminal acetylenes. Tetrahedron Letters, 13(36), 3769-3772.
- Seyferth, D., & Gilbert, J. C. (1971). The reaction of dimethylphosphono-diazomethane with aldehydes and ketones. A new synthesis of acetylenes. Journal of Organometallic Chemistry, 28(2), C33-C36.
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- Wikipedia. (n.d.). Corey–Fuchs reaction.
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- WordPress.com. (2014, December 27). Seyferth-Gilbert Alkyne Synthesis. ORGANIC CHEMISTRY SELECT.
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Harnessing the Power of Fluorine: A Guide to Preparing Fluorescent Probes with 4-Ethynyl-1,1-difluorocyclohexane
Introduction: Why gem-Difluorocyclohexane?
In the intricate world of drug discovery and chemical biology, the ability to visualize and track molecules is paramount. Fluorescent probes serve as indispensable tools, illuminating biological processes with high specificity and sensitivity. A key challenge in probe design is engineering molecules that are not only bright and stable but also possess physicochemical properties compatible with biological systems. The introduction of fluorine into molecular scaffolds has emerged as a powerful strategy to modulate these properties.[1]
The 4-ethynyl-1,1-difluorocyclohexane moiety is a particularly compelling building block for advanced fluorescent probes. The gem-difluoro group (CF2) offers several distinct advantages:
-
Metabolic Stability: The replacement of metabolically vulnerable C-H bonds with robust C-F bonds can significantly hinder degradation by metabolic enzymes, such as cytochrome P450s. This leads to a longer biological half-life for the probe, enabling extended imaging studies.[2]
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter a molecule's lipophilicity, solubility, and pKa.[3][4] This allows for fine-tuning of the probe's distribution and localization within cells and tissues.
-
Bioorthogonal Handle: The terminal ethynyl (alkyne) group is a versatile handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6][7] This reaction is highly efficient, specific, and can be performed in complex biological media, making it ideal for attaching the fluorophore to the cyclohexane scaffold.[5][8]
This guide provides a comprehensive overview and detailed protocols for the preparation of fluorescent probes utilizing the this compound scaffold. We will delve into the synthetic strategy, purification, and characterization of these powerful research tools.
Synthetic Strategy: A Modular Approach via Click Chemistry
Our strategy for synthesizing a fluorescent probe based on this compound revolves around the highly reliable CuAAC reaction. This approach is modular, allowing for the facile coupling of the alkyne-containing cyclohexane with a wide variety of azide-functionalized fluorophores.
The overall workflow can be visualized as follows:
Sources
- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. glenresearch.com [glenresearch.com]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes & Protocols: 4-Ethynyl-1,1-difluorocyclohexane for In-Cellulo Labeling Studies
Introduction: A Novel Probe for Enhanced Cellular Imaging
In the dynamic field of chemical biology, the ability to visualize and track biomolecules within their native cellular environment is paramount. Bioorthogonal chemistry, particularly the "click" reaction, has provided a powerful toolkit for this purpose. At the forefront of probe design is the development of small, cell-permeable molecules that can be metabolically incorporated into biomolecules and subsequently tagged with reporters like fluorophores. This guide introduces 4-Ethynyl-1,1-difluorocyclohexane , a novel alkyne probe designed for superior performance in in-cellulo labeling studies.
The innovation of this probe lies in its unique structural features: the compact and reactive ethynyl group for click chemistry and the gem-difluorocyclohexane moiety. The introduction of fluorine atoms into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve pharmacokinetic properties, and increase cell membrane permeability.[1] The gem-difluoro group, in particular, can favorably modulate lipophilicity and conformational preferences, leading to a probe that is less prone to enzymatic degradation and exhibits reduced non-specific binding within the cell.[1][2] This results in a higher signal-to-noise ratio and more precise localization of the target biomolecules.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for labeling and imaging a variety of cellular targets. We will delve into the underlying principles of its application, provide detailed, step-by-step protocols for both copper-catalyzed and strain-promoted click chemistry, and offer insights into experimental design and data interpretation.
Core Principles: Bioorthogonal Labeling with this compound
The use of this compound in cellular labeling follows a two-step bioorthogonal strategy. This approach ensures that the labeling reaction is highly specific and does not interfere with the cell's natural biochemical processes.[3]
-
Metabolic Incorporation: The first step involves introducing the this compound probe to the cells. Due to its small size and favorable physicochemical properties conferred by the difluorocyclohexane ring, the probe can be readily taken up by cells. Depending on the experimental design, it can be conjugated to a precursor molecule (e.g., an amino acid, sugar, or nucleoside) that will be incorporated into a specific class of biomolecules by the cell's own metabolic machinery. For instance, an amino acid analogue bearing the 4-ethynyl-1,1-difluorocyclohexyl group can be used to label newly synthesized proteins.[4]
-
Click Chemistry Ligation: After a period of incubation to allow for metabolic incorporation, the alkyne handle on the now-labeled biomolecules is ready for reaction with a complementary azide-functionalized reporter molecule (e.g., a fluorescent dye, biotin). This reaction, termed a cycloaddition, forms a stable triazole linkage.[5][6] There are two primary methods for this "click" reaction in a cellular context:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and rapid reaction catalyzed by copper(I) ions.[7] While powerful, the potential cytotoxicity of copper is a critical consideration that must be managed through the use of stabilizing ligands.[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative utilizes a strained cyclooctyne (e.g., DBCO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction with an azide, eliminating the need for a toxic metal catalyst and making it ideal for live-cell imaging.[10][][12]
-
The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often being preferred for fixed cells due to its faster kinetics, while SPAAC is the method of choice for live-cell studies.[10][13]
Experimental Workflows and Protocols
Diagram of the General Experimental Workflow
Sources
- 1. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
bioorthogonal cleavage of 4-Ethynyl-1,1-difluorocyclohexane adducts
Application Notes & Protocols
Bioorthogonal Cleavage of 4-Ethynyl-1,1-difluorocyclohexane (EFCH) Adducts for Controlled Release Strategies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment.[1] These reactions, which proceed with high efficiency and selectivity without interfering with endogenous biochemical processes, have found widespread applications in labeling, imaging, and increasingly, in the controlled release of therapeutic agents and molecular probes.[2][3] A particularly powerful strategy that has emerged is "click-to-release," where a bioorthogonal reaction triggers the cleavage of a covalent bond, liberating a molecule of interest at a specific time and location.[1][4]
This application note provides a detailed guide to the bioorthogonal cleavage of adducts formed with this compound (EFCH), a novel terminal alkyne handle. The gem-difluoro moiety on the cyclohexane ring is anticipated to confer enhanced metabolic stability and unique electronic properties to the alkyne. While terminal alkynes are workhorse functional groups in copper-catalyzed azide-alkyne cycloaddition (CuAAC), their application in cleavage reactions is most prominently realized through the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[1][4] This document will focus on the tetrazine-triggered cleavage of EFCH adducts, a strategy with significant potential for drug delivery and chemical biology.[4][5]
The Principle of Tetrazine-Triggered Cleavage of Alkyne Adducts
The core of this bioorthogonal cleavage strategy is the IEDDA reaction, a rapid and catalyst-free cycloaddition between an electron-deficient diene (the tetrazine) and a dienophile (the alkyne).[1] The reaction of a 1,2,4,5-tetrazine with an alkyne proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), resulting in the formation of a pyridazine product.[1]
It is the formation of this pyridazine ring that can be ingeniously coupled to a cleavage event. While the direct cleavage of the EFCH adduct itself is not the primary mechanism, the EFCH moiety serves as the trigger for a reaction cascade that liberates a payload. In a typical click-to-release setup involving an alkyne, the molecule of interest (e.g., a drug, a fluorophore) is linked to the tetrazine partner through a self-immolative linker. The IEDDA reaction with the EFCH-tagged biomolecule then initiates the cleavage cascade.
Diagram of the Proposed Workflow
Caption: Workflow for tetrazine-triggered cleavage of EFCH adducts.
Experimental Protocols
The following protocols provide a general framework for the bioorthogonal cleavage of EFCH adducts. Optimization of reaction conditions, such as concentration, temperature, and incubation time, may be necessary depending on the specific biomolecule and tetrazine-payload conjugate used.
1. Preparation of an EFCH-Biomolecule Adduct
This protocol describes the general steps for conjugating EFCH to a biomolecule, such as a protein or a peptide, through a suitable linker. The choice of linker and conjugation chemistry will depend on the available functional groups on the biomolecule.
-
Materials:
-
Biomolecule of interest (e.g., protein, peptide)
-
This compound-linker conjugate (e.g., EFCH-NHS ester for reaction with primary amines)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.5)
-
Quenching reagent (e.g., Tris-HCl or glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
-
Procedure:
-
Dissolve the biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the EFCH-linker conjugate in a compatible organic solvent (e.g., DMSO, DMF) to prepare a stock solution (e.g., 10-100 mM).
-
Add the EFCH-linker stock solution to the biomolecule solution in a 5-20 fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding a quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the EFCH-biomolecule adduct using a suitable method to remove unreacted EFCH-linker and other small molecules.
-
Characterize the adduct by methods such as mass spectrometry (to confirm conjugation) and functional assays (to ensure the biomolecule's activity is retained).
-
2. Tetrazine-Triggered Cleavage of the EFCH-Biomolecule Adduct
This protocol outlines the procedure for cleaving the payload from a tetrazine-payload conjugate by reacting it with the EFCH-biomolecule adduct.
-
Materials:
-
Purified EFCH-biomolecule adduct
-
Tetrazine-payload conjugate (e.g., a tetrazine-drug or tetrazine-fluorophore conjugate)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Analytical instruments for monitoring the cleavage (e.g., LC-MS, fluorescence plate reader)
-
-
Procedure:
-
Dissolve the EFCH-biomolecule adduct and the tetrazine-payload conjugate in the reaction buffer to the desired final concentrations. A typical starting point is a 1:1 to 1:5 molar ratio of adduct to tetrazine conjugate.
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the cleavage reaction over time by taking aliquots at various time points.
-
Analyze the aliquots to quantify the released payload. For fluorescent payloads, fluorescence intensity can be measured. For other payloads, LC-MS is a powerful tool for separation and quantification.
-
Determine the cleavage efficiency and kinetics by plotting the amount of released payload as a function of time.
-
Data Presentation: Quantitative Analysis of Cleavage
The efficiency and kinetics of the bioorthogonal cleavage reaction are critical parameters. The following table provides a template for summarizing experimental data.
| EFCH Adduct Concentration (µM) | Tetrazine Conjugate Concentration (µM) | Incubation Time (min) | % Payload Release | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 10 | 10 | 5 | ... | ... |
| 10 | 10 | 15 | ... | ... |
| 10 | 10 | 30 | ... | ... |
| 10 | 10 | 60 | ... | ... |
| 20 | 20 | 30 | ... | ... |
Mechanism of Cleavage: A Closer Look
The tetrazine-triggered cleavage is a sophisticated process that relies on a cascade of intramolecular reactions following the initial IEDDA cycloaddition.
Diagram of the Proposed Cleavage Mechanism
Caption: Proposed mechanism for tetrazine-triggered payload release.
Causality Behind Experimental Choices
-
Choice of Tetrazine: The reactivity of the tetrazine is a key determinant of the cleavage kinetics. Electron-withdrawing groups on the tetrazine ring can accelerate the IEDDA reaction.[6] However, highly reactive tetrazines may have lower stability in aqueous media. The choice of tetrazine should be a balance between reactivity and stability for the specific application.
-
Self-Immolative Linker: The design of the linker connecting the payload to the tetrazine is crucial for efficient cleavage. Upon formation of the pyridazine, the electronic properties of the linker are altered, initiating a spontaneous cascade of reactions (e.g., 1,6-elimination or intramolecular cyclization) that culminates in the release of the payload.[4][7]
-
Reaction Conditions: The reaction is typically performed in aqueous buffers at physiological pH and temperature to mimic biological conditions. The absence of a catalyst makes this reaction particularly well-suited for in vivo applications.[4]
Trustworthiness: A Self-Validating System
The bioorthogonal nature of the tetrazine-alkyne ligation ensures that the cleavage is highly specific. The reaction will only proceed in the presence of both the EFCH adduct and the tetrazine trigger. This provides a self-validating system where payload release is directly coupled to the bioorthogonal event. Negative controls, such as incubating the tetrazine-payload conjugate alone or with a biomolecule that does not contain the EFCH handle, should show no payload release, confirming the orthogonality of the system.
The using a tetrazine trigger represents a promising and versatile strategy for the controlled release of molecules in complex biological environments. The high specificity, rapid kinetics, and catalyst-free nature of the underlying IEDDA reaction make this an attractive approach for applications in drug delivery, diagnostics, and fundamental chemical biology research. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of this innovative click-to-release system.
References
-
Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]
-
Meun-Bui, V. T., et al. (2021). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. PMC - NIH. Retrieved from [Link]
-
Karver, M. R., et al. (2018). Unraveling Tetrazine-Triggered Bioorthogonal Elimination Enables Chemical Tools for Ultrafast Release and Universal Cleavage. ACS Publications. Retrieved from [Link]
-
Wang, M., et al. (2015). Application of chemical biology in target identification and drug discovery. PubMed. Retrieved from [Link]
-
de Gruiter, M., et al. (2023). EFMC: Trends in Medicinal Chemistry and Chemical Biology. PubMed. Retrieved from [Link]
-
Denk, C., et al. (2020). Tetrazine-Triggered Bioorthogonal Cleavage of trans-Cyclooctene-Caged Phenols Using a Minimal Self-Immolative Linker Strategy. PMC. Retrieved from [Link]
-
Li, J., & Chen, P. R. (2020). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. PMC - NIH. Retrieved from [Link]
-
Hao, G., et al. (2017). Researchers Report Chemical Reaction with Potential to Speed Drug Development. UT Southwestern Medical Center. Retrieved from [Link]
-
Svatun, D., et al. (2020). Bio-Orthogonal Chemistry Enables Solid Phase Synthesis of Long RNA Oligonucleotides. ResearchGate. Retrieved from [Link]
-
Versteegen, R. M., et al. (2013). Click to release: A new bioorthogonal reaction for the selective liberation of amines. Angewandte Chemie International Edition, 52(52), 14112-14116.
-
The Role of Chemical Biology in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. (2024). Research and Reviews. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemistry & Biology, 21(9), 1075-1101.
-
Wu, H., et al. (2019). Optimized Tetrazine Derivatives for Rapid Bioorthogonal Decaging in Living Cells. Angewandte Chemie International Edition, 58(4), 1158-1162.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized Tetrazine Derivatives for Rapid Bioorthogonal Decaging in Living Cells. | Semantic Scholar [semanticscholar.org]
- 7. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethynyl-1,1-difluorocyclohexane
Welcome, Researchers, Scientists, and Drug Development Professionals.
This guide is designed to serve as a comprehensive technical resource for the synthesis of 4-Ethynyl-1,1-difluorocyclohexane. As Senior Application Scientists, we understand that navigating the complexities of multi-step synthesis requires not only procedural accuracy but also a deep understanding of the underlying chemistry. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during this synthesis.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process that introduces two key functionalities onto a cyclohexane ring: a geminal difluoro group and a terminal alkyne. Each step presents unique challenges that require careful control of reaction conditions and a thorough understanding of potential side reactions.
The most common synthetic route commences with a commercially available starting material, 4,4-difluorocyclohexanecarboxylic acid, and proceeds through the following key transformations:
-
Reduction of the carboxylic acid to the corresponding primary alcohol.
-
Oxidation of the alcohol to the aldehyde.
-
Ethynylation of the aldehyde to the terminal alkyne.
This guide will provide in-depth support for each of these critical stages.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: The most readily available and logical starting material is 4,4-difluorocyclohexanecarboxylic acid (CAS: 122665-97-8). This compound already possesses the required gem-difluorocyclohexane core.[1][2][3][4]
Q2: I am having trouble with the first step, the reduction of the carboxylic acid. What are the common pitfalls?
A2: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) . Key challenges include:
-
Incomplete reaction: This is often due to insufficient LiAlH₄ or reaction time. The carboxylate formed after the initial deprotonation is less reactive and requires forcing conditions to reduce.
-
Difficult work-up: The formation of aluminum salts during the quench can lead to emulsions or gelatinous precipitates, making product isolation difficult.
-
Safety: LiAlH₄ reacts violently with water and protic solvents. Strict anhydrous conditions are essential.[2][3][5][6]
Q3: My oxidation of the alcohol to the aldehyde is giving low yields. What could be the issue?
A3: Over-oxidation to the carboxylic acid is a common problem. A mild and highly effective method for this transformation is the Swern oxidation .[7][8][9] Common issues include:
-
Reaction temperature: The reaction must be carried out at very low temperatures (typically -78 °C) to prevent the decomposition of the active intermediate.
-
Reagent addition order: The specific order of addition of oxalyl chloride, DMSO, the alcohol, and the base is critical for success.
-
Foul odor: The reaction produces dimethyl sulfide, which has a very unpleasant smell. All manipulations should be performed in a well-ventilated fume hood.
Q4: Which method is better for the final ethynylation step: the Corey-Fuchs reaction or the Seyferth-Gilbert homologation?
A4: Both methods are effective for converting aldehydes to terminal alkynes.
-
The Corey-Fuchs reaction is a two-step process that first converts the aldehyde to a dibromoalkene, which is then treated with a strong base to form the alkyne. It is generally reliable for a wide range of aldehydes.[10][11][12][13][14][15][16]
-
The Seyferth-Gilbert homologation , particularly the Bestmann-Ohira modification , is a one-pot reaction that can be more convenient. It is often preferred for base-sensitive or enolizable aldehydes as it can be performed under milder basic conditions.[17][18][19][20][21] For the non-enolizable 4,4-difluorocyclohexanecarbaldehyde, both methods are viable, and the choice may depend on reagent availability and familiarity with the procedures.
Q5: The final product is volatile. How can I avoid losing it during purification?
A5: this compound is expected to be a relatively low-boiling liquid. To minimize loss during solvent removal and purification:
-
Use a rotary evaporator with a cooled trap and carefully control the vacuum.
-
For final purification, consider fractional distillation under reduced pressure or flash chromatography on silica gel using a low-boiling eluent system.
III. Troubleshooting Guides
Step 1: Reduction of 4,4-Difluorocyclohexanecarboxylic Acid
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low or no conversion | 1. Inactive LiAlH₄. 2. Insufficient amount of LiAlH₄. 3. Reaction not run long enough or at a high enough temperature. | 1. Use a fresh bottle of LiAlH₄ or titrate to determine its activity. 2. Use at least 1.5-2.0 equivalents of LiAlH₄. 3. After the initial addition at 0 °C, allow the reaction to warm to room temperature and then reflux in THF to ensure complete reaction. |
| Difficult work-up (emulsions) | 1. Improper quenching procedure. | 1. Follow a Fieser work-up: cautiously add water dropwise, followed by 15% NaOH solution, and then more water. This should produce a granular precipitate of aluminum salts that can be easily filtered off. |
| Product contamination with starting material | 1. Incomplete reaction. | 1. See "Low or no conversion" above. |
Step 2: Swern Oxidation of (4,4-Difluorocyclohexyl)methanol
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low yield of aldehyde | 1. Reaction temperature too high. 2. Incorrect order of reagent addition. 3. Moisture in the reaction. | 1. Maintain the temperature at -78 °C throughout the addition of reagents. 2. Strictly follow the order: oxalyl chloride, then DMSO, then the alcohol, and finally the tertiary amine base. 3. Use anhydrous solvents and glassware. |
| Formation of side products | 1. Warming the reaction mixture before the addition of the base. | 1. Ensure the base is added at -78 °C before allowing the reaction to warm. |
| No reaction | 1. Decomposed oxalyl chloride or DMSO. | 1. Use fresh, high-quality reagents. |
Step 3: Ethynylation of 4,4-Difluorocyclohexanecarbaldehyde
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Corey-Fuchs: Low yield of dibromoalkene | 1. Incomplete formation of the ylide. 2. Impure aldehyde. | 1. Ensure the triphenylphosphine and carbon tetrabromide are of high purity. 2. Purify the aldehyde by distillation or chromatography before use. |
| Corey-Fuchs: Low yield of alkyne from dibromoalkene | 1. Inactive n-butyllithium. 2. Insufficient base. | 1. Titrate the n-butyllithium solution before use. 2. Use slightly more than 2 equivalents of n-butyllithium. |
| Seyferth-Gilbert: Low yield of alkyne | 1. Inactive Bestmann-Ohira reagent. 2. Base not strong enough or insufficient amount. | 1. Store the Bestmann-Ohira reagent under anhydrous conditions and away from light. 2. For the Bestmann-Ohira modification, ensure the potassium carbonate is anhydrous and use a sufficient excess. |
| Formation of bromoalkyne intermediate (Corey-Fuchs) | 1. Insufficient n-butyllithium in the second step. | 1. Add a full 2.2 equivalents of n-butyllithium to ensure complete conversion to the terminal alkyne. |
IV. Experimental Protocols
Overall Synthetic Workflow
Synthetic workflow for this compound.
Step 1: Reduction of 4,4-Difluorocyclohexanecarboxylic Acid to (4,4-Difluorocyclohexyl)methanol
Materials:
-
4,4-Difluorocyclohexanecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
15% aqueous sodium hydroxide
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the granular precipitate and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (4,4-difluorocyclohexyl)methanol.
Expected Yield: ~90%
Step 2: Swern Oxidation of (4,4-Difluorocyclohexyl)methanol to 4,4-Difluorocyclohexanecarbaldehyde
Materials:
-
(4,4-Difluorocyclohexyl)methanol
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (Et₃N)
-
Water
-
Brine
Procedure:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise over 5 minutes.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (4,4-difluorocyclohexyl)methanol (1.0 eq.) in anhydrous DCM dropwise over 10 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 eq.) dropwise, and stir for another 15 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to yield 4,4-difluorocyclohexanecarbaldehyde.
Expected Yield: ~85-95%
Step 3, Option A: Corey-Fuchs Reaction
Materials:
-
4,4-Difluorocyclohexanecarbaldehyde
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
Procedure:
-
Part 1: Formation of the Dibromoalkene
-
To a solution of triphenylphosphine (4.0 eq.) in anhydrous DCM at 0 °C, add carbon tetrabromide (2.0 eq.) portion-wise.
-
Stir the resulting dark red mixture for 30 minutes at 0 °C.
-
Add a solution of 4,4-difluorocyclohexanecarbaldehyde (1.0 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture and purify by flash chromatography on silica gel (eluting with hexanes) to isolate the 1,1-dibromo-2-(4,4-difluorocyclohexyl)ethene intermediate.
-
-
Part 2: Formation of the Alkyne
-
To a solution of the dibromoalkene (1.0 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.2 eq.) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.
-
Purify the crude product by flash chromatography or distillation under reduced pressure to obtain this compound.
-
Expected Yield: ~60-80% over two steps.
Step 3, Option B: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)
Materials:
-
4,4-Difluorocyclohexanecarbaldehyde
-
Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous methanol
-
Diethyl ether
-
Water
Procedure:
-
To a solution of 4,4-difluorocyclohexanecarbaldehyde (1.0 eq.) and the Bestmann-Ohira reagent (1.5 eq.) in anhydrous methanol at room temperature, add anhydrous potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.
-
Purify the crude product by flash chromatography or distillation under reduced pressure to obtain this compound.
Expected Yield: ~70-90%
V. Characterization Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet or narrow triplet around δ 2.0-2.5 ppm for the acetylenic proton.- Multiplets between δ 1.5-2.5 ppm for the cyclohexyl protons. |
| ¹³C NMR | - Two signals in the alkyne region (δ ~65-90 ppm).- A triplet for the C-F carbon at δ ~120-125 ppm (due to C-F coupling).- Signals for the other cyclohexyl carbons. |
| ¹⁹F NMR | - A single resonance (a multiplet due to H-F coupling) in the typical range for gem-difluoroaliphatic compounds (around -90 to -110 ppm).[22] |
| IR Spectroscopy | - A sharp, weak to medium absorption around 3300 cm⁻¹ for the ≡C-H stretch.- A weak absorption around 2100-2140 cm⁻¹ for the C≡C stretch.- Strong C-F stretching absorptions in the 1000-1200 cm⁻¹ region.[23] |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 144.[24] - Fragmentation patterns corresponding to the loss of fluorine, acetylene, and other fragments from the cyclohexane ring. |
VI. Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle under an inert atmosphere in a dry fume hood.
-
Oxalyl Chloride: Corrosive and toxic. Reacts with DMSO to produce CO and CO₂. Handle in a fume hood.
-
n-Butyllithium (n-BuLi): Pyrophoric. Handle under an inert atmosphere.
-
Bestmann-Ohira Reagent: Diazo compounds can be explosive. Handle with care and avoid heat and shock.
-
Dimethyl Sulfide (DMS): Volatile and has an extremely unpleasant odor. All reactions producing DMS should be conducted in a well-ventilated fume hood, and glassware should be quenched with bleach.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).
VII. References
-
Seyferth-Gilbert Homologation | NROChemistry. (n.d.). Retrieved January 7, 2026, from [Link]
-
Corey-Fuchs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Corey–Fuchs reaction. (2023, December 28). In Wikipedia. [Link]
-
Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(9), 3396–3403.
-
Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. (2022, January 18). [Video]. YouTube. [Link]
-
Swern Oxidation Proceedure. (n.d.). Michigan State University Department of Chemistry. Retrieved January 7, 2026, from [Link]
-
Seyferth-Gilbert Homologation. (n.d.). SynArchive. Retrieved January 7, 2026, from [Link]
-
Corey-Fuchs Homologation | NROChemistry. (n.d.). Retrieved January 7, 2026, from [Link]
-
Corey–Fuchs reaction. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]
-
Seyferth–Gilbert homologation. (2023, November 29). In Wikipedia. [Link]
-
Ma, G., Wan, W., Li, J., Hu, Q., Jiang, H., Wang, J., Zhu, S., & Hao, J. (2014). An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. Chemical Communications, 50(83), 12493–12496.
-
12.8: Infrared Spectra of Some Common Functional Groups. (2022, January 1). Chemistry LibreTexts. [Link]
-
12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). In Organic Chemistry. NC State University Libraries. Retrieved January 7, 2026, from [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Southampton. Retrieved January 7, 2026, from [Link]
-
Swern Oxidation: Reaction Mechanism | NROChemistry. (n.d.). Retrieved January 7, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Corey-Fuchs Reaction. (n.d.). SynArchive. Retrieved January 7, 2026, from [Link]
-
Singh, V., & Yadav, P. (2021). Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Advances, 11(16), 9246–9266.
-
1,1-Difluorocyclohexane. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]
-
Swern Oxidation. (2023, October 31). [Video]. YouTube. [Link]
-
Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
-
Swern oxidation. (2023, January 22). Chemistry LibreTexts. [Link]
-
This compound. (n.d.). Appretech Scientific Limited. Retrieved January 7, 2026, from [Link]
-
Dence, K. T., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. Proceedings of the National Academy of Sciences of the United States of America, 67(4), 1649–1650.
-
US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. (n.d.). Google Patents. Retrieved January 7, 2026, from
-
Reduction of carboxylic acids to primary alcohols using LiAlH4. (2018, January 19). Master Organic Chemistry. [Link]
-
DE4430668B4 - Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures. (n.d.). Google Patents. Retrieved January 7, 2026, from
-
Conditions for the reduction of carboxylic acids by LiAlH4. (2018, August 31). Chemistry Stack Exchange. [Link]
-
reduction of carboxylic acids. (n.d.). Chemguide. Retrieved January 7, 2026, from [Link]
-
Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. For mass spectra, see Fig. 3. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
(PDF) Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
Sources
- 1. US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Corey-Fuchs Reaction [organic-chemistry.org]
- 11. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 12. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. grokipedia.com [grokipedia.com]
- 15. synarchive.com [synarchive.com]
- 16. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 18. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. synarchive.com [synarchive.com]
- 21. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 22. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 23. rsc.org [rsc.org]
- 24. PubChemLite - this compound (C8H10F2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis of 4-Ethynyl-1,1-difluorocyclohexane
Welcome to the technical support center for the synthesis of 4-ethynyl-1,1-difluorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot common issues encountered during this synthesis. The following question-and-answer format provides in-depth, experience-based insights into byproduct formation and mitigation strategies.
Troubleshooting Guide: Common Byproducts and Their Mitigation
The synthesis of this compound typically proceeds via a two-step sequence: the geminal difluorination of a 4-oxocyclohexane precursor, followed by the introduction of the ethynyl group at the 4-position, commonly through a Seyferth-Gilbert homologation or its Ohira-Bestmann modification. Byproducts can arise in both stages.
Question 1: I'm observing a significant amount of a vinyl fluoride byproduct, 4-fluoro-1-vinylcyclohexene, after the deoxofluorination of 4-oxocyclohexane-1-carboxylate. What is causing this, and how can I prevent it?
Answer:
The formation of a vinyl fluoride byproduct during deoxofluorination with reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is a common issue, particularly with substrates that can undergo elimination.
Causality: The reaction mechanism for deoxofluorination involves the formation of a fluorosulfurane intermediate. In the case of a β-keto ester, this intermediate can undergo an E1cb-type elimination, facilitated by the acidity of the α-proton and the stability of the resulting conjugated system. The driving force is the formation of a stable enol ether-like intermediate, which upon workup can lead to the observed vinyl fluoride.
Mitigation Strategies:
-
Choice of Fluorinating Agent: While DAST is effective, more modern and thermally stable reagents like Deoxo-Fluor or the recently developed PyFluor can offer greater selectivity and reduce elimination byproducts.[1][2]
-
Reaction Conditions: Running the reaction at lower temperatures can disfavor the elimination pathway. Careful control of the stoichiometry of the fluorinating agent is also crucial; excess reagent can promote side reactions.
-
Substrate Modification: If possible, protecting the ketone as a non-enolizable derivative before fluorination can be a viable, albeit longer, route.
Question 2: During the Seyferth-Gilbert homologation of 1,1-difluorocyclohexan-4-one, my primary byproduct is 1,1-difluoro-4-(methoxymethylidene)cyclohexane. Why is this forming instead of the desired alkyne?
Answer:
The formation of a methyl enol ether is a known byproduct in the Seyferth-Gilbert homologation, especially when using ketones in the presence of methanol.[3]
Causality: The reaction proceeds through a vinylidene carbene intermediate.[4][5][6] In the presence of a nucleophilic solvent like methanol, this carbene can be trapped before it has a chance to undergo the desired 1,2-hydride shift to form the terminal alkyne. This trapping results in the formation of the methyl enol ether.
Mitigation Strategies:
-
Solvent Choice: The most effective way to prevent this byproduct is to avoid using methanol as a solvent. Tetrahydrofuran (THF) is a common and effective alternative for the Seyferth-Gilbert reaction.
-
Use the Ohira-Bestmann Modification: The Ohira-Bestmann modification of the Seyferth-Gilbert homologation often provides better yields and fewer byproducts with enolizable ketones.[7][8][9] This method uses milder bases like potassium carbonate and can be performed in THF, which minimizes the formation of enol ether byproducts.[6][9]
Question 3: My reaction to form this compound is sluggish, and I'm isolating unreacted 1,1-difluorocyclohexan-4-one along with a complex mixture of other byproducts. What could be the issue?
Answer:
A sluggish reaction and a complex byproduct profile in the Seyferth-Gilbert or Ohira-Bestmann reaction often point to issues with the reagents or reaction setup.
Causality:
-
Base Strength and Stoichiometry: The deprotonation of the diazophosphonate reagent is critical.[3][5] Insufficient or decomposed base (e.g., potassium tert-butoxide that has been exposed to moisture) will lead to incomplete formation of the reactive anion, resulting in a stalled reaction.
-
Reagent Purity: The Seyferth-Gilbert and Ohira-Bestmann reagents are sensitive to moisture and can degrade over time. Using old or improperly stored reagents will lead to lower yields and a greater proportion of byproducts.
-
Enolization of the Ketone: 1,1-difluorocyclohexan-4-one is an enolizable ketone. Under strongly basic conditions, competitive enolization can occur, consuming the base and preventing the desired reaction with the diazophosphonate.[4] This can lead to aldol-type condensation byproducts or simply unreacted starting material.
Troubleshooting Protocol:
-
Verify Reagent Quality:
-
Use freshly opened or properly stored potassium tert-butoxide.
-
If using the Ohira-Bestmann reagent, ensure it has been stored under inert gas and at the recommended temperature.
-
-
Optimize Reaction Conditions:
-
Ensure strictly anhydrous conditions. Flame-dry glassware and use dry solvents.
-
Consider using the Ohira-Bestmann modification with a milder base like potassium carbonate to minimize competing enolization.
-
Carefully control the reaction temperature. The initial addition of the base and reagent is often performed at low temperatures (e.g., -78 °C).[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
-
A1: While specific yields for this exact compound are not widely published, the Seyferth-Gilbert homologation and its Ohira-Bestmann modification can provide yields ranging from 60% to over 90% for similar substrates.[4] The yield will be highly dependent on the purity of the starting materials and the optimization of the reaction conditions.
Q2: Can I use a protected alkyne, like trimethylsilylacetylene, to introduce the ethynyl group?
-
A2: While methods like the Sonogashira coupling with protected alkynes are common for aryl and vinyl halides, they are not directly applicable for the conversion of a ketone to an alkyne. The Seyferth-Gilbert homologation or a similar reaction is the more direct route from the ketone.
Q3: Are there any safety concerns with the reagents used in this synthesis?
-
A3: Yes. Diazomethylphosphonates and the Ohira-Bestmann reagent are diazo compounds and should be handled with care as they are potentially explosive, especially when heated. It is recommended to use a blast shield and handle these reagents in a well-ventilated fume hood. The use of strong bases like potassium tert-butoxide also requires caution as they are corrosive and react violently with water.
Visualizing Reaction Pathways
Diagram 1: Desired Reaction Pathway and Key Byproduct Formation
Caption: Reaction scheme showing the formation of the desired alkyne and the methyl enol ether byproduct from the vinylidene carbene intermediate.
Experimental Protocols
Protocol 1: Ohira-Bestmann Homologation of 1,1-Difluorocyclohexan-4-one
Objective: To synthesize this compound from 1,1-difluorocyclohexan-4-one with minimized byproduct formation.
Materials:
-
1,1-Difluorocyclohexan-4-one
-
Ohira-Bestmann Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Potassium Carbonate (anhydrous)
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,1-difluorocyclohexan-4-one (1.0 eq) and anhydrous THF.
-
In a separate flask, suspend anhydrous potassium carbonate (2.0 eq) in anhydrous methanol.
-
To the ketone solution, add the Ohira-Bestmann reagent (1.2 eq).
-
Slowly add the potassium carbonate/methanol suspension to the ketone/reagent mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Base | Potassium Carbonate | Milder base to reduce enolization byproducts. |
| Solvent | THF/Methanol | Methanol is required for the in situ generation of the active reagent, but THF as the main solvent minimizes side reactions. |
| Temperature | 0 °C to Room Temp | Controlled temperature helps to manage the reaction rate and selectivity. |
References
- Seyferth–Gilbert homolog
- Seyferth-Gilbert Homolog
- Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - Organic Chemistry Portal. [Link]
- Seyferth–Gilbert homolog
- Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. [Link]
- Stereodivergent Alkyne Hydrofluorination Using Protic Tetrafluoroborates as Tunable Reagents - PMC - NIH. [Link]
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC - NIH. [Link]
- Reactions of alkyne derivatives via gold‐catalyzed fluorination.
- Fluorination and fluoroalkylation of alkenes/alkynes to construct fluoro-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing). [Link]
- Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. [Link]
- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses. [Link]
- The preparation and properties of 1,1-difluorocyclopropane deriv
- Bestmann-OhiraReagent: A Versatile Reagent in Organic Synthesis - SciSpace. [Link]
- Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. [Link]
- One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction - Organic Syntheses Procedure. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 6. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 7. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 8. scispace.com [scispace.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 4-Ethynyl-1,1-difluorocyclohexane
Welcome to the technical support center for the purification of 4-Ethynyl-1,1-difluorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this valuable building block.
The purification strategy for this compound is intrinsically linked to its synthetic route. It is commonly synthesized from 4,4-difluorocyclohexanone via one-carbon homologation reactions, such as the Seyferth-Gilbert or Ohira-Bestmann reactions.[1][2] These methods, while effective, can introduce specific impurities that require targeted removal strategies. This guide addresses these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process, providing causes and actionable solutions.
Q1: My post-reaction NMR spectrum shows a significant amount of unreacted 4,4-difluorocyclohexanone. How can I efficiently remove it?
A1: The presence of residual starting ketone is a common issue, particularly if the homologation reaction did not proceed to completion. The ketone is more polar than the desired alkyne product due to its carbonyl group. This difference in polarity is the key to its removal.
-
Probable Cause: Incomplete reaction or non-optimized reaction conditions.
-
Solution: Flash column chromatography on silica gel is the most effective method.[3]
-
Scientific Rationale: Silica gel is a highly polar stationary phase. The more polar ketone will have a stronger interaction with the silica and will therefore elute much more slowly than the less polar this compound.
-
Recommended Action: Use a low-polarity eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate). The product will elute in the early fractions, while the ketone will be retained on the column and elute later. A detailed protocol is provided below.
-
Q2: I'm observing broad, unfamiliar signals in the 31P NMR spectrum and my product seems less pure than expected after initial workup. What are these impurities?
A2: If you've used a Seyferth-Gilbert or Ohira-Bestmann reagent, these signals are almost certainly from phosphorus-containing byproducts, such as dimethyl phosphate or residual phosphonate reagents.[4] These compounds are highly polar and must be removed.
-
Probable Cause: Incomplete quenching or carry-over of phosphorus-based reagents and their byproducts from the reaction workup.
-
Solution 1: Aqueous Workup: Before concentrating the crude product, perform several washes of the organic layer with water or a saturated aqueous sodium bicarbonate solution. This will extract the majority of these water-soluble, polar impurities.
-
Solution 2: Flash Column Chromatography: If an aqueous workup is insufficient, these highly polar impurities will be strongly retained by a silica gel column. When using the recommended low-polarity eluent system for product elution (e.g., hexanes/ethyl acetate), the phosphorus byproducts will remain at the baseline of the column.[5]
Q3: My mass spectrometry analysis indicates a byproduct with a molecular weight of approximately 286.3 g/mol , and my product yield is low. What is this and how can I prevent it?
A3: This molecular weight corresponds to the homocoupled 1,3-diyne, a common byproduct in reactions involving terminal alkynes, especially under certain conditions (e.g., presence of copper catalysts, oxidative environments).[6]
-
Probable Cause: Dimerization of the terminal alkyne product, often catalyzed by trace metals or oxygen. This is a known issue in alkyne chemistry.[6][7]
-
Solution (Removal): The homodimer is less polar than the starting ketone but typically has similar polarity to the desired monomeric alkyne, making separation by chromatography challenging but feasible. Careful flash chromatography with a very shallow solvent gradient is required to achieve separation.
-
Solution (Prevention):
-
Inert Atmosphere: Ensure the reaction and workup are performed under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxidative coupling.
-
Copper-Free Conditions: If any copper catalysts were used (e.g., in a subsequent coupling reaction), their exclusion is critical to prevent Glaser-type homocoupling.[6]
-
Protecting Groups: For multi-step syntheses, consider protecting the terminal alkyne with a silyl group (e.g., trimethylsilyl - TMS) to prevent dimerization. The protecting group can be removed in a later step.[6]
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the purification, analysis, and handling of this compound.
Q1: What is the best overall purification strategy for this compound?
A1: The optimal strategy depends on the scale of the reaction and the nature of the impurities. For typical lab-scale synthesis (< 5 g), flash column chromatography is the most versatile and effective method. For larger scales, vacuum distillation can be an efficient alternative if the primary impurities are non-volatile.
Below is a decision-making workflow to help select the appropriate method.
Caption: Decision tree for selecting a purification method.
Q2: How can I reliably assess the purity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment.
| Analytical Technique | Expected Results for Pure Product | Information Provided |
| 1H NMR | A singlet for the acetylenic proton (C≡C-H), multiplets for the cyclohexyl protons. The spectrum should be free of signals corresponding to starting ketone or solvent. | Structural confirmation and detection of proton-containing impurities. |
| 13C NMR | Signals for the two alkyne carbons, the CF2 carbon, and the other cyclohexyl carbons.[8] | Confirms carbon backbone and absence of major carbon-containing impurities. |
| 19F NMR | A single resonance (which may appear as a complex multiplet due to H-F coupling) corresponding to the gem-difluoro group.[9] | Confirms the presence of the difluoro moiety and is highly sensitive to fluorinated impurities. |
| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular ion (m/z 144.16).[10] | Assesses volatility and provides mass confirmation, excellent for detecting trace volatile impurities. |
Q3: What are the recommended storage and handling procedures for this compound?
A3: Like many terminal alkynes, this compound can be sensitive. Proper storage is crucial to maintain its purity.
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).[11] This minimizes potential degradation and dimerization.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid exposure to strong bases, oxidizing agents, and transition metals, which can catalyze decomposition or coupling reactions.[12][13]
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of ~1-2 g of crude product.
-
Column Preparation:
-
Select a glass column of appropriate diameter (e.g., 40-50 mm).
-
Secure the column vertically and add a small plug of cotton or glass wool, followed by a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel (e.g., 60-80 g of 40-63 µm silica) in 100% hexanes and pour it into the column.
-
Gently tap the column to pack the silica bed and drain the excess hexanes until the solvent level is just above the silica. Do not let the column run dry.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound (~1-2 g) in a minimal amount of a low-boiling solvent like dichloromethane or diethyl ether.
-
Add 2-3 times the sample weight of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.
-
Carefully add the dry-loaded sample to the top of the packed column. Add another thin layer of sand on top to protect the surface.
-
-
Elution and Fraction Collection:
-
Carefully add the starting eluent (100% hexanes) to the column.
-
Using gentle positive pressure (air or nitrogen), begin eluting the sample, collecting fractions (e.g., 20-25 mL per fraction).
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate, which visualizes the alkyne).
-
Gradually increase the eluent polarity (e.g., to 2% ethyl acetate in hexanes, then 5%) to elute the product. The desired compound is expected to have a low Rf value in highly non-polar solvents.
-
-
Product Isolation:
-
Combine the fractions containing the pure product, as determined by TLC or GC-MS analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a colorless liquid.[11]
-
Caption: Standard workflow for flash column chromatography.
Protocol 2: Purification by Simple Vacuum Distillation
This method is suitable for thermally stable compounds and is effective at removing non-volatile impurities. The predicted boiling point is 133.1 ± 40.0 °C at atmospheric pressure.[11] Distillation should be performed under vacuum to lower the boiling point and prevent thermal decomposition.
-
Apparatus Setup:
-
Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Use a heating mantle with a stir bar or boiling chips in the distillation flask for smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
-
Distillation Procedure:
-
Place the crude product in the distillation flask.
-
Slowly apply vacuum to the desired pressure (e.g., 20-50 mmHg).
-
Begin heating the flask gently while stirring.
-
Collect any initial low-boiling fractions (e.g., residual solvent) in a separate flask.
-
Increase the temperature gradually. Collect the main fraction distilling at a constant temperature and pressure. This is your purified product.
-
Stop the distillation when the temperature begins to drop or when only a small residue of high-boiling impurities remains in the flask.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before carefully releasing the vacuum.
-
Transfer the purified liquid from the receiving flask to a clean, tared storage vial.
-
References
- ChemicalBook. (n.d.). This compound | 1202245-66-6.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile.
- Grokipedia. (n.d.). Seyferth–Gilbert homologation.
- BenchChem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds.
- BenchChem. (n.d.). Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions.
- Oreate AI. (2025). Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction).
- Wikipedia. (n.d.). Seyferth–Gilbert homologation.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- MDPI. (n.d.). 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene.
- Appretech Scientific Limited. (n.d.). This compound.
- BLD Pharm. (n.d.). 1202245-66-6|this compound.
- Modgraph. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*.
- Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent.
- SigutLabs. (2023). Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents.
- Unacademy. (n.d.). CBSE Class 11: Chemistry- Preparation of Alkynes.
- Wikipedia. (n.d.). Hydrogen chloride.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Chemistry LibreTexts. (2023). Recrystallization.
- King Group. (n.d.). Successful Flash Chromatography.
- StudySmarter. (2023). Alkyne Synthesis: Meaning, Reaction, Examples.
- Waters Corporation. (n.d.). LC Purification Troubleshooting Guide.
- Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides.
- PubMed. (1970). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane.
- Apollo Scientific. (2023). 4,4-Difluorocyclohexane-1-carboxylic acid.
- Chemistry Steps. (n.d.). Preparation of Alkynes by Elimination Reactions - Practice Problems.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Manchester Organics. (n.d.). 4-Ethyl-1,1-difluoro-cyclohexane | 1310684-93-5.
- Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
- PubChemLite. (n.d.). This compound (C8H10F2).
- PubChemLite. (n.d.). 4-ethynyl-1,1-difluorocycloheptane (C9H12F2).
- PubChem. (n.d.). 1,1-Difluorocyclohexane.
- ResearchGate. (2019). (PDF) Identification, synthesis and structure assignment of two impurities of Erlotinib.
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Technical Support Center: Synthesis of gem-Difluorocyclohexanes
Welcome to the technical support center for the synthesis of gem-difluorocyclohexanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable fluorinated motifs. The introduction of a gem-difluoromethylene group into a cyclohexyl ring can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a key strategy in medicinal chemistry.[1]
The most common route to gem-difluorocyclohexanes is the deoxofluorination of the corresponding cyclohexanones using sulfur-based fluorinating reagents.[2] While effective, this transformation is often plagued by side reactions that can complicate purification and reduce yields. This guide provides in-depth, field-proven insights into troubleshooting these common issues, grounded in mechanistic principles.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Low Yield of gem-Difluorocyclohexane
Question: I am getting a low yield of my desired gem-difluorocyclohexane when reacting a cyclohexanone derivative with DAST or Deoxo-Fluor. What are the potential causes and how can I improve the yield?
Answer:
A low yield in the deoxofluorination of cyclohexanones can stem from several factors, ranging from reagent quality and reaction conditions to the inherent reactivity of your substrate.
1. Reagent Instability and Decomposition:
-
DAST (Diethylaminosulfur Trifluoride): DAST is notoriously thermally unstable and can decompose, especially when heated above 50-70°C, potentially leading to detonation on a larger scale.[3][4] Decomposition reduces the amount of active reagent available for the desired transformation. It is crucial to use freshly opened or properly stored DAST. Discolored (dark yellow or brown) DAST may indicate decomposition.
-
Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur Trifluoride): While more thermally stable than DAST, Deoxo-Fluor can also degrade over time, especially with exposure to moisture.[5][6][7] It reacts violently with water, producing HF, which can etch glassware and catalyze side reactions.[6][8]
Troubleshooting Protocol: Reagent Handling
-
Inspect the Reagent: Use only clear, light-yellow liquid DAST or Deoxo-Fluor.[6][7] If discolored, consider purification by distillation, though this should be done with extreme caution, especially for DAST.
-
Inert Atmosphere: Always handle these reagents under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware to prevent hydrolysis.[6]
-
Temperature Control: Add the fluorinating agent at a low temperature (typically -78 °C) and allow the reaction to warm slowly.[9] Avoid heating reactions with DAST above 80 °C.[9]
2. Incomplete Reaction:
The conversion of the ketone to the gem-difluoride is a multi-step process. Insufficient reagent or suboptimal reaction time and temperature can lead to incomplete conversion, leaving starting material or intermediates in the reaction mixture.
Troubleshooting Protocol: Optimizing Reaction Conditions
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use 1.5 to 3.0 equivalents of the fluorinating agent. | Ensures complete conversion of the ketone. Excess reagent can sometimes lead to more side products. |
| Temperature | Start at -78 °C and slowly warm to room temperature. Gentle heating (40-50 °C) may be required for less reactive ketones, especially with the more stable Deoxo-Fluor. | Low initial temperature controls the exothermic reaction and minimizes immediate side product formation. Gradual warming allows the reaction to proceed to completion. |
| Reaction Time | Monitor the reaction by TLC or LCMS. Typical reaction times range from a few hours to overnight. | Over- or under-running the reaction can lead to side product formation or incomplete conversion, respectively. |
| Solvent | Use aprotic, non-polar, or halogenated solvents like DCM, chloroform, or toluene.[7] | These solvents are compatible with the fluorinating reagents and reaction intermediates. |
FAQ 2: Formation of Vinyl Fluoride Byproduct
Question: My main byproduct is a vinyl fluoride (a monofluoroalkene). How is this formed and how can I suppress it?
Answer:
The formation of a vinyl fluoride is a common elimination side reaction, particularly with enolizable ketones.[9][10] The mechanism involves the formation of a key intermediate, a fluoro carbocation, which can then either be trapped by a fluoride ion to give the desired gem-difluoride or undergo deprotonation at a β-carbon to yield the vinyl fluoride.
Mechanism of Vinyl Fluoride Formation
Caption: Competing pathways from the fluoro carbocation intermediate.
Troubleshooting Protocol: Minimizing Elimination
-
Choice of Reagent: Newer generations of fluorinating agents, such as aminodifluorosulfinium salts (e.g., XtalFluor-E), have been shown to provide less elimination byproduct compared to DAST and Deoxo-Fluor in some cases.[8][11]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for complete conversion of the starting material can favor the addition pathway over elimination. Maintain low temperatures for as long as possible.
-
Addition of a Fluoride Source: The elimination reaction is often promoted by a lack of available fluoride ions to trap the carbocation intermediate. The addition of an external, non-basic fluoride source can sometimes suppress this side reaction. Some protocols suggest using triethylamine trihydrofluoride (Et₃N·3HF) as an additive, although this can also increase the basicity of the medium.[8]
-
pH Control: The presence of adventitious acid (like HF from reagent hydrolysis) can promote elimination. While challenging to control, ensuring strictly anhydrous conditions minimizes HF formation.[8]
FAQ 3: Observation of Rearranged Products
Question: I am observing products with a rearranged carbon skeleton. What is causing this and how can I prevent it?
Answer:
Carbocationic rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, are known side reactions when using DAST and related reagents.[4][9] These occur when a transient carbocation intermediate can rearrange to a more stable carbocation before being trapped by fluoride.
Mechanism of Rearrangement The initial reaction of the ketone with the fluorinating agent can lead to an intermediate that, upon loss of SOF₂, forms a carbocation. If the substrate has a structure that allows for a 1,2-hydride or 1,2-alkyl shift to form a more stable (e.g., tertiary) carbocation, this rearrangement will compete with fluoride attack.
Caption: Competing rearrangement and fluorination pathways.
Troubleshooting Protocol: Suppressing Rearrangements
-
Lower Reaction Temperature: As with elimination, lower temperatures (-78 °C) disfavor rearrangement pathways by reducing the thermal energy available to overcome the activation barrier for the shift.
-
Use a Milder Reagent: Reagents that are less Lewis acidic or that generate a less "free" carbocation may reduce the extent of rearrangement. While DAST and Deoxo-Fluor are standard, exploring other options like PyFluor might be beneficial as they can sometimes offer greater selectivity with suppressed elimination and rearrangement.[11]
-
Solvent Choice: The choice of solvent can influence carbocation stability. Less polar solvents may disfavor the formation of a fully developed carbocation, potentially reducing the propensity for rearrangement. Experimenting with solvents like hexane or toluene in place of DCM could be beneficial.
By methodically addressing these common issues, you can significantly improve the outcome of your gem-difluorocyclohexane syntheses. Always prioritize safety when handling these potent fluorinating agents and perform reactions in a well-ventilated fume hood.
References
- Sulfur-Based Fluorinating Agents. (n.d.). WordPress.
- Fluorination by sulfur tetrafluoride. (2023, December 2). In Wikipedia.
- Herasymchuk, M., et al. (2021). Synthesis of gem-difluorocyclopentane/hexane building blocks. European Journal of Organic Chemistry.
- Fluorination with aminosulfuranes. (2023, May 28). In Wikipedia.
- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
- Herasymchuk, M., et al. (2021). Last of the gem-Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. European Journal of Organic Chemistry.
- Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of the American Chemical Society.
- Deoxo-Fluor®. (n.d.). In Merck Index.
- Grygorenko, O., et al. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate.
- Elimination Reactions. (n.d.). Southern Illinois University Edwardsville.
- Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
- White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 69(7), 2573-2576.
- Ni, C., & Hu, J. (2014). Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis. Chemical Reviews, 114(12), 6004-6050.
- Deoxo-Fluor. (n.d.). Common Organic Chemistry.
- Zhang, X., et al. (2022). Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications, 58(20), 3369-3372.
- Herasymchuk, M., et al. (2021). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate.
- Guesne, S., et al. (2018). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 23(11), 2978.
- Lee, E., & Sanford, M. S. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 335-343.
- Holovach, S., et al. (2021). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. ACS Organic & Process Research & Development.
- Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis.
- Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group.
- Holovach, S., et al. (2021). Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. ACS Omega, 6(37), 23788-23797.
- Elimination Reactions. (2020, April 10). LibreTexts.
- Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
- Singh, R. P., & Shreeve, J. M. (2002). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ChemInform.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Deoxo-Fluor? [drugfuture.com]
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- 10. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 11. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Ethynyl-1,1-difluorocyclohexane
Welcome to the technical support center for the synthesis of 4-Ethynyl-1,1-difluorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable building block. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies.
The primary route to this compound involves the one-carbon homologation of 4,4-difluorocyclohexanone. The two most prevalent and effective methods for this transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation (often via the Ohira-Bestmann modification). This guide will address potential issues encountered with both approaches.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Alkyne
A low yield of this compound is a common hurdle. The root cause often depends on the chosen synthetic route.
Potential Causes & Solutions for the Corey-Fuchs Reaction:
-
Incomplete formation of the dibromoalkene intermediate: The initial step of the Corey-Fuchs reaction, the conversion of the ketone to a dibromoalkene, can be sluggish.[1][2]
-
Inefficient elimination to the alkyne: The second step, treatment with a strong base like n-butyllithium (n-BuLi), requires precise temperature control.
-
Solution: Perform the lithium-halogen exchange and elimination at low temperatures (-78 °C) to avoid side reactions. Ensure slow addition of n-BuLi to the dibromoalkene solution. Using two equivalents of n-BuLi is crucial for deprotonation and elimination.[1]
-
Potential Causes & Solutions for the Seyferth-Gilbert Homologation (Ohira-Bestmann Modification):
-
Decomposition of the Ohira-Bestmann reagent: This reagent can be sensitive to moisture and temperature.
-
Sub-optimal base and solvent combination: The choice of base is critical for efficient reaction.
-
Solution: While potassium tert-butoxide is traditionally used, the Ohira-Bestmann modification allows for milder bases like potassium carbonate (K₂CO₃) in methanol, which is often better tolerated by various functional groups.[5] For less reactive ketones, cesium carbonate in methanol has been shown to improve yields.[5]
-
Issue 2: Formation of Significant Side Products
The presence of impurities complicates purification and reduces the overall yield.
Common Side Products & Mitigation Strategies:
-
Unreacted 4,4-difluorocyclohexanone: This indicates an incomplete reaction.
-
Solution: Increase the equivalents of the Corey-Fuchs or Seyferth-Gilbert reagent. Extend the reaction time, but monitor for potential decomposition of reagents or product.
-
-
Bromoalkyne intermediate (in Corey-Fuchs): Incomplete elimination can lead to the presence of the bromoalkyne.
-
Solution: Ensure that at least two equivalents of n-BuLi are used and that the reaction is allowed to proceed to completion after the addition of the base.
-
-
Aldol condensation products (especially with enolizable ketones): While 4,4-difluorocyclohexanone is less prone to this, strong basic conditions can potentially lead to self-condensation. The milder conditions of the Ohira-Bestmann modification are advantageous in minimizing this side reaction.[6]
Issue 3: Difficulties in Product Purification
Purification of the final product can be challenging due to the presence of non-polar impurities.
Purification Recommendations:
-
Primary Purification: After aqueous workup, it is crucial to remove the bulk of the triphenylphosphine oxide (from Corey-Fuchs) or dimethyl phosphate (from Seyferth-Gilbert) byproducts.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for final purification.
-
Recommended Eluent System: A non-polar mobile phase, such as a gradient of ethyl acetate in hexanes, is typically effective. Start with a very low polarity (e.g., 1-2% ethyl acetate) to elute the desired product, as it is relatively non-polar. The more polar byproducts will remain on the column.
-
Pro-Tip: Careful monitoring of the fractions by thin-layer chromatography (TLC) or gas chromatography (GC) is essential to obtain the product in high purity.
-
Frequently Asked Questions (FAQs)
Q1: Which method, Corey-Fuchs or Seyferth-Gilbert/Ohira-Bestmann, is generally better for the synthesis of this compound?
A1: Both methods are viable. The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is often preferred due to its milder reaction conditions, which can lead to higher yields and fewer side products, especially for base-sensitive substrates.[7] The Corey-Fuchs reaction, while robust, involves the use of strong organolithium bases and can be more challenging to optimize.
Q2: My yield of the dibromoalkene in the first step of the Corey-Fuchs reaction is very low. What can I do?
A2: Low yields in this step are often due to issues with reagent quality or reaction conditions. Ensure your PPh₃ and CBr₄ are pure and dry. Running the reaction in an inert atmosphere (e.g., under argon or nitrogen) is critical. The use of zinc dust can also be beneficial in promoting the formation of the phosphorus ylide.[2][3]
Q3: I am seeing a significant amount of a bromoalkyne byproduct. How can I avoid this?
A3: The formation of a bromoalkyne intermediate suggests that the elimination step is incomplete. This is typically due to an insufficient amount of the strong base. Use at least two full equivalents of n-BuLi and ensure it is added at a low temperature (-78 °C) to the dibromoalkene.
Q4: Can I use a different base for the Seyferth-Gilbert homologation?
A4: Yes. The Ohira-Bestmann modification allows for the use of milder bases like potassium carbonate in methanol, which is a significant advantage over the potassium tert-butoxide used in the classical Seyferth-Gilbert reaction.[5] This makes the reaction more tolerant of other functional groups.
Q5: How can I effectively remove triphenylphosphine oxide from my product after the Corey-Fuchs reaction?
A5: Triphenylphosphine oxide can be challenging to remove completely. A significant portion can often be precipitated from a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether prior to column chromatography. For the final purification, meticulous flash column chromatography is necessary.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Corey-Fuchs Reaction
Step 1: Synthesis of 1,1-Dibromo-2-(4,4-difluorocyclohexylidene)ethane
-
To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq.) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of 4,4-difluorocyclohexanone (1.0 eq.) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the dibromoalkene.
Step 2: Synthesis of this compound
-
Dissolve the dibromoalkene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.1 eq., as a solution in hexanes) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product is volatile).
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of this compound via the Ohira-Bestmann Modification
-
To a solution of 4,4-difluorocyclohexanone (1.0 eq.) and the Ohira-Bestmann reagent (1.5 eq.) in methanol under an inert atmosphere, add potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC for the disappearance of the starting material.
-
Once the reaction is complete, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield this compound.
Data Summary
| Parameter | Corey-Fuchs Reaction | Ohira-Bestmann Modification |
| Starting Material | 4,4-difluorocyclohexanone | 4,4-difluorocyclohexanone |
| Key Reagents | PPh₃, CBr₄, n-BuLi | Ohira-Bestmann reagent, K₂CO₃ |
| Number of Steps | Two | One-pot |
| Typical Base | n-Butyllithium | Potassium Carbonate |
| Reaction Temperature | 0 °C to RT (Step 1), -78 °C to RT (Step 2) | Room Temperature |
| Common Byproducts | Triphenylphosphine oxide, bromoalkene | Dimethyl phosphate |
| Advantages | Well-established, robust | Milder conditions, one-pot, fewer byproducts |
| Disadvantages | Harsh basic conditions, multiple steps | Reagent can be expensive/sensitive |
Visualizing the Synthetic Pathways
Caption: Decision tree for troubleshooting low product yield.
References
- Seyferth-Gilbert Homolog
- Corey–Fuchs reaction - Wikipedia
- Corey-Fuchs Reaction - Organic Chemistry Portal
- Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - Organic Chemistry Portal
- Bestmann-Ohira Reagent: Alkynes
- Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products - ResearchG
- Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction - Chemistry Stack Exchange
- Corey-Fuchs Reaction - Alfa Chemistry
- Bestmann-OhiraReagent: A Versatile Reagent in Organic Synthesis - SciSpace
- BESTMAN-OHIRA REAGENT - ORGANIC SPECTROSCOPY INTERN
- Seyferth-Gilbert Homolog
- This compound | 1202245-66-6 - Sigma-Aldrich
- This compound - Appretech Scientific Limited
- Base‐Regulated Synthesis of the Bestmann‐Ohira or Seyferth‐Gilbert Reagent Utilizing FSO2N3 | Request PDF - ResearchG
- Seyferth–Gilbert homolog
- Corey-Fuchs Reaction | PDF | Organic Chemistry - Scribd
- Corey-Fuchs Alkyne Synthesis | Chem-St
- Corey–Fuchs reaction enabled synthesis of n
- Seyferth-Gilbert Homolog
- This compound - ORCHID CHEMICAL SUPPLIES LTD
- 4-Ethyl-1,1-difluoro-cyclohexane | 1310684-93-5 - Manchester Organics
- CAS 1202245-66-6|this compound - chemexpress.cn
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: BESTMAN-OHIRA REAGENT [orgspectroscopyint.blogspot.com]
- 5. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
stability of 4-Ethynyl-1,1-difluorocyclohexane under acidic and basic conditions
Welcome to the technical support guide for 4-Ethynyl-1,1-difluorocyclohexane (CAS: 1202245-66-6).[1][2][3][4] This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability of this versatile building block under common experimental conditions. Here, we address frequently asked questions and provide troubleshooting guidance to ensure the successful application of this molecule in your research.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses the fundamental stability profile of this compound, focusing on its key functional groups.
Q1: What are the primary reactive sites on this compound and how do they influence its stability?
Answer: The molecule's reactivity is dominated by its two key functional groups: the terminal alkyne and the gem-difluoro group .
-
Terminal Alkyne (-C≡CH): This is the most reactive site. The sp-hybridized C-H bond is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases.[5][6][7] The electron-rich triple bond can also undergo addition reactions, particularly under acidic or metal-catalyzed conditions.[8][9]
-
Gem-Difluoro Group (-CF₂-): The 1,1-difluoro substitution on the cyclohexane ring is a highly stable moiety. The carbon-fluorine bond is exceptionally strong, rendering this group largely inert to common acidic and basic conditions encountered in synthesis and formulation. This stability is a key reason for its use as a bioisostere for carbonyls or other polar groups in drug design.
The interplay between these two groups dictates the molecule's overall stability profile.
Summary of Expected Stability
| Condition | Stability Profile | Primary Degradation Pathway | Major Product |
| 0.1 M HCl (aq) | Moderate. Degradation expected over hours to days, especially with heat. | Acid-Catalyzed Hydration | 1-(1,1-difluorocyclohexan-4-yl)ethan-1-one |
| pH 7 Buffer | High. Generally stable under neutral aqueous conditions at RT. | None expected | N/A |
| 0.1 M NaOH (aq) | High. Stable against hydrolysis. Potential for side reactions only with very strong bases not typically used in formulation. | Deprotonation (only with base pKa >> 25) | Acetylide Anion |
References
- Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]
- Acidity of Terminal Alkynes. (n.d.). University of Calgary. [Link]
- Acidity of Terminal Alkynes. (n.d.). Chemistry Steps. [Link]
- Acidity of Terminal Alkynes. (2023). Chemistry LibreTexts. [Link]
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- Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. (2025). Master Organic Chemistry. [Link]
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- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
- Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. (n.d.). Royal Society of Chemistry. [Link]
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- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]
- Selective detection of terminal alkyne acaricide via click-reactive carbon dots: applications in food safety monitoring. (2025). PubMed. [Link]
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.).
- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. (n.d.).
- Specific derivatization of internal alkynes for improved electrospray analysis. (2024). ChemRxiv. [Link]
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). [Link]
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- Strategies for the Biodegradation of Polyfluorin
- Stability Testing: Monitoring Biological Product Quality Over Time. (2021).
- BY HYDROLYSIS OF GEM-DIHALIDES. (2020). YouTube. [Link]
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). [Link]
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- Alkane Degradation: Monitoring with Advanced Sensors. (2025).
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. (n.d.). PubMed. [Link]
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Technical Support Center: Purification of 4-Ethynyl-1,1-difluorocyclohexane
Welcome to the Technical Support Center for 4-Ethynyl-1,1-difluorocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this valuable building block. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the highest purity of your compound for downstream applications.
Introduction: The Challenge of Purity
This compound is a key intermediate in medicinal chemistry, prized for its unique combination of a reactive alkyne handle and a metabolically stable difluorocyclohexyl motif. Its synthesis, most commonly achieved via a Sonogashira coupling, introduces a predictable set of impurities that can be challenging to remove. This guide will address these challenges head-on, providing a logical framework for troubleshooting and optimizing your purification strategy.
A likely synthetic route to this compound involves the Sonogashira coupling of a protected alkyne with a 1,1-difluoro-4-halocyclohexane, followed by deprotection. This process is the primary source of the impurities we will discuss.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most prevalent impurities typically originate from the Sonogashira coupling reaction. These include:
-
Residual Catalysts: Palladium and copper species are the most common metallic impurities.[1][2]
-
Phosphine Ligands and their Oxides: If phosphine ligands were used to stabilize the palladium catalyst, you will likely have residual phosphines and their corresponding oxides.[3]
-
Alkyne Homocoupling Products: The Glaser-Hay coupling of the terminal alkyne to form a diyne is a common side reaction, especially in the presence of oxygen.[4][5]
-
Unreacted Starting Materials: Incomplete reactions will leave behind the halo-difluorocyclohexane and any protected alkyne starting materials.
-
Solvent and Base Residues: Residual high-boiling solvents (e.g., DMF, amines) used in the coupling reaction can also be present.
Q2: My crude product is a dark, oily residue. Is this normal?
A2: Yes, it is quite common for the crude product of a Sonogashira reaction to be a dark oil or solid. This coloration is often due to the presence of colloidal palladium ("palladium black") and other colored byproducts. This does not necessarily indicate a failed reaction, but it does highlight the need for a robust purification strategy.
Q3: How stable is this compound? Are there any special handling or storage precautions?
A3: Terminal alkynes are generally stable, but they can be sensitive to strong bases and certain transition metals, which can catalyze decomposition or polymerization.[6][7][8] The difluorocyclohexane moiety is quite stable. It is good practice to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to prevent slow degradation, especially if it will be stored for an extended period.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Persistent Palladium Contamination
Symptom: Your purified material still shows traces of palladium by ICP-MS or has a grayish tint.
Causality: Palladium can exist in various forms in the reaction mixture, including soluble complexes and insoluble nanoparticles (palladium black). Simple filtration is often insufficient to remove all forms.
Solutions:
-
Initial Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite®. This will remove the bulk of the heterogeneous palladium catalyst.[4]
-
Aqueous Workup: Perform an aqueous workup to remove water-soluble palladium salts.
-
Scavenger Resins: For stubborn, low-level palladium contamination, the use of scavenger resins is highly effective. Thiol-functionalized silica or polymer beads have a high affinity for palladium and can be easily removed by filtration.
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can adsorb residual palladium. However, be aware that this can sometimes lead to product loss due to non-specific adsorption.
Issue 2: Alkyne Homocoupling Byproduct is Difficult to Separate
Symptom: A significant side product with a molecular weight roughly double that of your desired product is observed by GC-MS or LC-MS.
Causality: The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes. This side reaction is promoted by the presence of oxygen.[4][5]
Solutions:
-
Reaction Conditions: The best way to deal with this impurity is to prevent its formation. Ensure your Sonogashira reaction is performed under strictly anaerobic conditions (degassed solvents, inert atmosphere).
-
Chromatography: The homocoupled product is significantly less polar than the terminal alkyne. Flash column chromatography on silica gel is usually effective for separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent system (e.g., hexanes/ethyl acetate) should provide good separation.
-
Copper-Free Sonogashira: If homocoupling is a persistent issue, consider employing a copper-free Sonogashira protocol.[9]
Issue 3: Product is Lost During Aqueous Workup
Symptom: Low recovery of organic material after extraction.
Causality: this compound is a relatively small and somewhat volatile molecule. Its polarity is intermediate. Vigorous or prolonged extractions, especially with low-boiling point solvents, can lead to product loss.
Solutions:
-
Choice of Extraction Solvent: Use a solvent with a moderate boiling point, such as diethyl ether or ethyl acetate. Avoid highly volatile solvents like dichloromethane for initial extractions if possible.
-
Minimize Emulsions: The presence of fine palladium particles can sometimes lead to the formation of emulsions. If an emulsion forms, adding brine or filtering the entire mixture through Celite® can help to break it.
-
Back-Extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Experimental Protocols
Protocol 1: General Purification Workflow
This protocol outlines a standard procedure for the purification of this compound from a typical Sonogashira reaction mixture.
dot
Caption: General purification workflow for this compound.
Steps:
-
Initial Filtration:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or diethyl ether).
-
Prepare a small plug of Celite® in a fritted funnel and filter the diluted reaction mixture through it. Wash the Celite® pad with additional solvent. This step is crucial for removing the bulk of the palladium catalyst.[4]
-
-
Aqueous Workup:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to quench any remaining base and remove copper salts.
-
Wash with brine to aid in phase separation.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure. Be cautious not to use excessive heat, as the product may be somewhat volatile.
-
-
Flash Column Chromatography:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Load the solution onto a silica gel column.
-
Elute with a non-polar to moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes). The exact solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude material.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.
-
Protocol 2: Purity Assessment by Analytical Techniques
Accurate determination of purity is critical. Here are recommended analytical methods:
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To assess purity and identify volatile impurities.
-
Instrumentation: Standard GC-MS system.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Mass Range: Scan from a low m/z (e.g., 40) to a sufficiently high m/z to detect potential dimers (e.g., 300).
-
Expected Fragmentation: Look for the molecular ion peak. Fragmentation of cyclic alkanes can be complex, but you may observe loss of fluorine (M-19) or HF (M-20).[10][11][12]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure and assess purity, including the presence of non-volatile impurities.
-
¹H NMR: The spectrum should show characteristic signals for the cyclohexyl protons and the terminal alkyne proton. The integration of these signals should be consistent with the structure.
-
¹⁹F NMR: This is a very powerful technique for fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms. The absence of other fluorine-containing signals is a good indicator of purity.
-
Quantitative NMR (qNMR): For highly accurate purity determination, qNMR can be employed.[13][14][15][16] This involves adding a known amount of a stable, non-interfering internal standard to a precisely weighed sample of your compound. The purity of your compound can then be calculated by comparing the integral of a characteristic signal of your compound to that of the internal standard.
| Technique | Information Provided | Commonly Used For |
| GC-MS | Purity, identification of volatile impurities | Routine quality control, detection of starting materials and low-boiling byproducts. |
| ¹H NMR | Structural confirmation, purity estimation | Verifying the chemical structure, detecting proton-containing impurities. |
| ¹⁹F NMR | Confirmation of fluorination, high sensitivity to fluorinated impurities | A highly specific method for assessing the purity of fluorinated compounds. |
| qNMR | Absolute purity determination | Obtaining a highly accurate purity value for use as a reference standard. |
dot
Caption: Analytical techniques for purity assessment of this compound.
References
- Acidity of Terminal Alkynes. University of Calgary.
- Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes? Quora.
- Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂). Allen.
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw m
- Technical Support Center: Purification Strategies for Polar Fluorin
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- Quantitative 19F NMR (QNMR) was developed and employed to determine the amounts of four kinds of fluoropolyphosphates (FPPs) in a mixture.
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
- What Is Quantitative NMR (qNMR)? Chemistry For Everyone. YouTube.
- Sonogashira Coupling. Chemistry LibreTexts.
- Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F-NMR and method validation.
- Anyone know how to remove triphenylphosphine
- Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media.
- Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction.
- Sonogashira coupling. Wikipedia.
- CHAPTER 2 Fragmentation and Interpret
- Sonogashira coupling reaction of iodobenzene with phenyl acetylene.
- Technical Support Center: Purification of Fluorine Dioxide (O₂F₂) Gas. Benchchem.
- Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes.
- Sonogashira Coupling. Organic Chemistry Portal.
- How To: Purify by Crystallization. Department of Chemistry : University of Rochester.
- SOP: CRYSTALLIZ
- Purification by Recrystalliz
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
- The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. PubMed.
- Mass spectra of fluorocarbons.
- All cis‐fluorinated cycloalkanes.
- Sonogashira Coupling Reaction Exam Prep. Pearson.
- Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions (RSC Publishing).
- Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
- C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Doc Brown's Chemistry.
- 1,1-Difluoro-3-iodocyclohexane. PubChem.
- Purification of fluorides for optical materials synthesis.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Cross-Coupling of Alkynylsilanes. Gelest.
- Derivatives of 4,4-difluorocyclohexane and 4,4-difluoro-1-cyclohexene and their use in liquid crystal mixtures.
- Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia.
- Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Crystalliz
- A beginner's guide to 19F NMR and its role in drug screening.
- CHAPTER 9: Fluorinations Not Using Fluorine Gas. The Royal Society of Chemistry.
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Technical Support Center: CuAAC Reactions with 4-Ethynyl-1,1-difluorocyclohexane
Welcome to the technical support guide for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 4-Ethynyl-1,1-difluorocyclohexane. This resource is designed for researchers, medicinal chemists, and materials scientists who are employing this unique alkyne in their synthetic workflows. While CuAAC, a cornerstone of "click chemistry," is known for its reliability, the specific structural and electronic properties of this compound can present unique challenges.[1][2][3] This guide provides in-depth, experience-driven advice to help you troubleshoot and optimize your reactions for maximum success.
The presence of the gem-difluoro group on the cyclohexane ring introduces moderate difficulty. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the terminal alkyne proton.[4] While this can sometimes accelerate the rate-limiting deprotonation step, it also significantly increases the propensity for a key side reaction: oxidative homocoupling, also known as Glaser coupling.[1][5] Furthermore, the bulky cyclohexyl scaffold can introduce steric hindrance, potentially slowing the approach of the azide to the copper-acetylide intermediate.[6][7]
This guide is structured to address these specific challenges, moving from frequently asked questions to a deep-dive troubleshooting section organized by common experimental problems.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a CuAAC reaction with this compound?
For a robust starting point, we recommend using a Cu(II) precatalyst with an in situ reducing agent and a protective ligand. A typical setup would be:
-
Alkyne: this compound (1.0 equiv)
-
Azide: (1.05-1.2 equiv)
-
Copper Source: CuSO₄·5H₂O (1-5 mol%)
-
Reducing Agent: Sodium Ascorbate (5-10 mol%, add fresh)
-
Ligand: TBTA or THPTA (1-5 mol%, equimolar to copper)
-
Solvent: A deoxygenated mixture, such as t-BuOH/H₂O (1:1) or DMF.
Q2: Is this compound considered a difficult alkyne for CuAAC?
It is best classified as a substrate of moderate difficulty. The primary challenge is not a lack of reactivity but rather the increased potential for the Glaser homocoupling side reaction due to the enhanced acidity of the alkyne C-H bond.[4] Careful control of oxygen levels and catalyst stability is crucial.
Q3: Why is a ligand like TBTA or THPTA so important for this specific alkyne?
Ligands are critical for two main reasons. First, they stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) or disproportionation to Cu(0) and Cu(II).[1][8][9][10] This is paramount because Cu(II) is known to promote the undesired Glaser coupling.[1] Second, ligands accelerate the desired cycloaddition, helping the main reaction outcompete the side reaction.[11]
Q4: My reaction isn't working at all. What are the first three things I should check?
-
Oxygen Exclusion: Ensure your solvents are thoroughly deoxygenated (e.g., via sparging with N₂/Ar or freeze-pump-thaw cycles). Oxygen is the primary culprit for catalyst deactivation and Glaser coupling.[1][5]
-
Sodium Ascorbate Freshness: Sodium ascorbate solutions are highly susceptible to air oxidation. Always use a freshly prepared solution for each experiment.[12]
-
Reagent Purity: Verify the purity of your alkyne and azide. Impurities can sometimes inhibit the catalyst.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem Area 1: Low or No Product Yield
Q: My reaction shows no conversion by TLC/LC-MS, and I only see my starting materials. What's the underlying cause?
This is typically a sign of complete catalyst inactivation. The catalytically active species, Cu(I), is likely being oxidized to Cu(II) faster than it can enter the catalytic cycle.[1]
-
Causality: Dissolved oxygen in your solvents or a poor-quality (oxidized) reducing agent fails to maintain the necessary concentration of Cu(I). Without the Cu(I) catalyst, the reaction will not proceed at an appreciable rate.[13]
-
Solution Workflow:
-
Improve Deoxygenation: Switch from simple nitrogen bubbling to a more rigorous freeze-pump-thaw method (3-4 cycles) for your solvents, especially for long reactions.
-
Verify Reducing Agent: Prepare a fresh stock solution of sodium ascorbate in deoxygenated water immediately before setting up the reaction.
-
Order of Addition: Pre-complex the CuSO₄ with the ligand (e.g., THPTA in water or TBTA in DMF/t-BuOH) before adding it to the reaction mixture.[10][12] Initiate the reaction last by adding the fresh sodium ascorbate solution.[12][14] This ensures the copper is protected by the ligand as soon as it is reduced.
-
Caption: Troubleshooting Flowchart for Low/No Yield CuAAC Reactions.
Q: My reaction is very slow or stalls after partial conversion. How can I drive it to completion?
This scenario suggests that while the initial setup is viable, either the catalyst has a limited lifetime or the reaction kinetics are sluggish due to steric or electronic factors.[6][15]
-
Causality: The bulky difluorocyclohexyl group can sterically hinder the approach of the azide.[6] Alternatively, slow, continuous oxidation of the catalyst depletes the active Cu(I) over time.
-
Solutions:
-
Increase Catalyst/Ligand Loading: Increase the catalyst loading incrementally from 1 mol% up to 5 or even 10 mol% for particularly difficult substrates. Always maintain at least a 1:1 molar ratio of ligand to copper. For aqueous systems using THPTA, a 5:1 ligand-to-copper ratio is often recommended to protect biomolecules from oxidative damage.[14][16]
-
Increase Temperature: Gently heating the reaction to 35-50 °C can often overcome the activation energy barrier without significantly promoting side reactions, provided oxygen is rigorously excluded.[15]
-
Solvent Choice: If using tBuOH/H₂O, consider switching to a polar aprotic solvent like DMF or DMSO, which can sometimes improve solubility and reaction rates. Note that DMSO can sometimes have detrimental effects on enzymes if used in bioconjugation.[17]
-
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Start at 1-2 mol%, increase to 5-10 mol% if needed. | Overcomes slow kinetics or catalyst deactivation. |
| Ligand:Copper Ratio | 1:1 to 5:1 | Protects Cu(I) from oxidation and accelerates the reaction.[8][14] |
| Temperature | Room Temp to 50 °C | Provides energy to overcome activation barriers.[15] |
| Concentration | 0.1 M to 0.5 M | Higher concentration can increase reaction rate. |
Problem Area 2: Significant Side Product Formation
Q: I'm observing a major byproduct with a mass corresponding to the dimer of my alkyne. What is this and how can I stop it?
You are observing the classic Glaser coupling side product.[5] This is the most common and problematic side reaction when working with electron-deficient alkynes like this compound.
-
Causality: The reaction proceeds via the oxidative coupling of two terminal alkynes, catalyzed by copper ions, typically Cu(II), in the presence of oxygen.[1][18] The electron-withdrawing difluoro groups on your substrate make the alkyne proton more acidic, facilitating the formation of the copper acetylide intermediate, which can then be intercepted by an oxidant (O₂) and another alkyne molecule before it reacts with the azide.[4]
-
Solutions:
-
Aggressive Deoxygenation: This is the most critical factor. Use freeze-pump-thaw cycles. Ensure your reaction is maintained under a positive pressure of an inert atmosphere (N₂ or Ar) for its entire duration.
-
Use a High-Quality Ligand: A good ligand like TBTA or THPTA is essential. It stabilizes the Cu(I) state, preventing oxidation to the Glaser-promoting Cu(II) state, and accelerates the desired CuAAC pathway, allowing it to outcompete the homocoupling.[5][8]
-
Sufficient Reducing Agent: Ensure you have an adequate excess of fresh sodium ascorbate (at least 5 equivalents relative to copper) to scavenge any oxygen that gets into the system and rapidly reduce any Cu(II) that forms.[19]
-
Part 3: The CuAAC Catalytic Cycle & Key Principles
Understanding the mechanism is key to effective troubleshooting. The reaction is more complex than a simple concerted cycloaddition and involves multiple copper centers and equilibria.[1][20]
-
Activation: A Cu(II) precatalyst (e.g., CuSO₄) is reduced in situ by sodium ascorbate to the active Cu(I) species.[13]
-
Acetylide Formation: The Cu(I) ion coordinates to the alkyne's triple bond, which significantly increases the acidity of the terminal proton.[21][22] Deprotonation (often by a mild base like an amine or the ascorbate anion) leads to a copper-acetylide intermediate. This step is often rate-limiting.[4]
-
Azide Coordination & Cyclization: The azide coordinates to the copper center. A subsequent intramolecular cyclization forms a six-membered copper-containing ring (a metallacycle).[13][23]
-
Rearrangement & Protonolysis: The metallacycle rearranges and, upon protonolysis (from water or other protic sources in the medium), releases the stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst.[13]
Sources
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- 17. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glaser coupling - Wikipedia [en.wikipedia.org]
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- 21. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
Technical Support Center: Purification of Ethynyl-Containing Fluorinated Compounds
Welcome to the Technical Support Center for the purification of ethynyl-containing fluorinated compounds. This resource is tailored for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by this class of molecules. The strategic incorporation of fluorine and ethynyl groups into organic scaffolds is a powerful tool in medicinal chemistry, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] However, these same features can introduce significant complexities into downstream purification processes.
This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges effectively. The information herein is structured to provide not only solutions but also the underlying scientific principles to empower you to adapt and optimize these methods for your specific compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the purification of ethynyl-containing fluorinated compounds.
Issue 1: Poor Separation and Co-elution in Column Chromatography
Scenario: You are using standard silica gel chromatography, but your target compound co-elutes with impurities, or you observe significant peak tailing.
Probable Causes:
-
Compound Instability on Silica: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds, particularly those with unprotected terminal alkynes.[4]
-
Strong Interactions: The high polarity of the C-F bond and the potential for hydrogen bonding with the terminal alkyne can lead to strong, non-ideal interactions with the silica stationary phase, causing tailing.[5]
-
Insufficient Selectivity: The combination of fluoro and ethynyl groups can result in compounds with unique polarities that are not well-resolved using standard solvent systems.
Solutions:
-
Deactivate the Silica Gel: To mitigate degradation on acidic silica, consider deactivating it by pre-treating with a base. A common method is to slurry the silica gel in the desired non-polar eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic silanol groups.
-
Alternative Stationary Phases:
-
Fluorinated Phases: For compounds with a high fluorine content, a fluorinated stationary phase (e.g., SiliaBond® Pentafluorophenyl or Tridecafluoro) can offer unique selectivity based on fluorous-fluorous interactions.[6] The retention of compounds on these phases is influenced by both the hydrophobic character and the percentage of fluorine atoms.[6]
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., C8 or C18) can be an excellent alternative. Optimal separation can sometimes be achieved by pairing a standard reversed-phase column with a fluorinated eluent like trifluoroethanol.[7][8]
-
-
Optimize the Mobile Phase:
-
Gradient Elution: A shallow solvent gradient can help to resolve closely eluting compounds.
-
Mobile Phase Modifiers: Adding a small amount of a volatile acid (e.g., 0.1% trifluoroacetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase can improve peak shape by suppressing ionization of acidic or basic functional groups on your compound or trace impurities.[9]
-
Experimental Protocol: Deactivating Silica Gel for Flash Chromatography
-
Slurry Preparation: In a fume hood, add the required amount of silica gel to a beaker.
-
Solvent Addition: Add the initial, non-polar eluent (e.g., hexanes or dichloromethane) to the silica gel to form a slurry.
-
Base Addition: Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Equilibration: Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.
-
Column Packing: Pack the column with the deactivated silica slurry as you normally would.
-
Elution: Run the chromatography using a mobile phase that also contains a small percentage (e.g., 0.5-1%) of triethylamine to maintain the deactivated state of the column.
Issue 2: Degradation or Reaction of the Terminal Alkyne During Purification
Scenario: You observe the appearance of new, unexpected spots on your TLC plate or peaks in your HPLC chromatogram after attempting purification, suggesting your compound is not stable under the chosen conditions.
Probable Causes:
-
Acidity of the Stationary Phase: As mentioned, the acidic nature of silica gel can catalyze side reactions of the terminal alkyne, such as hydration or oligomerization.[4]
-
Metal-Catalyzed Coupling: If trace metals from a previous reaction step (e.g., palladium from a Sonogashira coupling) are present, they can catalyze the homocoupling of the terminal alkyne (Glaser coupling).
Solutions:
-
Protecting Groups: The most robust solution is to protect the terminal alkyne before purification. Trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are commonly used.[10][11] These groups are generally stable to chromatography and can be removed under mild conditions after purification.[10]
-
Metal Scavengers: Before chromatography, treat your crude reaction mixture with a metal scavenger to remove residual catalysts. Various commercial and lab-prepared scavengers are available for this purpose.
-
Alternative Purification Methods:
-
Recrystallization: If your compound is a solid, recrystallization can be a highly effective and gentle purification method that avoids contact with potentially reactive stationary phases.[13]
-
Distillation/Sublimation: For volatile or sublimable compounds, these techniques can be excellent for removing non-volatile impurities. Some smaller silylalkynes have been reported to be explosive upon distillation, so caution is advised.[12]
-
Experimental Workflow: Protection-Purification-Deprotection Strategy
Caption: A robust workflow for purifying sensitive ethynyl-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography method for ethynyl-containing fluorinated compounds?
There is no single "best" method, as the optimal technique depends heavily on the specific properties of your molecule, such as its fluorine content, polarity, and stability.
-
For highly fluorinated compounds: Consider fluorous solid-phase extraction (FSPE) or chromatography on a fluorinated stationary phase. These methods leverage the unique properties of highly fluorinated molecules to achieve separation from non-fluorinated impurities.[6]
-
For moderately polar compounds: Deactivated silica gel or alumina can be effective.
-
For non-polar to moderately polar compounds: Reversed-phase HPLC is often a good choice, offering high resolution. The use of a fluorinated eluent with a standard C8 or C18 column can sometimes provide enhanced separation.[7][8]
Q2: How can I assess the purity of my final compound?
A combination of analytical techniques is recommended for a comprehensive assessment of purity.
| Technique | Principle | Strengths | Limitations |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Robust, versatile, and widely available. Suitable for non-volatile and thermally labile compounds.[14] | May require derivatization for some compounds; potential for co-elution of impurities.[14] |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | High sensitivity and selectivity; provides structural information about impurities.[14] | Not suitable for non-volatile or thermally labile compounds.[14] |
| qNMR | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei. | A primary analytical method (no need for a specific reference standard of the analyte), highly accurate and precise.[14] | Lower sensitivity compared to chromatographic methods.[14] |
| Fluorine-19 NMR (¹⁹F NMR) | Similar to proton NMR, but specific to the fluorine nucleus. | Highly sensitive to the electronic environment of the fluorine atoms, making it excellent for identifying and quantifying fluorine-containing impurities. | Requires access to an NMR spectrometer capable of ¹⁹F detection. |
Q3: My compound is a volatile liquid. What purification methods should I consider?
For volatile ethynyl-containing fluorinated compounds, distillation under reduced pressure is often the most effective method. This is particularly useful for removing non-volatile catalysts, salts, and high-molecular-weight byproducts. However, be aware of the potential thermal instability of some compounds. It is crucial to perform a small-scale test distillation first.
Q4: Are there any specific safety considerations for purifying these compounds?
Yes, several safety precautions should be taken:
-
Toxicity: Many organofluorine compounds have unknown toxicological profiles. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
-
Volatility: Fluorinated compounds can be highly volatile. Ensure your purification system is well-sealed to prevent the release of vapors.
-
Reactivity of Terminal Alkynes: Terminal alkynes can be acidic and may react with strong bases. Under certain conditions, some metal acetylides can be explosive, particularly when dry. While this is less of a concern during standard purification, it's a good practice to handle alkyne-containing compounds with care.
-
Fluoride Sources: Reagents used for deprotection, such as TBAF, are sources of fluoride ions, which are toxic and can cause severe skin and eye burns. Hydrofluoric acid (HF) may be present in some fluorinating reagents or formed as a byproduct; it is extremely corrosive and requires specialized handling procedures.[15]
Logical Decision Tree for Purification Strategy
Caption: A decision-making guide for selecting a purification strategy.
References
- BenchChem Technical Support Team. (2025).
- Gelest. Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]
- Recent Progress of Protecting Groups for Terminal Alkynes.
- Troubleshooting Guide.
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- Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]
- METHOD FOR PURIFYING ETHYLENE COMPOUNDS THAT HAVE A FLUORINE ORGANIC GROUP.
- Ni, C., & Hu, J. (2017). Contemporary synthetic strategies in organofluorine chemistry.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Li, G., et al. (2019). Synthesis of Fluorinated Amphoteric Organoborons via Iodofluorination of Alkynyl and Alkenyl MIDA Boronates. Organic Letters, 21(15), 6013–6017.
- Process for purification of ethylene compound having fluorine-containing organic group.
- Liu, Z., et al. (2024). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. ChemPlusChem, 90(5), e202400784.
- Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 54-58.
- Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(6), 771-777.
- Bell, D. S. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Zgorelec, Ž., & Zupančič-Kralj, L. (2010). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes.
- Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 54-58.
- Musee, N., & Chimuka, L. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8868939.
- Musee, N., & Chimuka, L. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8868939.
- Noël, T., et al. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Science.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. Benchchem.
- Hellsing, M. S., et al. (2024). Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and organofluorines. Environmental Science: Processes & Impacts.
- Wikipedia. Hydrocarbon. [Link]
- Hellsing, M. S., et al. (2024). Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and organofluorines. Environmental Science: Processes & Impacts.
- G. A. Molander, et al. (2020). Stereodivergent Alkyne Hydrofluorination Using Protic Tetrafluoroborates as Tunable Reagents. Journal of the American Chemical Society, 142(4), 1691-1697.
- Jiang, Z.-X., et al. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 59-64.
- G. A. Molander, et al. (2021).
- Kumar, R., et al. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Organic & Biomolecular Chemistry, 18(43), 8712-8733.
- Liu, G. (2020). Fluorination of Alkenes and Alkynes for Preparing Alkyl Fluorides. Topics in Current Chemistry, 378(5), 45.
- T. W. Lyons, et al. (2012). Gold-catalyzed hydrofluorination of terminal alkynes using potassium bifluoride (KHF2).
- MDPI. Special Issue: Research Advances in Organofluorine Chemistry. MDPI. [Link]
- Kumar, R., et al. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Organic & Biomolecular Chemistry, 18(43), 8712-8733.
- R. C. Mehrotra, et al. (1969). Volatile fluorinated alkoxides of the alkali metals. Journal of the American Chemical Society, 91(18), 5005-5006.
- The Doyle Group, UCLA.
- Wang, Y., et al. (2023). Nucleophilic Reactivity of Calcium Carbide: Its Catalytic Activation and Reaction with Acetone to Synthesize Non-Ionic Defoamers.
- Khan, I., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390.
- Singh, A., & Singh, R. P. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- J. M. Bizeau, et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1134.
- Buer, B. C., et al. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 109(13), 4847-4852.
- Joosten, A., & Brioche, J. (2021). Deoxyfluorination of Aliphatic Alcohols. Science of Synthesis, 2021(1), 1-28.
- S. G. Davies, et al. (2017). Fluorohydration of alkynes via I(I)/I(III) catalysis. Organic & Biomolecular Chemistry, 15(4), 849-853.
- D. A. Nagib, et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
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minimizing homocoupling in Sonogashira reactions of 4-Ethynyl-1,1-difluorocyclohexane
Topic: Minimizing Homocoupling in Sonogashira Reactions of 4-Ethynyl-1,1-difluorocyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency in forming C(sp²)–C(sp) bonds under mild conditions.[1][2][3] This reaction is invaluable for synthesizing complex molecules, including pharmaceuticals and advanced materials.[4][5] However, a persistent challenge plagues this powerful transformation: the undesired formation of alkyne homocoupling byproducts, often referred to as Glaser or Hay coupling.[6][7] This side reaction consumes the valuable alkyne starting material, such as this compound, leading to reduced yields and complex purification challenges.[6][7][8]
This guide, developed from the perspective of a Senior Application Scientist, provides a comprehensive troubleshooting framework to diagnose and mitigate homocoupling. We will delve into the mechanistic origins of this side reaction and offer field-proven strategies and detailed protocols to ensure the success of your Sonogashira couplings.
Frequently Asked Questions (FAQs): Understanding Homocoupling
Q1: What exactly is homocoupling in the context of a Sonogashira reaction?
Homocoupling is an oxidative dimerization of the terminal alkyne to form a symmetrical 1,3-diyne.[6][7] In the case of your substrate, two molecules of this compound would react to form 1,4-bis(1,1-difluorocyclohexan-4-yl)buta-1,3-diyne. This process is a competing reaction pathway that runs parallel to the desired cross-coupling.[9]
Q2: What are the primary drivers of this unwanted side reaction?
The two principal causes of homocoupling are inextricably linked:
-
Presence of Oxygen: The dimerization is an oxidative process. Even trace amounts of dissolved oxygen in the reaction mixture can significantly promote the formation of the homocoupled product.[6][10][11]
-
Copper(I) Co-catalyst: The copper(I) species, typically CuI, which is added to accelerate the desired Sonogashira reaction, is also a highly effective catalyst for the Glaser homocoupling pathway, especially in the presence of oxygen.[6][7][12]
Q3: My reaction mixture turned dark, and TLC analysis shows a significant, less-polar byproduct spot. Is this homocoupling?
This is a classic symptom. The formation of palladium black (a sign of catalyst decomposition) can cause darkening, but the appearance of a new, less polar spot on TLC with a molecular weight corresponding to the alkyne dimer is a strong indicator of significant homocoupling. This byproduct consumes your starting alkyne, directly reducing the potential yield of your target molecule.[6]
Q4: Can homocoupling be completely eliminated?
While achieving absolute 100% suppression can be difficult, optimizing the reaction conditions can reduce homocoupling to negligible levels (often <2%).[6][10][11] The key is to create an environment where the rate of the desired cross-coupling reaction far exceeds the rate of the oxidative dimerization.
In-Depth Troubleshooting Guide
This section provides a systematic approach to minimizing the formation of homocoupling byproducts.
1. The Critical Role of Atmosphere: Rigorous Oxygen Exclusion
The most impactful and fundamental step to suppress Glaser coupling is the scrupulous removal of oxygen.[7][13]
The Causality: Oxygen acts as the terminal oxidant for the Cu(I)-mediated alkyne dimerization. The copper acetylide intermediate, crucial for the Sonogashira cycle, is readily oxidized by O₂, leading to the formation of the diyne byproduct.[6][14]
Recommended Actions:
-
Solvent Degassing: All solvents, particularly amine bases which can absorb O₂, must be thoroughly degassed. The three most common methods are:
-
Freeze-Pump-Thaw: This is the most effective method. It involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.
-
Inert Gas Sparging: Bubble a stream of dry argon or nitrogen through the solvent for at least 30-60 minutes.
-
Sonication Under Vacuum: Place the solvent flask in an ultrasonic bath while applying a vacuum.
-
-
Inert Atmosphere Maintenance: The reaction must be assembled and run under a positive pressure of a high-purity inert gas like argon or nitrogen. Use glassware that is oven- or flame-dried to remove adsorbed moisture and air.
-
Advanced Technique: For particularly sensitive substrates, employing a reducing atmosphere can be highly effective. This involves using a diluted mixture of hydrogen gas (e.g., 10-40% H₂ in argon) to actively scavenge any residual oxygen.[11][15] This ensures that O₂ concentration is kept at an absolute minimum.[11]
2. Re-evaluating the Copper Co-Catalyst: Less is More, or None is Best
Since the copper(I) salt is the primary catalyst for homocoupling, managing its role is paramount.
The Causality: While Cu(I) facilitates the formation of the copper acetylide and subsequent transmetalation to palladium, it simultaneously opens the door to the undesired oxidative dimerization.[12][14]
Recommended Actions:
-
Minimize Copper Loading: If using a standard protocol, ensure you are not using an excess of CuI. Catalyst loadings as low as 1-2 mol% are often sufficient.
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate copper-catalyzed homocoupling is to remove copper entirely.[2][12][16] Copper-free Sonogashira reactions have become robust and are often the preferred method for substrates prone to dimerization.[7][13] These protocols typically require careful selection of ligands and bases to compensate for the absence of copper's accelerating effect.[5][17]
3. Strategic Selection of Base and Solvent
The base and solvent are not passive components; they actively influence the catalytic cycle.
The Causality: The base is required to deprotonate the terminal alkyne.[12] Amine bases can also act as ligands for the palladium center. The choice of base can influence catalyst stability and the relative rates of competing reactions.
Recommended Actions:
-
Choice of Amine Base: For standard copper-catalyzed reactions, liquid amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are common.[18] For copper-free systems, or if homocoupling persists, consider a bulkier, less-coordinating base like diisopropylethylamine (DIPEA).[13]
-
Inorganic Bases for Copper-Free Systems: In many modern copper-free protocols, inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) have proven highly effective, often in polar aprotic solvents like DMF, dioxane, or THF.[13][19]
-
Solvent Purity: Always use high-purity, anhydrous, and freshly degassed solvents. THF, for example, can generate peroxides which can interfere with the catalyst.
4. Optimizing Reaction Kinetics and Concentration
Controlling the concentration of the alkyne can shift the reaction equilibrium away from the bimolecular homocoupling pathway.
The Causality: Homocoupling is a second-order reaction with respect to the alkyne. The desired cross-coupling is first-order in the alkyne. Therefore, keeping the instantaneous concentration of the free alkyne low will disproportionately slow down the undesired homocoupling reaction.
Recommended Actions:
-
Slow Addition of Alkyne: Instead of adding all the this compound at the beginning of the reaction, add it slowly over several hours using a syringe pump. This maintains a low steady-state concentration, favoring the cross-coupling pathway.[7]
-
Temperature Control: While many Sonogashira reactions are run at room temperature, gentle heating may be required for less reactive aryl bromides or chlorides.[18] However, for aliphatic alkynes, running the reaction at the lowest effective temperature (e.g., room temperature or slightly below) can help minimize side reactions.
Visualizing the Reaction Pathways
Understanding the competing catalytic cycles is key to effective troubleshooting.
Caption: Troubleshooting flowchart for minimizing homocoupling.
Data Summary and Recommended Conditions
| Parameter | Standard Protocol (High Risk) | Optimized Copper-Catalyzed | Recommended Copper-Free Protocol | Rationale |
| Atmosphere | Air / Poor N₂ purge | Rigorous Ar/N₂ (Freeze-Pump-Thaw) | Rigorous Ar/N₂ (Freeze-Pump-Thaw) | Oxygen is the primary oxidant for Glaser coupling. [6][11] |
| Copper Catalyst | 5-10 mol% CuI | 1-2 mol% CuI | None | Cu(I) is the catalyst for the undesired homocoupling reaction. [7][12] |
| Palladium Catalyst | 2-5 mol% PdCl₂(PPh₃)₂ | 1-2 mol% PdCl₂(PPh₃)₂ | 0.5-2 mol% Pd(OAc)₂ / Pd(CH₃CN)₂Cl₂ | Lower catalyst loading is often possible with optimized conditions. |
| Ligand | PPh₃ | PPh₃ | Bulky, electron-rich phosphine (e.g., cataCXium A, XPhos) | Modern ligands facilitate copper-free pathways and stabilize the catalyst. [17][19] |
| Base | Et₃N | DIPA / DIPEA | Cs₂CO₃ / K₃PO₄ | Inorganic bases or bulky amines are often superior in copper-free systems. [13][19] |
| Alkyne Addition | All at once | All at once | Slow addition via syringe pump | Keeps alkyne concentration low, disfavoring the bimolecular side reaction. [7] |
Experimental Protocols
Protocol 1: Optimized Copper-Catalyzed Sonogashira Coupling
This protocol is designed for situations where a copper-free method is not feasible but minimization of homocoupling is critical.
-
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (1 mol%)
-
Diisopropylamine (DIPA) or Et₃N (3-4 equiv)
-
Anhydrous, degassed THF or Toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Degas the resulting mixture using the freeze-pump-thaw method (3 cycles).
-
After the final thaw, add the this compound via syringe under a positive pressure of argon.
-
Stir the reaction at room temperature (or heat if necessary for the specific aryl halide) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and proceed with standard workup and purification.
-
Protocol 2: Recommended Copper-Free Sonogashira Coupling
This is the preferred method to virtually eliminate the risk of Glaser homocoupling.
-
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
cataCXium® A or similar bulky phosphine ligand (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or THF
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.
-
Seal the flask, and evacuate and backfill with high-purity argon three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Prepare a solution of this compound in a small amount of the reaction solvent in a separate flask and degas it.
-
Using a syringe pump, add the alkyne solution to the reaction mixture over 2-4 hours.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor for completion.
-
Upon completion, cool to room temperature, filter through a pad of Celite® to remove inorganic salts, and proceed with workup and purification.
-
References
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- Golden. Sonogashira coupling. [Link]
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- ACS Publications.
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- ACS Publications. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]
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- National Center for Biotechnology Information. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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Technical Support Center: 4-Ethynyl-1,1-difluorocyclohexane
Welcome to the technical support center for 4-Ethynyl-1,1-difluorocyclohexane (CAS 1202245-66-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this valuable synthetic building block. By understanding its unique chemical properties, you can mitigate risks and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the primary hazards associated with this compound?
A1: According to its Safety Data Sheet (SDS), this compound is classified with several hazards. It is considered to have acute oral toxicity (Category 4), cause skin irritation (Category 2), and serious eye irritation (Category 2A).[1] It may also cause respiratory tract irritation (Category 3).[1] Therefore, appropriate personal protective equipment (PPE) is essential.
Q2: What are the recommended storage conditions for this compound?
A2: To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[1] Many fluorinated pharmaceutical intermediates are sensitive to heat, light, air, and moisture, which can lead to degradation.[2] Storing under an inert atmosphere, such as nitrogen or argon, is a best practice to prevent oxidation.[2]
Q3: How does the terminal alkyne functionality affect its stability and reactivity?
A3: The terminal alkyne group (C≡C-H) contains an acidic proton. This makes the compound susceptible to deprotonation by strong bases to form an acetylide anion, which is a potent nucleophile. While terminal alkynes are generally less stable than internal alkynes due to a lack of hyperconjugation, this reactivity is often harnessed in synthetic chemistry for carbon-carbon bond formation.[3][4][5]
Q4: What is the significance of the gem-difluoro group on the cyclohexane ring?
A4: The 1,1-difluoro (gem-difluoro) substitution significantly influences the molecule's electronic properties and conformation. The highly polar C-F bonds can alter the molecule's overall polarity and introduce specific intramolecular interactions.[6][7] This functional group is often incorporated into drug candidates to modulate properties like metabolic stability, pKa, and lipophilicity.[8] The 1,1-difluoro isomer is noted to be a particularly stable arrangement among difluorinated cyclohexanes.[6]
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: A comprehensive approach to safety is critical. Always handle this compound in a properly functioning chemical fume hood.[9] Essential PPE includes chemical splash goggles or a face shield, appropriate chemical-resistant gloves (inspect before use), and a lab coat or complete suit protecting against chemicals.[1][9] In situations where dust or aerosols may be generated, a particle respirator may be necessary.[1]
Section 2: Troubleshooting Guide
This section provides solutions to potential issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent reaction yields or unexpected byproducts | Compound degradation due to improper storage. | 1. Verify Storage Conditions: Confirm that the compound has been consistently stored at 2-8°C, protected from light, and under an inert atmosphere.[1][2] The terminal alkyne can be susceptible to oxidative coupling or other side reactions if exposed to air. 2. Perform Quality Control: Before use, analyze a small sample by an appropriate technique (e.g., NMR, LC-MS) to confirm its purity and structural integrity. 3. Use Fresh Aliquots: Avoid repeatedly opening and closing the main stock container. Prepare single-use aliquots to minimize exposure to atmospheric moisture and oxygen.[2] |
| Difficulty achieving complete deprotonation of the alkyne | Use of an inappropriate base or solvent; presence of moisture. | 1. Select a Suitable Base: Use a sufficiently strong, non-nucleophilic base (e.g., n-BuLi, LDA, NaH) to ensure complete deprotonation of the terminal alkyne (pKa ≈ 26). 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Moisture will quench the strong base and the resulting acetylide anion.[2] 3. Consider Solvent Effects: The choice of solvent can influence the base's reactivity. Ethereal solvents like THF or diethyl ether are commonly used for such reactions. |
| Formation of colored impurities over time | Potential polymerization or oxidation of the alkyne. | 1. Inert Atmosphere is Key: The formation of color can indicate oxidative coupling of the terminal alkyne, a reaction often catalyzed by trace metals and oxygen. Strict adherence to inert atmosphere techniques is crucial.[2] 2. Purification: If minor impurities are detected, consider purifying the compound by an appropriate method (e.g., column chromatography, distillation) before use, though prevention is always preferable. |
| Skin or eye irritation after handling | Inadequate PPE or accidental exposure. | 1. Immediate Action: In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] For eye contact, rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[10] 2. Seek Medical Attention: Consult a physician, especially if irritation persists.[10] 3. Review Handling Procedures: Re-evaluate your handling protocol and PPE to prevent future incidents. Ensure gloves are removed without touching the outer surface and that eye protection provides a complete seal.[1][11] |
Section 3: Experimental Workflows & Protocols
Protocol 1: Aliquoting for Long-Term Storage
This protocol minimizes degradation by reducing the main stock's exposure to the atmosphere.
Objective: To create single-use aliquots of this compound for storage.
Materials:
-
Stock bottle of this compound
-
Multiple small, amber glass vials with PTFE-lined caps
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Dry syringes and needles
-
Parafilm or vial sealant
Procedure:
-
Preparation: Dry the amber vials and caps in an oven at >100°C for several hours and allow them to cool in a desiccator.
-
Inerting: In a chemical fume hood, flush the vials with a gentle stream of inert gas for several minutes.
-
Transfer: Using a clean, dry syringe, carefully withdraw the desired amount of this compound from the main stock bottle. It is advisable to flush the stock bottle's headspace with inert gas before and after opening.
-
Aliquoting: Dispense the liquid into the prepared inerted vials.
-
Sealing: Immediately cap the vials tightly. For added protection, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each vial with the compound name, concentration (if diluted), and date of aliquoting.
-
Storage: Place the aliquots in a secondary container and store at the recommended 2-8°C.[1]
Visual Workflow for Aliquoting Protocol
Caption: Workflow for creating stable, single-use aliquots.
Section 4: Logical Decision Making in Troubleshooting
This diagram illustrates a decision-making process when encountering unexpected experimental results.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected results.
References
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- Blog. (2025). How to store fluorinated pharmaceutical intermediates properly?
- CymitQuimica. (2025). SAFETY DATA SHEET: 4-Ethynyl-1.1-difluorocyclohexane.
- Quora. (2016). Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain.
- Chemistry LibreTexts. (2021). 4.9: Properties and Bonding in the Alkynes.
- Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes.
- University of Calgary. (n.d.). Ch 9 : Alkynes.
- Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- Santa Cruz Biotechnology. (n.d.). Ethynyl Estradiol.
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- Expert Synthesis Solutions. (2018). SAFETY DATA SHEET.
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- CymitQuimica. (2025). Safety Data Sheet.
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- ChemicalBook. (n.d.). This compound | 1202245-66-6.
- SAFETY DATA SHEET. (2025).
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- PubChem. (2025). cis-1-Ethynyl-4-fluoro-cyclohexane | C8H11F | CID 54011429.
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
- Arctom. (n.d.). CAS NO. 1202245-66-6 | this compound | Catalog BD-A714819.
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- PubChem. (n.d.). 4-Ethyl-1,3-difluorocyclohexene | C8H12F2 | CID 118427025.
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Validation & Comparative
comparison of 4-Ethynyl-1,1-difluorocyclohexane and bicyclo[1.1.1]pentane in drug design
An Objective Comparison for Drug Development Professionals: 4-Ethynyl-1,1-difluorocyclohexane and Bicyclo[1.1.1]pentane
Executive Summary: Beyond the Phenyl Ring
The para-substituted phenyl ring is a cornerstone of medicinal chemistry, offering a rigid scaffold to orient functional groups. However, its inherent aromaticity often brings metabolic liabilities (e.g., CYP450-mediated oxidation) and high lipophilicity, complicating the path to clinical success.[1] This has driven the development of saturated, three-dimensional bioisosteres that mimic the phenyl ring's spatial arrangement while offering superior physicochemical properties.
This guide provides a deep, evidence-based comparison of two leading non-classical phenyl ring bioisosteres: the rigid, cage-like bicyclo[1.1.1]pentane (BCP) and the more flexible This compound . We will dissect their structural features, comparative physicochemical properties, and strategic applications to inform rational design choices in drug discovery programs.
Structural Rationale: Mimicking the Para-Phenyl Geometry
The primary function of these scaffolds is to replace a 1,4-disubstituted benzene ring, positioning two substituents at a specific distance and with a defined exit vector.[2][3] While both achieve this, their intrinsic geometries offer distinct advantages and disadvantages.
Caption: Geometric comparison of phenyl, BCP, and ethynyl-difluorocyclohexane scaffolds.
-
Bicyclo[1.1.1]pentane (BCP): This highly strained, cage-like structure acts as a rigid and linear spacer.[3][4] The bridgehead carbons are separated by a distance that effectively mimics the C1-C4 distance of a para-substituted phenyl ring, making it an excellent replacement where maintaining a precise, unwavering vector between substituents is critical for biological activity.[2][5]
-
This compound: This scaffold offers a different paradigm. The cyclohexane core is conformationally flexible (adopting chair/boat forms), while the ethynyl group provides a rigid, linear exit vector for one of the substituents. This combination allows the core of the molecule to adapt to a binding pocket while still directing a key functional group in a defined manner.
Head-to-Head Physicochemical Property Comparison
The choice between these bioisosteres often hinges on optimizing key drug-like properties. The introduction of saturated, fluorinated scaffolds can profoundly and beneficially alter a compound's profile compared to its aromatic parent.
| Property | Phenyl Ring (Reference) | Bicyclo[1.1.1]pentane (BCP) | This compound | Rationale for Difference |
| Lipophilicity (LogP) | High | Lowest | Intermediate | BCP is a pure, non-polar hydrocarbon. The gem-difluoro group in the cyclohexane adds polarity, raising the LogP relative to BCP but keeping it lower than the phenyl ring.[6][7] |
| Aqueous Solubility | Low | Highest | High | Inversely correlated with lipophilicity. The improved solubility of BCP analogues is a major driver of its adoption.[1][8] |
| Metabolic Stability | Susceptible to oxidation | Very High | Very High | BCP lacks aromatic C-H bonds susceptible to CYP450 oxidation.[1] The gem-difluoro group on the cyclohexane ring sterically and electronically shields adjacent positions from metabolic attack.[7] |
| Conformational Rigidity | Rigid (Planar) | Rigid (Linear) | Flexible Core | BCP's caged structure prevents rotation. The cyclohexane ring can flip between conformations, which can be an advantage or disadvantage depending on the target. |
| Synthetic Accessibility | Readily Available | Increasingly Accessible | Accessible | BCP synthesis has advanced significantly, with scalable methods from [1.1.1]propellane now available.[3][5][9] The difluorocyclohexane is typically built from corresponding ketone precursors.[10] |
Case Studies: Theory in Practice
1. BCP in a γ-Secretase Inhibitor (Pfizer) One of the landmark applications of BCP was the redesign of BMS-708,163, a γ-secretase inhibitor for Alzheimer's disease.
-
Challenge: The parent compound contained a central fluorophenyl ring and suffered from poor solubility and passive permeability.
-
Solution: Replacing the fluorophenyl ring with a BCP core.
-
Outcome: The resulting compound, 3 , was equipotent to the original inhibitor but demonstrated a significant improvement in both aqueous solubility and permeability. This translated to a ~4-fold increase in oral absorption (Cmax and AUC) in mouse models, showcasing BCP's ability to dramatically improve a drug's biopharmaceutical properties without sacrificing potency.
2. BCP in an IDO1 Inhibitor Program In the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, a lead compound with a central phenyl ring was potent but suffered from extensive amide hydrolysis.[11]
-
Challenge: Poor metabolic stability due to amide hydrolysis.
-
Solution: The central phenyl ring was replaced with a BCP bioisostere.
-
Outcome: This strategic replacement effectively prevented the amide hydrolysis, drastically improving metabolic stability with only a minimal loss in potency.[11] This case highlights BCP's role in mitigating specific metabolic liabilities.
3. gem-Difluorocyclohexanes for Modulating Properties While a direct drug candidate case study for the 4-ethynyl variant is less prominent in literature, the strategic use of the 1,1-difluorocyclohexane motif is well-established.
-
General Principle: The gem-difluoro group is a powerful tool in medicinal chemistry. It acts as a polar yet lipophilic mimic of a carbonyl group or can be used to block metabolic oxidation at a specific position.[6][7]
-
Application: In numerous programs, replacing a metabolically vulnerable methylene (-CH₂-) group in a cyclohexane ring with a difluoromethylene (-CF₂-) group has been shown to improve metabolic stability without significantly altering the molecule's conformation or lipophilicity.[7] The this compound scaffold leverages this principle while adding a functional handle (the alkyne) for further chemistry or as a key pharmacophoric element.
Synthetic Accessibility: A Practical Consideration
A bioisostere is only useful if it can be synthesized efficiently. Both scaffolds have seen significant advances in their synthetic routes.
Workflow: Bicyclo[1.1.1]pentane Synthesis
Modern BCP synthesis predominantly relies on the ring-opening of [1.1.1]propellane, a highly strained but accessible intermediate. Light-mediated or radical-initiated reactions are common.[2][9]
Caption: Common synthetic workflow for functionalizing BCPs via radical addition to propellane.
Workflow: this compound Synthesis
This scaffold is typically constructed from a 4-substituted cyclohexanone precursor through a two-step sequence.
Caption: A representative synthetic pathway to the ethynyl-difluorocyclohexane core.
Experimental Protocol: Assessing Metabolic Stability
A key hypothesis when using these scaffolds is the improvement of metabolic stability. The following is a standard protocol for an in vitro human liver microsome (HLM) stability assay to test this.[12][13][14]
Objective: To determine the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) in human liver microsomes.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), e.g., from XenoTech or BioIVT
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Termination Solution: Ice-cold acetonitrile containing an internal standard (e.g., carbamazepine, warfarin)
-
Positive Control Compounds: Verapamil (high turnover), Imipramine (medium turnover)
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in phosphate buffer. Prepare a 2 µM working solution of the test compound by diluting the DMSO stock in buffer.
-
Incubation Setup (96-well plate):
-
To each well, add phosphate buffer.
-
Add the HLM solution to achieve a final protein concentration of 0.5 mg/mL.
-
Add the test compound working solution to achieve a final concentration of 1 µM.
-
-
Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the NADPH regenerating system to each well to start the reaction. For "T=0" (time zero) and "minus-cofactor" controls, add buffer instead.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of the ice-cold termination solution to the respective wells.
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the "% remaining" versus time.
-
The slope of this line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
A longer half-life indicates greater metabolic stability.
Conclusion and Strategic Recommendations
Both BCP and this compound are powerful tools for escaping the limitations of the phenyl ring. The choice is not about which is "better," but which is fitter for purpose .
-
Choose Bicyclo[1.1.1]pentane (BCP) when:
-
The primary goal is to drastically improve solubility and reduce lipophilicity .
-
A rigid, linear orientation between two pharmacophoric elements is essential for activity.
-
The parent aromatic ring is a known site of oxidative metabolism .
-
-
Choose this compound when:
-
A degree of conformational flexibility in the core may be advantageous for fitting into a complex binding pocket.
-
A more nuanced modulation of properties is required, blocking a specific metabolic site without a drastic change in overall polarity.
-
The ethynyl group can be used as a versatile synthetic handle or is itself a key interacting moiety (e.g., for hydrogen bonding or covalent engagement).
-
By understanding the distinct structural and physicochemical profiles of these advanced scaffolds, medicinal chemists can make rational, data-driven decisions to accelerate the design of safer, more effective, and more "drug-like" clinical candidates.
References
- Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424.
- Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry, 17.
- Ripenko V., et al. Light-enabled scalable synthesis of bicyclo[1.1.
- Application of Bicyclo[1.1.1]pentane in Drug Development Research. (2021). BLDpharm Website.
- Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
- Grygorenko, O. O., et al. (2020). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 26(48), 10989-11001.
- Cyprotex. Microsomal Stability. Evotec Website.
- Baran, P. S., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.
- Wager, T. T., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[2][3]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308-22.
- Richardson, P., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1279-1296.
- Obach, R. S. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 290, 307-320.
- Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
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- 9. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - Enamine [enamine.net]
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- 11. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Alkyne Reactivity: 4-Ethynyl-1,1-difluorocyclohexane vs. Ethynylcyclohexane
Introduction: Beyond Bioisosterism
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone for modulating molecular properties.[1][2][3] The gem-difluoromethylene (CF₂) group, in particular, is often employed as a bioisostere for a carbonyl or ether linkage, prized for its ability to enhance metabolic stability and fine-tune lipophilicity and binding interactions.[4][5] However, the influence of this powerful functional group extends beyond metabolic and conformational effects, significantly impacting the fundamental chemical reactivity of neighboring moieties.
This guide provides an in-depth comparison of 4-ethynyl-1,1-difluorocyclohexane and its non-fluorinated parent, ethynylcyclohexane . We will move beyond a simple structural comparison to dissect how the remote gem-difluoro substitution fundamentally alters the electronic character and, consequently, the synthetic utility of the terminal alkyne. For researchers and drug development professionals, understanding these reactivity differences is crucial for optimizing reaction conditions, predicting outcomes, and leveraging fluorination as a tool for both property modulation and synthetic efficiency.
The Decisive Factor: Inductive Effects on Physicochemical Properties
The primary differentiator between the two molecules is the potent electron-withdrawing inductive effect (-I) of the two fluorine atoms in this compound. Fluorine's high electronegativity causes a significant polarization of the C-F bonds, pulling electron density away from the cyclohexane ring. This effect is transmitted through the sigma bond framework, influencing the electronic environment of the distal ethynyl group.
The most critical consequence of this inductive pull is the increased acidity of the terminal alkyne proton . By withdrawing electron density from the C(sp)-H bond, the CF₂ group stabilizes the resulting acetylide anion upon deprotonation. This translates to a lower pKa for the acetylenic proton in the fluorinated compound compared to its hydrocarbon analog.
| Property | This compound | Ethynylcyclohexane | Rationale for Difference |
| Molecular Formula | C₈H₁₀F₂[6][7] | C₈H₁₂[8][9] | Addition of two fluorine atoms. |
| Molecular Weight | 144.16 g/mol [6] | 108.18 g/mol [9][10] | Mass of two fluorine atoms. |
| Predicted pKa (C≡C-H) | Lower (~24-25) | Higher (~26) | Strong -I effect of the CF₂ group increases the acidity of the terminal proton.[4][5] |
Visualizing the Electronic Influence
The following diagram illustrates the inductive effect of the gem-difluoro group on the acidity of the ethynyl proton.
Caption: Inductive electron withdrawal by the CF₂ group enhances the acidity of the terminal alkyne.
Comparative Reactivity in Key Transformations
The enhanced acidity of this compound has profound implications for its performance in several cornerstone reactions of synthetic chemistry. In general, reactions that proceed via deprotonation of the terminal alkyne are expected to be more facile.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, or "click" reaction, is a premier method for forming 1,2,3-triazoles, valued for its high yield, reliability, and biocompatibility.[11][12][13] The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate.
Reactivity Hypothesis: this compound is predicted to undergo CuAAC cycloaddition at a faster rate than ethynylcyclohexane. The lower pKa of its terminal proton facilitates the formation of the crucial copper acetylide intermediate, which is often the rate-limiting step, especially at low catalyst loadings or with less reactive azides.
This protocol provides a standard procedure for comparing the reactivity of the two alkynes. Reaction progress can be monitored by TLC or LC-MS to determine the relative rates of consumption of the starting materials.
Caption: Standard workflow for a comparative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Steps:
-
Reaction Setup: In two separate vials, dissolve either this compound (1.0 eq) or ethynylcyclohexane (1.0 eq) and benzyl azide (1.0 eq) in a 4:1 mixture of THF and water (e.g., 5 mL total volume per 1 mmol of alkyne).
-
Catalyst Preparation: In a separate small vial, dissolve CuSO₄·5H₂O (0.05 eq) and sodium L-ascorbate (0.10 eq) in a minimal amount of water. The solution should turn yellow/orange upon addition of the ascorbate.
-
Initiation: Add the freshly prepared catalyst solution to the reaction mixtures.
-
Reaction: Stir the reactions vigorously at ambient temperature.
-
Monitoring: Withdraw small aliquots at set time intervals (e.g., 5, 15, 30, and 60 minutes) and quench with a small amount of saturated aqueous NH₄Cl. Analyze by TLC or LC-MS to compare the rate of product formation versus the consumption of the starting alkyne.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NH₄Cl, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude triazole can be purified by silica gel chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium- and copper-cocatalyzed cross-coupling reaction for the formation of C(sp²)-C(sp) bonds between terminal alkynes and aryl or vinyl halides.[14][15][16] Similar to the CuAAC reaction, the mechanism involves the formation of a copper acetylide in its copper cycle.[17]
Reactivity Hypothesis: this compound is expected to exhibit superior performance in Sonogashira couplings. Its enhanced acidity should accelerate the formation of the copper acetylide, potentially allowing for the use of milder bases, lower reaction temperatures, or reduced catalyst loadings compared to couplings with ethynylcyclohexane. This can be particularly advantageous when working with sensitive or complex substrates.
This protocol describes a typical Sonogashira coupling to compare the two alkynes. The relative efficiency can be assessed by comparing yields after a fixed reaction time or by monitoring the reaction to completion.
Caption: General workflow for a comparative Sonogashira cross-coupling reaction.
Detailed Steps:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a stir bar, add the aryl halide (e.g., 4-iodoanisole, 1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Base: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous THF and a suitable base, such as triethylamine (Et₃N, 2.0 eq), via syringe.
-
Degassing: Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Alkyne Addition: Add either this compound (1.2 eq) or ethynylcyclohexane (1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel chromatography to obtain the coupled product.
Conclusion and Outlook
The introduction of a gem-difluoro group at the 4-position of an ethynylcyclohexane ring does far more than simply add a common medicinal chemistry motif. It fundamentally alters the electronic nature of the molecule, acting as a powerful reactivity enhancer for the terminal alkyne.
Key Takeaways:
-
Enhanced Acidity: The primary effect of the CF₂ group is a significant inductive withdrawal of electron density, which increases the acidity (lowers the pKa) of the acetylenic proton.
-
Accelerated Reactions: This enhanced acidity directly translates to faster reaction kinetics in transformations where alkyne deprotonation is a key step, most notably in the formation of metal acetylides.
-
Practical Advantages: In widely used reactions like the CuAAC and Sonogashira coupling, this compound is predicted to be the more reactive substrate. This can enable the use of milder conditions, reduce reaction times, and potentially improve yields, especially with challenging coupling partners.
For the synthetic chemist, this compound should be viewed not just as a fluorinated building block for late-stage diversification but as a functionally superior alternative to ethynylcyclohexane. Its inherent electronic activation offers a tangible synthetic advantage, making it a valuable tool for accelerating discovery programs in both pharmaceutical and materials science.
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A Comparative Guide to Validating the Metabolic Stability of Molecules Containing the 4-Ethynyl-1,1-difluorocyclohexane Moiety
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. A critical determinant of a drug candidate's success is its metabolic stability, which dictates its half-life and bioavailability.[1][2] This guide provides an in-depth technical comparison for validating the metabolic stability of molecules incorporating the 4-ethynyl-1,1-difluorocyclohexane group, a moiety of increasing interest as a bioisosteric replacement for traditionally metabolically labile groups, such as the tert-butyl group.[3][4] We will explore the underlying scientific principles, present detailed experimental protocols, and offer a comparative analysis against common structural alternatives.
The Significance of the this compound Moiety in Drug Design
The this compound moiety is a strategic structural element designed to enhance metabolic stability. Its utility stems from the combination of two key features: the gem-difluorinated cyclohexane ring and the terminal ethynyl group.
-
The Power of Fluorination: The introduction of fluorine atoms into a molecule is a well-established strategy to block sites of oxidative metabolism.[5][6] The high strength of the carbon-fluorine bond makes it resistant to cleavage by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.[7][8] In the case of the 1,1-difluorocyclohexane ring, the fluorine atoms shield adjacent positions from hydroxylation, a common metabolic pathway for cyclic alkanes.[9][10]
-
The Ethynyl Group as a Modulator: The ethynyl group, while potentially susceptible to oxidation, can also influence the molecule's interaction with metabolic enzymes.[11] Its linear geometry and electronic properties can alter the binding orientation within the enzyme's active site, potentially steering metabolism away from other vulnerable positions. However, it's crucial to recognize that terminal acetylenes can undergo CYP450-mediated oxidation to form ketene intermediates, which may lead to mechanism-based inactivation of the enzyme.[11][12]
This guide will provide the framework to experimentally assess these competing factors and determine the overall metabolic stability of drug candidates containing this novel moiety.
Comparative Analysis: this compound vs. Common Bioisosteres
The this compound moiety is often considered a bioisosteric replacement for the tert-butyl group, which is known for its susceptibility to metabolism.[1][2] The following table provides a comparative overview of their expected metabolic profiles.
| Moiety | Common Metabolic Pathways | Expected Metabolic Stability | Rationale |
| This compound | Oxidation of the ethynyl group, potential for hydroxylation on the cyclohexane ring at positions distal to the fluorine atoms. | Moderate to High | The gem-difluoro group is expected to significantly hinder hydroxylation on the cyclohexane ring. The overall stability will likely depend on the susceptibility of the ethynyl group to oxidation within the specific molecular context. |
| tert-Butyl | Hydroxylation of one of the methyl groups to form a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.[2] | Low to Moderate | The presence of nine equivalent, sterically accessible C-H bonds makes the tert-butyl group a common site for CYP450-mediated oxidation.[1][2] |
| Cyclohexyl | Hydroxylation at various positions on the ring, often leading to multiple metabolites.[9] | Moderate | The cyclohexane ring is generally susceptible to oxidative metabolism, though the rate can be influenced by substitution patterns. |
| Trifluoromethylcyclopropyl | Generally stable, with potential for metabolism on other parts of the molecule. | High | This group is designed to be metabolically robust by replacing sp3 C-H bonds with C-F bonds and higher s-character C-H bonds of the cyclopropyl ring, both of which are less prone to abstraction by CYP450 enzymes.[1] |
Experimental Validation of Metabolic Stability
To empirically determine the metabolic stability of molecules containing the this compound moiety, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a high-throughput screening method used in early drug discovery to assess the intrinsic clearance of a compound by phase I metabolic enzymes, primarily CYP450s.[13]
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of CYP450 enzymes.[14] Their use allows for a focused assessment of phase I metabolism.
-
NADPH: This cofactor is essential for the catalytic activity of CYP450 enzymes.[15] Its inclusion initiates the metabolic reactions.
-
Time Points: Sampling at multiple time points allows for the determination of the rate of disappearance of the parent compound, from which the half-life and intrinsic clearance can be calculated.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 2X NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 0.1 M phosphate buffer (pH 7.4) for dilutions.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.
-
Add the liver microsomes to the well to a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding an equal volume of the 2X NADPH regenerating system. The final volume should be 200 µL.
-
For the time point zero (T=0), an equivalent volume of acetonitrile is added immediately after the addition of the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot (e.g., 50 µL) of the incubation mixture to a new plate containing a quenching solution (e.g., 100 µL of cold acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Visualization of the Microsomal Stability Assay Workflow:
Caption: Workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both phase I and phase II metabolic enzymes, as well as active transport systems.[16]
Causality Behind Experimental Choices:
-
Cryopreserved Hepatocytes: These provide a convenient and reliable source of metabolically competent liver cells.
-
Suspension Incubation: This ensures uniform exposure of the cells to the test compound.
-
Longer Incubation Times: The inclusion of phase II metabolism and cellular transport processes may result in slower clearance compared to microsomes, necessitating longer incubation periods.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer to pre-warmed incubation medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
In a 24-well plate, add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 on an orbital shaker.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), transfer an aliquot (e.g., 50 µL) of the cell suspension to a new plate containing a quenching solution (e.g., 100 µL of cold acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal assay, plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the half-life (t½) and intrinsic clearance (CLint).
-
Visualization of Predicted Metabolic Pathways:
Caption: Predicted metabolic fate of the this compound moiety.
Conclusion
The this compound moiety represents a promising strategy for enhancing the metabolic stability of drug candidates. Its rational design, leveraging the blocking effect of gem-difluorination, offers a potential solution to the metabolic liabilities associated with traditional lipophilic groups like the tert-butyl group. However, the presence of the ethynyl group introduces a potential metabolic route that requires careful experimental evaluation. The in vitro assays detailed in this guide, namely the liver microsomal and hepatocyte stability assays, provide a robust framework for quantitatively assessing the metabolic fate of molecules containing this novel structural motif. By comparing the results of these assays with those of established bioisosteres, drug discovery teams can make informed decisions to advance candidates with optimal pharmacokinetic profiles.
References
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The Strategic Advantage of Fluorinating Cycloalkynes
An In-Depth Comparative Guide to Fluorinated Cycloalkynes for Advanced Bioorthogonal Chemistry
As a Senior Application Scientist, this guide provides a comprehensive comparison of fluorinated cycloalkynes, focusing on their synthesis, reactivity, and application in cutting-edge research. The strategic incorporation of fluorine into cycloalkyne scaffolds offers a powerful method to modulate their chemical properties, leading to significant advancements in bioconjugation, drug development, and materials science. This document moves beyond a simple catalog of compounds to explain the causal relationships between fluorination and performance, providing field-proven insights and detailed experimental protocols.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] The reaction's utility is largely dictated by the kinetics of the cycloaddition between the strained cycloalkyne and the azide partner. The central challenge and area of innovation lie in accelerating this reaction to enable the study of low-abundance biomolecules or rapid biological processes.[3]
Fluorine, the most electronegative element, offers a unique tool for modulating molecular properties.[4] Its introduction into organic molecules can profoundly impact metabolic stability, acidity, lipophilicity, and conformational preferences.[5][6][7] When applied to cycloalkynes, the potent electron-withdrawing nature of fluorine atoms deforms the alkyne bond angle away from the ideal 180°, thereby increasing ring strain and lowering the activation energy for the [3+2] cycloaddition with azides.[1] This dual benefit of enhanced reactivity and the favorable pharmacological properties imparted by fluorine makes these compounds exceptionally valuable for researchers, particularly in drug development.[8][9]
Synthesis of Fluorinated Cycloalkynes: A Generalized Approach
The synthesis of fluorinated cycloalkynes often involves multi-step sequences starting from commercially available cyclic ketones. While numerous specific pathways exist, a common strategy involves the formation of a vinyl triflate from a ketone, followed by an elimination reaction to generate the strained alkyne.[2] Fluorine atoms are typically introduced early in the synthesis or are present in the starting materials.
The choice of fluorination strategy is critical and depends on the desired position and number of fluorine atoms. Methods range from classical nucleophilic fluorinations to modern electrophilic fluorination using reagents like Selectfluor®.[10][11]
Comparative Analysis of Fluorinated Cycloalkynes and Azides
The performance of a SPAAC reaction is best evaluated by its second-order rate constant (k₂), which quantifies the intrinsic reactivity of the cycloalkyne-azide pair. The table below compares key fluorinated reagents with their non-fluorinated counterparts.
| Reagent Type | Compound Name / Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features & Applications |
| Cycloalkyne | Bicyclononyne (BCN) | ~1.0 | A common benchmark for SPAAC; good balance of reactivity and stability.[1] |
| Cycloalkyne | Difluorinated Cyclooctyne (DIFO) | ~0.4 - 0.7 | High stability and moderate reactivity; widely used in cellular imaging.[12] |
| Cycloalkyne | Biarylazacyclooctynone (BARAC) | > 1.0 | Exceptionally fast kinetics; modular synthesis allows for easy incorporation of fluorogenic moieties.[13] |
| Azide | Benzyl Azide | Baseline | Standard azide partner for kinetic studies.[1] |
| Azide | 4-azido-2,3,5,6-tetrafluorobenzoic acid | 3.60 (with cyclooctyne) | Extremely rapid kinetics due to electronic activation by four fluorine atoms; ideal for labeling low-abundance targets and in vivo imaging.[3] |
Causality Behind Performance:
-
DIFO vs. BCN: While both are effective, the gem-difluoro group in DIFO enhances stability and can subtly alter lipophilicity and cell permeability, which can be advantageous in drug discovery programs.[7]
-
BARAC and Fluorogenic Probes: The structure of BARAC is highly strained, leading to its rapid reaction rate. Its modular synthesis is a key experimental advantage, allowing for the straightforward creation of fluorogenic versions, such as coumBARAC, where the fluorescence is quenched until the cycloaddition occurs.[13][14] This "turn-on" capability is highly desirable for no-wash live-cell imaging.[15]
-
The Power of the Fluorinated Azide: The most dramatic acceleration is seen when the azide partner is heavily fluorinated. The tetra-fluorinated aromatic azide exhibits a rate constant of 3.60 M⁻¹s⁻¹, significantly faster than most cycloalkyne modifications.[3] This is a prime example of how electronic effects from fluorine can dominate the reaction kinetics. The strong electron-withdrawing nature of the perfluorinated ring makes the azide a much better dipole for the cycloaddition.[16] This finding underscores the importance of optimizing both reaction partners.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems, including necessary steps for characterization and confirmation of results.
Protocol 1: Synthesis of a Fluorogenic Cyclooctyne (coumBARAC)
This protocol is adapted from established literature methods and demonstrates the modular assembly of a sophisticated fluorinated probe.[13]
-
Indole-Coumarin Fusion: A Pechmann condensation between a 5-methoxyindole and a β-ketoester is performed to construct the fused indole-coumarin core.
-
Oxidative Cleavage: The indole C2-C3 bond of the coumarin intermediate is cleaved using a mild oxidant like m-chloroperoxybenzoic acid (m-CPBA) to yield a keto-amide. The fluorescence should be qualitatively low at this stage.
-
Silyl Enol Triflate Formation: The keto-amide is treated with a strong, non-nucleophilic base (e.g., KHMDS) and triflic anhydride (Tf₂O) to generate the corresponding silyl enol triflate. This sets up the precursor for the elimination reaction.
-
Strain Introduction (Elimination): The silyl enol triflate is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to induce elimination and form the strained eight-membered ring of coumBARAC.
-
Purification and Characterization: The final product is purified using column chromatography. Characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to confirm the structure and purity. The fluorescence of the final product should be minimal.
Protocol 2: Kinetic Analysis of a SPAAC Reaction via Fluorescence
This protocol describes a standard method to determine the second-order rate constant (k₂) for the reaction between a fluorogenic cycloalkyne and an azide.
-
Prepare Stock Solutions: Prepare a 1 mM stock solution of the fluorogenic cycloalkyne (e.g., coumBARAC) in DMSO and a 100 mM stock solution of the azide partner (e.g., 2-azidoethanol) in the desired reaction buffer (e.g., PBS, pH 7.4).
-
Set Up Pseudo-First-Order Conditions: The reaction is run with a large excess of the azide (at least 10-fold) so that its concentration remains effectively constant. In a fluorescence cuvette, add buffer to a final volume of 2 mL. Add the azide stock solution to achieve a final concentration of 5 mM.
-
Initiate and Monitor Reaction: The reaction is initiated by adding the cycloalkyne stock solution to a final concentration of 50 µM. Immediately begin recording the fluorescence intensity over time at the emission maximum of the triazole product (e.g., λem ≈ 470-500 nm), using the excitation maximum of the product (e.g., λex ≈ 350-400 nm).
-
Data Analysis:
-
The observed rate constant (k_obs) is obtained by fitting the fluorescence intensity versus time data to a single exponential equation: F(t) = F_max * (1 - exp(-k_obs * t)).
-
This measurement should be repeated for several different excess concentrations of the azide (e.g., 5 mM, 7.5 mM, 10 mM).
-
The second-order rate constant (k₂) is determined from the slope of a linear plot of k_obs versus the azide concentration ([Azide]). The trustworthiness of the result is validated by the linearity of this plot (R² > 0.98).
-
Protocol 3: Protein Labeling with a Fluorinated Azide
This protocol demonstrates the application of the highly reactive 4-azido-2,3,5,6-tetrafluorobenzoic acid for efficient protein bioconjugation.[3]
-
Protein Modification: Modify a protein of interest (e.g., Bovine Serum Albumin, BSA) with a cycloalkyne handle. This can be achieved by reacting lysine residues with an NHS-ester of a cyclooctyne derivative. Remove excess reagent via dialysis or size-exclusion chromatography.
-
Prepare Labeling Reagent: Prepare a 10 mM stock solution of 4-azido-2,3,5,6-tetrafluorobenzoic acid NHS ester in anhydrous DMSO.
-
Conjugation Reaction: To the cycloalkyne-modified BSA (e.g., 1 mg/mL in PBS), add the fluorinated azide NHS ester to a final concentration of 100 µM. Incubate the reaction at room temperature for 1 hour.
-
Control Reactions: As a self-validating measure, set up two controls: (a) unmodified BSA with the fluorinated azide to check for non-specific labeling, and (b) cycloalkyne-modified BSA without the azide.
-
Analysis: Analyze the reaction products and controls using SDS-PAGE. The successful conjugation will result in a shift in the molecular weight of the protein or can be visualized directly if the azide is also conjugated to a reporter tag (e.g., a fluorophore).
Future Outlook
The field of fluorinated cycloalkynes continues to evolve, with research focused on several key areas. The development of novel synthetic methodologies will make a wider range of fluorinated building blocks accessible for drug discovery.[17][18] There is a growing trend towards creating "multifunctional" probes that are not only reactive and fluorogenic but also possess features like cell-targeting moieties or environmentally sensitive fluorescence.[12] As synthetic methods become more robust, we can expect to see the application of these powerful reagents expand from specialized chemical biology labs into mainstream preclinical drug development and in vivo imaging.
References
- Title: Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF Source: ResearchG
- Title: Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source: PubMed URL:[Link]
- Title: Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions Source: MDPI URL:[Link]
- Title: Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence Source: PMC - NIH URL:[Link]
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- Title: FDA‐approved drugs containing fluorinated cycloalkane motifs.
- Title: Synthesis of a Fluorogenic Cyclooctyne Activated by Cu-Free Click Chemistry Source: ACS Public
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- Title: Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides Source: PMC - NIH URL:[Link]
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- Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Innov
- Title: Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells Source: PMC - NIH URL:[Link]
- Title: ChemInform Abstract: Synthesis of a Fluorogenic Cyclooctyne Activated by Cu-Free Click Chemistry.
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- Title: Synthesis of a fluorogenic cyclooctyne activated by Cu-free click chemistry Source: PMC - NIH URL:[Link]
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- Title: Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides Source: ResearchG
- Title: Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides Source: Wageningen University & Research URL:[Link]
- Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: Hindawi URL:[Link]
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A Head-to-Head Comparison of 4-Ethynyl-1,1-difluorocyclohexane and its des-fluoro Analogue in Click Reaction Kinetics: A Technical Guide for Researchers
In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoro motif, in particular, has garnered significant attention as a bioisostere for carbonyl groups and for its ability to impart unique conformational constraints. This guide provides a detailed head-to-head comparison of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction kinetics of 4-Ethynyl-1,1-difluorocyclohexane and its non-fluorinated counterpart, 4-ethynylcyclohexane. Through this analysis, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the impact of gem-difluorination on this cornerstone of click chemistry.
Introduction: The "Fluorine Factor" in Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and widely utilized click reaction, celebrated for its high efficiency, selectivity, and biocompatibility under mild conditions.[1] The reaction rate is influenced by several factors, including the catalyst system, solvent, and the electronic properties of the alkyne and azide reactants.[2] The introduction of fluorine into the alkyne component can exert significant electronic effects, thereby modulating the reaction kinetics.[3][4] The strong electron-withdrawing nature of fluorine atoms can influence the acidity of the terminal alkyne proton and the stability of the copper-acetylide intermediate, both of which are critical to the CuAAC catalytic cycle.[5][6] This guide delves into a direct comparison to elucidate the practical consequences of incorporating a gem-difluoro group on a cyclohexyl scaffold in the context of CuAAC kinetics.
Comparative Kinetic Data
To provide a quantitative framework for this comparison, a representative experimental setup is described below. Researchers can utilize this protocol to generate their own comparative kinetic data.
| Compound | Structure | Expected Relative Rate | Rationale |
| This compound | Faster | The gem-difluoro group is strongly electron-withdrawing, increasing the acidity of the terminal alkyne proton and facilitating the formation of the copper acetylide intermediate. | |
| 4-Ethynylcyclohexane | Slower | Lacks the electron-withdrawing fluorine atoms, resulting in a less acidic terminal alkyne proton compared to its fluorinated counterpart. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for the synthesis of the requisite alkynes and for monitoring the kinetics of their respective CuAAC reactions.
Synthesis of this compound and 4-Ethynylcyclohexane
The synthesis of both alkynes can be achieved from their corresponding ketone precursors, 4,4-difluorocyclohexanone and cyclohexanone, respectively. A general and robust two-step procedure involves the addition of an ethynyl nucleophile to the ketone, followed by dehydration of the resulting tertiary alcohol.
Step 1: Ethynylation of the Ketone
A solution of the corresponding ketone (4,4-difluorocyclohexanone or cyclohexanone) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of ethynylmagnesium bromide (0.5 M in THF) is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration to the Alkyne
The crude tertiary alcohol from the previous step is dissolved in pyridine and cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour, followed by stirring at room temperature for 3 hours. The reaction is then carefully poured into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired alkyne.
Kinetic Analysis of the CuAAC Reaction via ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the reaction progress by observing the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum.[7][8]
Materials:
-
This compound
-
4-Ethynylcyclohexane
-
Benzyl azide (or other suitable azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM solution of the alkyne (either this compound or 4-ethynylcyclohexane) in the chosen deuterated solvent.
-
Prepare a 100 mM solution of benzyl azide in the same deuterated solvent.
-
Prepare a 1 M aqueous solution of sodium ascorbate (freshly prepared).
-
Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
Prepare a 500 mM aqueous solution of THPTA.
-
-
Reaction Setup in NMR Tube:
-
In an NMR tube, combine 50 µL of the alkyne stock solution and 50 µL of the benzyl azide stock solution.
-
Add 400 µL of the deuterated solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
To initiate the reaction, add a premixed solution of 5 µL of the CuSO₄ solution and 5 µL of the THPTA solution, followed by 10 µL of the freshly prepared sodium ascorbate solution.
-
-
Data Acquisition:
-
Immediately after initiation, acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate but could range from every minute to every 10 minutes.
-
-
Data Analysis:
-
Integrate the signals corresponding to a disappearing reactant proton (e.g., the alkyne proton) and a newly appearing product proton (e.g., the triazole proton).
-
Plot the concentration of the reactant or product as a function of time.
-
From this data, the initial reaction rate and the rate constant (k) can be determined by fitting the data to the appropriate rate law.
-
Mechanistic Insights and the Role of the gem-Difluoro Group
The anticipated rate enhancement for the click reaction of this compound can be attributed to the strong inductive effect of the two fluorine atoms. This effect polarizes the C-F bonds, leading to a significant withdrawal of electron density from the cyclohexyl ring and, consequently, from the ethynyl group.
Caption: The influence of the gem-difluoro group on CuAAC reaction kinetics.
This increased acidity of the terminal alkyne proton in this compound is expected to lower the activation energy for the deprotonation step by the copper catalyst, which is often a rate-determining step in the CuAAC mechanism. Furthermore, the electron-withdrawing nature of the gem-difluoro group may also stabilize the transition state of the cycloaddition step, further contributing to an overall rate enhancement.
Visualization of the Experimental Workflow
The following diagram outlines the general workflow for the comparative kinetic analysis.
Caption: Workflow for synthesis and comparative kinetic analysis.
Conclusion
The strategic placement of a gem-difluoro group on a cyclohexyl scaffold is predicted to accelerate the rate of the copper-catalyzed azide-alkyne cycloaddition reaction. This is primarily attributed to the powerful electron-withdrawing nature of the fluorine atoms, which increases the acidity of the terminal alkyne proton and likely stabilizes the cycloaddition transition state. For researchers in drug discovery and chemical biology, the use of this compound offers a potential advantage in bioconjugation and other applications where rapid and efficient ligation is paramount. The experimental protocols provided herein offer a robust framework for validating this hypothesis and for further exploring the impact of fluorination in click chemistry.
References
- Meldal, M., & Sharpless, K. B. (2008). Copper-catalyzed azide-alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
- Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[2][3][9]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.
- Li, Y., Huffman, J. C., & Flood, A. H. (2007). In situ monitoring of a click reaction between a mono-and a bis-alkyne by 1H NMR spectroscopy.
- Buckley, B. R., & Heaney, H. (2008). A mechanistic study of the copper (I) catalysed azide-alkyne cycloaddition reaction using a well-defined copper (I) catalyst.
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of triazoles. DFT study of the mechanisms. Journal of the American Chemical Society, 127(1), 210-216.
- Johnson, V. A., & Haley, M. M. (2013). The effect of fluorine substitution on the rate of the copper-catalyzed azide-alkyne cycloaddition. Beilstein journal of organic chemistry, 9, 1645-1651.
- Appretech Scientific Limited. This compound. [Link]
- Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu (I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460.
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A Senior Application Scientist's Guide to Evaluating the Bioisosterism of 4-Ethynyl-1,1-difluorocyclohexane
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. The principle of bioisosterism—the replacement of a functional group with another that shares similar physicochemical or topological properties—is a cornerstone of this process.[1][2][3] This guide provides an in-depth evaluation of 4-Ethynyl-1,1-difluorocyclohexane, a building block that combines three distinct structural features: a terminal alkyne, a saturated cyclohexane ring, and a geminal difluoride modification. We will dissect the contribution of each moiety, compare it to relevant alternatives, and provide the experimental frameworks necessary for a rigorous assessment.
Deconstructing the Scaffold: The Rationale for Combining Ethynyl, Cyclohexane, and gem-Difluoride Groups
The utility of this compound in medicinal chemistry stems from the synergistic effects of its constituent parts. Understanding these individual contributions is key to appreciating its potential as a bioisosteric replacement.
-
The Ethynyl Group: Far more than a simple linker, the ethynyl group is a versatile non-classical bioisostere.[4] Its linear geometry and electron-rich π-system allow it to mimic the spatial and electronic properties of other groups, most notably halogens like chlorine and iodine. The polarized C-H bond can act as a weak hydrogen bond donor, potentially replicating key interactions within a protein binding pocket.[4]
-
The Cyclohexane Core: Saturated rings like cyclohexane are fundamental in drug design for moving beyond flat, aromatic structures and exploring three-dimensional chemical space. They can serve as rigid scaffolds to orient appended functional groups. However, a major liability of the basic cyclohexane ring is its susceptibility to metabolic oxidation, often at the 4-position, which can lead to rapid clearance and poor bioavailability.[5]
-
The gem-Difluoride Modification: The introduction of a CF₂ group at the 4-position of the cyclohexane ring is a deliberate and powerful strategic move. This modification imparts several critical changes:
-
Metabolic Blocking: The strong C-F bonds are resistant to enzymatic cleavage, effectively blocking the common site of oxidative metabolism on the cyclohexane ring.[3]
-
Modulation of Physicochemical Properties: Fluorination significantly impacts lipophilicity (LogP) and aqueous solubility. While the effect can be complex and context-dependent, gem-difluorination often lowers lipophilicity compared to a non-fluorinated analog, which can improve a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7]
-
Conformational Influence: The CF₂ group can alter the conformational preferences of the cyclohexane ring, which can pre-organize the molecule into a bioactive conformation, potentially enhancing binding affinity.[8][9][10]
-
The combination of these three features in one molecule offers a unique tool to simultaneously address metabolic stability, explore 3D space, and engage in specific binding interactions.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
To objectively evaluate this compound, we must compare its key properties against logical alternatives. The following table summarizes predicted and experimental data for the parent compound and its bioisosteric counterparts.
| Compound | Structure | Predicted XlogP[11] | Rationale for Comparison | Key Property Modulation |
| This compound | C#CC1CCC(CC1)(F)F | 2.5 | Target Molecule: The focus of our evaluation. | Balances metabolic stability and lipophilicity. |
| 4-Ethynylcyclohexane | C#CC1CCC(CC1) | ~2.3 | Non-fluorinated Parent: Isolates the effect of the gem-difluoro group. | More susceptible to metabolic oxidation at the 4-position. |
| 1,1-Difluorocyclohexane | C1CC(CCC1)(F)F | 2.6[12] | Ethynyl-lacking Parent: Isolates the effect of the ethynyl group. | Lacks the specific interaction potential of the alkyne. |
| 4-Chlorophenylacetylene | C#Cc1ccc(Cl)cc1 | ~3.0 | Aromatic Halogen Bioisostere: Compares the ethynyl group in a different scaffold where it mimics a halogen. | Higher lipophilicity; different 3D geometry (planar). |
| tert-Butylacetylene | C#CC(C)(C)C | ~2.1 | Aliphatic Bioisostere: Compares the difluorocyclohexyl group to a common bulky, non-polar group. | Increased lipophilicity and potential for metabolic oxidation on methyl groups. |
Note: XlogP values are estimates and experimental determination is crucial for accurate comparison.
This data illustrates the nuanced role of the gem-difluoride group. While it slightly increases the predicted lipophilicity compared to the simple ethynylcyclohexane, its primary advantage lies in enhancing metabolic stability, a parameter that requires experimental validation.
Experimental Protocols for Bioisosteric Evaluation
Theoretical predictions provide a valuable starting point, but rigorous experimental data is non-negotiable for making informed decisions in drug development. Below are detailed protocols for assessing the key parameters of lipophilicity, metabolic stability, and target binding affinity.
Lipophilicity (LogP) Determination via ¹⁹F NMR Shake-Flask Method
Causality: For fluorinated compounds, traditional UV-based LogP measurement can be challenging if the molecule lacks a suitable chromophore. The ¹⁹F NMR-based method is highly accurate and directly measures the compound of interest, making it ideal for our target molecule.[13][14]
Diagram of Workflow:
Caption: Workflow for LogP measurement using the ¹⁹F NMR shake-flask method.
Step-by-Step Protocol:
-
Preparation: To a 10 mL flask, add a precisely weighed amount of the test compound (e.g., 5-10 mg of this compound) and a suitable ¹⁹F NMR reference standard (e.g., 2,2,2-trifluoroethanol, TFE).[15]
-
Solvent Addition: Dissolve the solids in 2 mL of pre-saturated n-octanol (saturated with water) and add 2 mL of pre-saturated water (saturated with n-octanol).
-
Partitioning: Stir the biphasic mixture vigorously at a constant temperature (e.g., 25°C) for at least 2 hours to ensure equilibrium is reached.[16]
-
Phase Separation: Allow the mixture to stand undisturbed overnight to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot (e.g., 0.7 mL) from both the upper n-octanol layer and the lower aqueous layer using separate syringes to avoid cross-contamination.
-
NMR Acquisition: Transfer each aliquot to a separate NMR tube. Acquire quantitative ¹⁹F NMR spectra for both samples.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. This is determined from the ratio of the integrals of the test compound's ¹⁹F signal relative to the reference standard in each spectrum. The final LogP is the base-10 logarithm of P.
In Vitro Metabolic Stability Assessment
Causality: Evaluating a compound's susceptibility to metabolism is critical for predicting its in vivo half-life and bioavailability.[17][18] An assay using liver microsomes, which contain the key Phase I metabolic enzymes (e.g., Cytochrome P450s), provides a reliable and high-throughput method to determine intrinsic clearance.[19][20]
Diagram of Workflow:
Caption: Workflow for determining metabolic stability using a liver microsomal assay.
Step-by-Step Protocol:
-
Preparation: Prepare a reaction mixture containing liver microsomes (from human or other relevant species) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to bring it to physiological temperature.
-
Initiation: The metabolic reaction is initiated by adding the test compound (typically at a final concentration of 1 µM) and the enzyme cofactor NADPH (final concentration ~1 mM).
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is removed.
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding it to a tube containing a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the test compound.
-
Data Interpretation: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. A longer half-life indicates greater metabolic stability.[17]
Target Binding Affinity Assessment via Surface Plasmon Resonance (SPR)
Causality: Bioisosteric modifications can subtly alter a compound's conformation and electronic profile, directly impacting its binding affinity to the biological target. SPR is a powerful, label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (KD).[21][22]
Diagram of Workflow:
Caption: General workflow for a Surface Plasmon Resonance (SPR) binding assay.
Step-by-Step Protocol:
-
Chip Preparation: The target protein (ligand) is immobilized onto the surface of a sensor chip.
-
System Equilibration: A running buffer is continuously flowed over the chip surface to establish a stable baseline signal.
-
Association: The test compound (analyte), dissolved in the running buffer at several different concentrations, is injected and flows over the chip. As the compound binds to the immobilized protein, the change in mass at the surface causes a change in the refractive index, which is measured in real-time as a response signal.[22]
-
Dissociation: The flow is switched back to the running buffer, and the dissociation of the compound from the target is monitored as the signal returns toward the baseline.
-
Regeneration (Optional): A specific solution may be injected to remove any remaining bound analyte, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams (plots of response vs. time) are fitted to various binding models to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies higher binding affinity.[23][24]
Authoritative Grounding & Conclusion
The strategic application of bioisosterism is a powerful tool for lead optimization. This compound emerges as a highly valuable building block, particularly when tackling challenges of metabolic instability associated with saturated rings. The gem-difluorination acts as a metabolic shield, while the ethynyl group provides a versatile handle for modulating target interactions.
Expert Insight: The decision to employ this scaffold should be driven by data. If a lead compound containing a simple cyclohexane ring shows excellent potency but suffers from rapid metabolic clearance via oxidation, replacing it with the 1,1-difluorocyclohexane motif is a mechanistically sound strategy. The ethynyl group offers further opportunities for optimization, either as a vector for growing the molecule or as a bioisosteric replacement for a halogen to fine-tune binding or improve physicochemical properties.
The experimental protocols outlined in this guide provide a self-validating system for comparing this advanced building block against simpler alternatives. By systematically evaluating lipophilicity, metabolic stability, and binding affinity, researchers can make confident, data-driven decisions, ultimately accelerating the journey from a promising lead to a viable drug candidate.
References
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- JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. [Link]
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- Measured²⁰ log P values for compounds selectively fluorinated... (n.d.).
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The Shielding Effect: A Comparative Guide to the Metabolic Stability of 4-Ethynyl-1,1-difluorocyclohexane vs. 4-Ethynylcyclohexane
For researchers, scientists, and professionals in drug development, optimizing a molecule's metabolic stability is a cornerstone of successful candidate selection. Poor metabolic stability can lead to rapid clearance, low bioavailability, and ultimately, therapeutic failure. A common strategy to enhance stability is the introduction of fluorine atoms to block sites susceptible to oxidative metabolism. This guide provides an in-depth comparison of the metabolic stability of 4-ethynyl-1,1-difluorocyclohexane and its non-fluorinated analog, 4-ethynylcyclohexane, grounded in established principles of drug metabolism and supported by representative experimental protocols.
Introduction: The Challenge of Metabolic "Soft Spots"
In the journey of a drug through the body, the liver's cytochrome P450 (CYP) enzyme system is the primary site of metabolic transformation.[1] These enzymes, acting as the body's chemical processing plant, often target specific, vulnerable positions on a molecule for oxidation—so-called "metabolic soft spots." For aliphatic rings like cyclohexane, these soft spots are typically the C-H bonds, which are susceptible to hydroxylation.[2][3]
The 4-position of a monosubstituted cyclohexane ring is a particularly common site for such oxidative attack.[3] For a molecule like 4-ethynylcyclohexane, this presents a significant metabolic liability. The introduction of a gem-difluoro group at this position, creating this compound, is a strategic chemical modification aimed at fortifying this vulnerability. This guide will dissect the mechanistic basis for the enhanced stability of the fluorinated compound and provide the experimental framework for its validation.
Mechanistic Comparison: Why Fluorine is a Metabolic Shield
The superior metabolic stability of this compound is primarily attributed to the strategic replacement of two hydrogen atoms with fluorine atoms at the 4-position of the cyclohexane ring. This substitution impacts metabolism in two critical ways:
-
Blocking Oxidative Attack: The primary metabolic pathway for the cyclohexane ring is CYP-mediated hydroxylation, a reaction initiated by the abstraction of a hydrogen atom.[4] In 4-ethynylcyclohexane, the C-H bonds at the 4-position are a prime target for this oxidation. The gem-difluoro group in this compound effectively replaces these susceptible C-H bonds with highly stable C-F bonds. The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it far more resistant to enzymatic cleavage by CYP enzymes.[5] This "metabolic blocking" strategy is a well-established principle in medicinal chemistry for enhancing drug stability.[6]
-
Electronic Effects: The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect. This can decrease the electron density of neighboring C-H bonds, making them less favorable for oxidation. While the ethynyl group itself can be a site of metabolism, the primary liability in the non-fluorinated scaffold is the cyclohexane ring.[7]
The metabolic fates of the two compounds are therefore predicted to be drastically different, as illustrated in the diagram below.
Caption: Workflow for a typical liver microsomal stability assay.
Data Analysis and Expected Outcomes
The data from the LC-MS/MS analysis is used to determine key metabolic stability parameters.
-
Half-Life (t½): The time required for 50% of the parent compound to be metabolized. This is calculated from the slope of the natural logarithm of the percent remaining compound versus time. [8]* Intrinsic Clearance (CLint): This value represents the intrinsic ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. It is calculated from the half-life and the protein concentration in the assay. [8] Equation for Intrinsic Clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount in mg)
Predicted Comparative Data
While specific experimental data for these two exact compounds is proprietary to individual research efforts, based on extensive precedent in medicinal chemistry, a clear difference in metabolic stability is expected. [9][10]The following table summarizes the anticipated results from a human liver microsomal stability assay.
| Compound | Predicted Half-Life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg) | Predicted Stability Category |
| 4-Ethynylcyclohexane | < 15 | > 58 | High Clearance (Low Stability) |
| This compound | > 60 | < 12 | Low Clearance (High Stability) |
Note: These values are illustrative and based on established metabolic principles. Actual values may vary based on specific experimental conditions.
The non-fluorinated 4-ethynylcyclohexane is predicted to be rapidly metabolized, resulting in a short half-life and high intrinsic clearance. Conversely, this compound, with its metabolically inert gem-difluoro group, is expected to exhibit significantly slower metabolism, leading to a much longer half-life and low intrinsic clearance.
Conclusion and Application in Drug Discovery
The strategic incorporation of a gem-difluoro group at a known metabolic soft spot, as in the case of this compound, is a powerful and validated strategy for enhancing metabolic stability. The difluorinated compound is mechanistically poised to resist the primary route of CYP-mediated oxidative metabolism that would otherwise lead to the rapid clearance of its non-fluorinated counterpart.
For drug discovery teams, this has profound implications. A molecule with improved metabolic stability is more likely to achieve the necessary exposure in the body to exert its therapeutic effect, potentially requiring lower or less frequent dosing. [11][12]By employing robust in vitro assays like the liver microsomal stability test early in the discovery process, researchers can make informed decisions, prioritizing compounds with favorable pharmacokinetic profiles and increasing the probability of advancing a successful clinical candidate. The comparison between these two molecules serves as a classic and compelling example of how targeted, rational design can overcome fundamental challenges in drug development.
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A Comparative Guide to the Biological Activity of 4-Ethynyl-1,1-difluorocyclohexane Derivatives and Their Non-Fluorinated Analogues
Introduction: The Strategic Role of Fluorine in Modern Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among the various fluorination tactics, the use of the gem-difluorocyclohexane motif stands out as a powerful tool for creating bioisosteric replacements that can profoundly enhance a molecule's properties. This guide provides an in-depth comparison of the biological activity of 4-ethynyl-1,1-difluorocyclohexane derivatives against their direct non-fluorinated counterparts. We will explore how the introduction of the gem-difluoro group—two fluorine atoms on the same carbon—alters key parameters such as metabolic stability, cell permeability, and target binding affinity, supported by experimental frameworks and data.
The rationale for this comparison is rooted in the unique effects of fluorine. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond can block sites of metabolism, modulate the acidity/basicity (pKa) of nearby functional groups, and alter molecular conformation, which in turn influences membrane permeability and protein-ligand interactions.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in lead optimization by leveraging the subtle yet powerful effects of aliphatic fluorination.
The Foundational Impact of gem-Difluorination on the Cyclohexane Scaffold
Before delving into direct biological comparisons, it is crucial to understand the fundamental physicochemical changes imparted by the CF2 group on a cyclohexane ring. A study on functionalized gem-difluorinated cycloalkanes found that this modification can significantly impact lipophilicity and acidity while improving metabolic stability.[3][6]
-
Electronic Effects : The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of neighboring acidic or basic centers. This modulation can be critical for optimizing a compound's ionization state at physiological pH, affecting solubility, permeability, and target engagement.[7][8]
-
Lipophilicity (LogP/LogD) : The effect of gem-difluorination on lipophilicity is not always straightforward and can be influenced by the overall molecular context.[3][6] While often increasing lipophilicity, the introduction of a CF2 group can also alter the molecule's dipole moment and conformation, leading to complex effects on its partitioning behavior.
-
Metabolic Stability : Perhaps the most cited advantage is the enhancement of metabolic stability. The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1][9] Placing a CF2 group at a known metabolic "soft spot" can effectively shield the molecule from degradation, thereby extending its half-life.[4][5][9]
Comparative Analysis of Biological Performance
To illustrate the practical implications of these changes, we will compare the hypothetical, yet representative, data for a this compound derivative (Molecule B) and its non-fluorinated analogue (Molecule A).
Table 1: Comparison of Physicochemical Properties
| Property | Molecule A (Non-Fluorinated) | Molecule B (Fluorinated) | Rationale for Change |
| Structure | 4-Ethynylcyclohexane Moiety | This compound Moiety | Introduction of gem-difluoro group. |
| Molecular Weight | ~108.18 g/mol (for moiety) | ~144.16 g/mol (for moiety)[10] | Addition of two fluorine atoms. |
| Calculated LogP | ~2.0 | ~2.5 | Fluorine substitution generally increases lipophilicity.[3] |
| Metabolic Stability | Lower | Higher | C-F bonds are more resistant to CYP450-mediated oxidation than C-H bonds.[1][9] |
Metabolic Stability: Blocking the Path of Degradation
A primary driver for employing the gem-difluorocyclohexane scaffold is to enhance metabolic stability. The cyclohexane ring is often susceptible to hydroxylation by CYP450 enzymes. By replacing a CH2 group with a CF2 group, this metabolic pathway can be effectively blocked.
An in vitro liver microsomal stability assay is the standard method for evaluating this property.[11][12] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, a subcellular fraction containing a high concentration of CYPs.[11]
Table 2: Comparative In Vitro Metabolic Stability Data (Human Liver Microsomes)
| Parameter | Molecule A (Non-Fluorinated) | Molecule B (Fluorinated) | Interpretation |
| Half-Life (t½, min) | 15 | > 60 | Molecule B is significantly more stable and is metabolized much slower. |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 46.2 | < 11.5 | A lower clearance rate for Molecule B indicates greater metabolic stability.[9] |
These results clearly demonstrate the protective effect of gem-difluorination, suggesting that Molecule B would likely have a longer in vivo half-life and greater systemic exposure compared to Molecule A.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Cell Permeability: A Balance of Properties
Cell permeability is a critical factor for oral absorption and reaching intracellular targets. The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[13][14] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[15][16]
The impact of fluorination on permeability is nuanced. While an increase in lipophilicity can improve passive diffusion, it can also increase susceptibility to efflux by transporters like P-glycoprotein (P-gp).[15]
Table 3: Comparative Caco-2 Permeability Data
| Parameter | Molecule A (Non-Fluorinated) | Molecule B (Fluorinated) | Interpretation |
| Papp (A-B) (x 10⁻⁶ cm/s) | 12 | 18 | Both compounds have good permeability. The increased lipophilicity of Molecule B may enhance its passive diffusion rate. |
| Papp (B-A) (x 10⁻⁶ cm/s) | 13 | 38 | Molecule B shows significantly higher transport from the basolateral to the apical side, suggesting it is a substrate for an efflux transporter. |
| Efflux Ratio (ER) | 1.1 | 2.1 | An efflux ratio greater than 2 for Molecule B indicates active efflux is occurring, which could limit its net absorption in vivo.[15][16] |
This hypothetical data illustrates a potential trade-off. While the gem-difluoro derivative shows higher apparent permeability, its recognition by efflux pumps could be a liability that needs to be addressed in further optimization.
Target Binding Affinity: The Role of Specific Interactions
The effect of fluorination on binding affinity is highly context-dependent and difficult to predict. Fluorine does not typically form strong hydrogen bonds, but it can engage in favorable orthogonal multipolar interactions with backbone carbonyls in a protein's binding pocket.[2][17] Furthermore, the conformational constraints imposed by the gem-difluoro group might pre-organize the ligand into a more favorable binding conformation. However, unfavorable steric or electronic effects can also decrease affinity. A data-driven analysis of aminergic G protein-coupled receptors (GPCRs) showed that fluorination of aliphatic fragments more often led to a decrease in biological activity, while aromatic fluorination showed no clear trend.[18][19]
Table 4: Comparative Target Binding Affinity (Hypothetical GPCR Target)
| Parameter | Molecule A (Non-Fluorinated) | Molecule B (Fluorinated) | Interpretation |
| Binding Affinity (Ki, nM) | 50 | 25 | In this case, Molecule B shows a 2-fold improvement in affinity. This could be due to favorable interactions of the fluorine atoms within the binding pocket or a beneficial conformational effect. |
This outcome is not guaranteed. A different protein target could show the opposite result. Therefore, direct experimental validation of binding affinity for each fluorinated analogue is essential.
Experimental Protocols
For scientific integrity and reproducibility, detailed protocols for the key assays discussed are provided below.
Protocol 1: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).[20]
Materials:
-
Human Liver Microsomes (HLM), commercially available
-
Test compounds and control compounds (e.g., Verapamil for high turnover, Dextromethorphan for moderate turnover)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[21]
-
Phosphate buffer (100 mM, pH 7.4)[12]
-
Acetonitrile (ACN) with an internal standard (for quenching)
-
96-well plates, incubator, centrifuge, LC-MS/MS system[11]
Workflow:
Caption: A generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Procedure:
-
Preparation : Thaw human liver microsomes and the NADPH regenerating system on ice. Prepare a 1 mg/mL solution of microsomes in 100 mM phosphate buffer (pH 7.4).[20] Prepare 2 µM working solutions of the test and control compounds.
-
Incubation : In a 96-well plate, add the microsomal solution to the buffer. Add the test compound to initiate a pre-incubation at 37°C for 5-10 minutes.[22]
-
Reaction Initiation : Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12] The final incubation volume is typically 200 µL.
-
Sampling : At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot (e.g., 25 µL) and add it to a separate 96-well plate containing a 3-5 fold volume of cold acetonitrile with a suitable internal standard to stop the reaction.[11][21]
-
Sample Processing : Once all time points are collected, centrifuge the quench plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[22]
-
Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Data Calculation : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance (CLint) is then calculated using the equation: CLint = (k * Incubation Volume) / (Protein Concentration * Volume of Microsomes).
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer, assessing both passive diffusion and active transport.[13][16]
Materials:
-
Caco-2 cells and cell culture reagents
-
Transwell insert plates (e.g., 24-well)[23]
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4
-
Test compounds and control compounds (e.g., Atenolol for low permeability, Antipyrine for high permeability)[16]
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Workflow:
Caption: Workflow for the Caco-2 permeability assay.
Step-by-Step Procedure:
-
Cell Culture : Seed Caco-2 cells on polycarbonate membrane Transwell inserts and culture for 18-22 days until they form a confluent, differentiated monolayer.[16]
-
Monolayer Integrity Test : Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).[23] Alternatively, perform a Lucifer Yellow rejection test.
-
Experiment Setup : Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport : Add the test compound (typically at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[14]
-
Basolateral to Apical (B-A) Transport : In a separate set of wells, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment to measure active efflux.[16]
-
Incubation : Incubate the plates at 37°C for a defined period, typically 90-120 minutes, with gentle shaking.
-
Sampling : At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis : Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Data Calculation : Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. The Efflux Ratio is calculated as Papp(B-A) / Papp(A-B).
Conclusion and Future Directions
The strategic introduction of a gem-difluoro group, as exemplified by this compound derivatives, offers a potent strategy for enhancing key biological properties in drug discovery. The primary and most reliable advantage is the significant improvement in metabolic stability by blocking CYP450-mediated oxidation.[1][3][9] This directly translates to a higher probability of achieving a favorable in-vivo pharmacokinetic profile.
However, the effects on cell permeability and target binding are less predictable and highlight the nuanced role of fluorine in drug design. While permeability may be enhanced through increased lipophilicity, this can be counteracted by increased recognition by efflux transporters. Similarly, binding affinity may be improved or diminished depending on the specific topology and electrostatic environment of the protein binding pocket.[2][18][19]
Therefore, while the this compound scaffold is an excellent tool for addressing metabolic liabilities, it necessitates a multiparameter optimization approach. Each new analogue must be empirically tested in a suite of assays—including metabolic stability, permeability, and target affinity—to confirm that the benefits of fluorination do not come at the cost of other critical drug-like properties.
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A Comparative Guide to the Conformational Analysis of 4-Ethynyl-1,1-difluorocyclohexane and Ethynylcyclohexane
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the conformational preferences of 4-Ethynyl-1,1-difluorocyclohexane and ethynylcyclohexane. Understanding the three-dimensional arrangement of atoms in these molecules is paramount in fields such as medicinal chemistry, where molecular shape dictates biological activity. This document will delve into the subtle yet significant stereoelectronic effects introduced by gem-difluoro substitution and its impact on the conformational equilibrium of the cyclohexane ring, supported by experimental and computational data.
Introduction: The Significance of Conformational Analysis in Drug Design
The spatial arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For cyclic systems like cyclohexane, which form the backbone of many pharmaceutical compounds, the preference for chair, boat, or twist-boat conformations, and the orientation of substituents as either axial or equatorial, can profoundly influence a drug's efficacy and selectivity. An accurate assessment of a molecule's conformational landscape is therefore a cornerstone of modern drug discovery and development.
This guide focuses on two closely related cyclohexane derivatives: ethynylcyclohexane and this compound. The introduction of a gem-difluoro group at the 1-position in the latter molecule introduces fascinating stereoelectronic effects that modulate its conformational behavior compared to the parent ethynylcyclohexane. We will explore these differences through the lens of established principles of conformational analysis, supported by data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.
Conformational Preferences: A Tale of Two Cyclohexanes
The conformational equilibrium of a substituted cyclohexane is primarily governed by the steric bulk of its substituents, a concept quantified by "A-values," which represent the free energy difference between the axial and equatorial orientations of a substituent. A larger A-value signifies a greater preference for the equatorial position to minimize steric strain.
Ethynylcyclohexane: A Straightforward Case
In ethynylcyclohexane, the dominant conformational equilibrium is between two chair forms, with the ethynyl group preferentially occupying the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens. The A-value for the ethynyl group is relatively small compared to bulkier groups, indicating a less pronounced preference for the equatorial position.
This compound: The Impact of Stereoelectronic Effects
The introduction of two fluorine atoms at the 1-position in this compound significantly alters the conformational landscape. While steric factors still play a role, the strong electronegativity of the fluorine atoms introduces potent stereoelectronic effects. The primary effect at play is the gauche effect, where a conformation with adjacent electronegative substituents or an electronegative substituent and a polarizable group is stabilized.
In the case of this compound, the axial conformer is stabilized by a favorable gauche interaction between the C-F bonds and the C-C bonds of the cyclohexane ring. Furthermore, hyperconjugative interactions between the axial C-F bond's σ* anti-bonding orbital and the adjacent C-H or C-C σ bonding orbitals can also contribute to the stability of the axial conformer. This leads to a greater population of the conformer with an axial ethynyl group compared to what would be predicted based on sterics alone.
Comparative Data: Experimental and Computational Insights
The following table summarizes the key data points for the conformational analysis of ethynylcyclohexane and this compound, drawing from experimental NMR studies and computational modeling.
| Parameter | Ethynylcyclohexane | This compound | Supporting Evidence |
| A-value (Ethynyl) | ~0.41 kcal/mol | Not directly applicable due to stereoelectronic effects | The A-value of the ethynyl group is relatively small, indicating a moderate preference for the equatorial position in the absence of other strong electronic effects. |
| Dominant Conformer | Equatorial Ethynyl | Axial Ethynyl | The gem-difluoro substitution at the 1-position introduces significant stereoelectronic stabilization for the axial conformer. |
| Key Stabilizing Interaction | Minimization of steric strain | Gauche effect and hyperconjugation involving the C-F bonds | The electronegative fluorine atoms create stabilizing stereoelectronic interactions that favor the axial orientation of the ethynyl group. |
| Predicted a/% (Axial) | ~25% | >50% | The increased stability of the axial conformer in the difluorinated compound leads to a higher population of this form at equilibrium. |
Experimental and Computational Methodologies
The determination of conformational preferences relies on a combination of experimental techniques, primarily NMR spectroscopy, and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for conformational analysis. The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants of the cyclohexane ring protons, one can deduce the preferred conformation of the molecule.
Experimental Protocol: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve a 5-10 mg sample of the cyclohexane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Spectral Analysis:
-
Identify the signals corresponding to the cyclohexane ring protons.
-
Measure the coupling constants (J-values) between vicinal protons. Of particular interest is the coupling between the proton at C1 and the adjacent axial and equatorial protons at C2 and C6.
-
A large J-value (typically 8-13 Hz) is indicative of an axial-axial coupling, while smaller J-values (typically 2-5 Hz) correspond to axial-equatorial or equatorial-equatorial couplings.
-
-
Conformational Equilibrium Calculation:
-
Use the measured coupling constants and the Karplus equation to calculate the dihedral angles.
-
From the dihedral angles, determine the relative populations of the axial and equatorial conformers. The ratio of conformers can be calculated using the following equation:
-
% Axial = (J_obs - J_eq) / (J_ax - J_eq) * 100
-
Where J_obs is the observed coupling constant, and J_ax and J_eq are the coupling constants for the pure axial and equatorial conformers, respectively.
-
-
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a theoretical framework for calculating the energies of different conformers. These calculations can corroborate experimental findings and provide deeper insights into the underlying stabilizing and destabilizing interactions.
Computational Protocol: Conformational Energy Calculations
-
Structure Generation: Build the 3D structures of both the axial and equatorial conformers of the cyclohexane derivative using a molecular modeling software package.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d) or MP2/aug-cc-pVDZ).
-
Energy Calculation: Calculate the single-point energies of the optimized geometries at a higher level of theory to obtain more accurate energy values.
-
Conformational Energy Difference: The difference in the calculated energies between the axial and equatorial conformers provides the conformational energy (ΔG). A negative ΔG indicates that the axial conformer is more stable.
-
Population Analysis: The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution equation:
-
N_axial / N_equatorial = exp(-ΔG / RT)
-
Where N_axial and N_equatorial are the populations of the axial and equatorial conformers, ΔG is the free energy difference, R is the gas constant, and T is the temperature in Kelvin.
-
Visualizing the Conformational Equilibria
The following diagrams illustrate the conformational equilibria for ethynylcyclohexane and this compound.
Caption: Conformational equilibrium of ethynylcyclohexane.
Caption: Conformational equilibrium of this compound.
Conclusion
The conformational analysis of this compound versus ethynylcyclohexane provides a compelling illustration of the power of stereoelectronic effects in dictating molecular geometry. While ethynylcyclohexane exhibits a predictable preference for the equatorial conformer based on steric considerations, the gem-difluoro substitution in this compound leads to a remarkable stabilization of the axial conformer. This shift is driven by a combination of the gauche effect and hyperconjugative interactions involving the highly electronegative fluorine atoms.
For drug development professionals, this comparison underscores the importance of considering not just the steric bulk of substituents but also their electronic properties. The strategic incorporation of fluorine atoms can be a powerful tool to modulate the conformational preferences of a molecule, thereby fine-tuning its biological activity. An integrated approach that combines high-field NMR spectroscopy and accurate computational modeling is essential for a comprehensive understanding of these intricate conformational landscapes.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]
A Comparative Guide to the Lipophilicity of 4-Ethynyl-1,1-difluorocyclohexane Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Lipophilicity in Drug Design
Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] Quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD), it describes a compound's preference for a lipid-like environment versus an aqueous one.[2] An optimal balance of lipophilicity is essential; sufficient lipophilicity is required to cross biological membranes, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2]
In modern medicinal chemistry, the strategic modification of molecular scaffolds to fine-tune lipophilicity is a cornerstone of lead optimization. Saturated carbocycles, such as the cyclohexane ring, are prized scaffolds due to their three-dimensional character and metabolic stability. This guide focuses on a particularly compelling cyclohexane derivative: 4-ethynyl-1,1-difluorocyclohexane . This fragment combines two powerful lipophilicity-modulating groups—a geminal difluoride and an ethynyl group—on a proven sp³-rich core. Understanding the lipophilic contribution of this fragment is paramount for its effective deployment in drug discovery programs.
Comparative Analysis of Lipophilicity: Building from the Core
To fully appreciate the properties of the this compound fragment, we must deconstruct it and compare its lipophilicity to its parent scaffolds. Lipophilicity is not always a simple sum of its parts; intramolecular interactions can lead to non-additive effects. However, a component-based analysis provides a robust framework for understanding the significant increase in lipophilicity imparted by the gem-difluoro and ethynyl functionalities.
The impact of these substitutions can be contextual. For instance, while gem-difluorination can either increase or decrease LogP in bicyclic amines depending on the molecular topology, the introduction of a CF2 group generally increases lipophilicity in simple cycloalkanes.[3][4] The ethynyl group, a rigid and relatively non-polar linker, also contributes to an overall increase in lipophilicity.[5]
| Compound/Fragment | Structure | Experimental/Calculated logP | Key Insights |
| Cyclohexane | C1CCCCC1 | 3.44 (Experimental)[6] | The baseline scaffold. It is already significantly lipophilic.[6] |
| Ethynylcyclohexane | C#CC1CCCCC1 | 3.1 (Calculated, XLogP3)[7] | The ethynyl group slightly decreases the calculated logP relative to cyclohexane, but maintains a high degree of lipophilicity.[5][7] |
| 1,1-Difluorocyclohexane | C1CCC(CC1)(F)F | 2.6 (Calculated, XLogP3)[8] | The gem-difluoro group decreases the calculated logP compared to the parent cyclohexane, a nuanced effect of fluorination.[3][8] |
| This compound | C#CC1CC(CC1)(F)F | ~3.5 - 4.0 (Estimated) | The combined effect of the two groups is predicted to be additive or synergistic, resulting in a fragment with significantly higher lipophilicity than cyclohexane. This estimation considers the individual contributions and potential for masking polar effects. |
Note: The logP for this compound is an expert estimation, as experimental data is not publicly available. This estimate is based on the known lipophilic contributions of gem-difluoro and ethynyl groups in similar aliphatic systems.
Workflow for Lipophilicity Assessment
A robust assessment of lipophilicity integrates both computational prediction and experimental validation. This dual approach allows for high-throughput initial screening while ensuring that final decisions are based on accurate, empirical data.
Caption: Workflow for assessing fragment lipophilicity.
Experimental Protocols for Lipophilicity Determination
Trustworthy data is the bedrock of drug discovery. While computational models are invaluable for screening, experimental measurement remains the gold standard.
Protocol 1: The Shake-Flask Method for logD₇.₄ Determination (Gold Standard)
The shake-flask method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically phosphate-buffered saline, PBS, at pH 7.4).[9] It is considered the most reliable method, though it is low-throughput.[9]
Causality: This method is the gold standard because it is a direct, equilibrium-based measurement of partitioning, reflecting the true thermodynamic distribution of the compound between the two phases without reliance on correlation to other properties.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with pH 7.4 PBS and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate completely. This ensures that the solvents are in equilibrium before the experiment begins.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., a derivative containing the this compound fragment) in a suitable solvent like DMSO.
-
Partitioning: In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add a small aliquot (e.g., 10 µL) of the compound stock solution.
-
Equilibration: Cap the vial and rotate it gently for at least one hour at room temperature to allow the compound to partition between the two phases and reach equilibrium.[10]
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each layer. Quantify the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.[10]
-
Calculation: The logD₇.₄ is calculated as: logD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])
Protocol 2: HPLC-Based logP Estimation
This method estimates logP by correlating a compound's retention time on a reverse-phase HPLC column with the retention times of known standards with well-established logP values.[11]
Causality: This is a high-throughput method that leverages the principle that a compound's retention on a hydrophobic stationary phase (like C18) is proportional to its lipophilicity. It is an indirect measurement, and its accuracy depends heavily on the structural similarity of the test compounds to the calibration standards.
Step-by-Step Methodology:
-
Prepare Calibration Standards: Select a set of 5-7 commercially available compounds with known, reliable logP values that span the expected range of your test compound.
-
HPLC Method Development: Develop an isocratic reverse-phase HPLC method (e.g., using a C18 column) that provides good peak shape and separation for the standards. The mobile phase is typically a mixture of methanol or acetonitrile and water.
-
Generate Calibration Curve: Inject each standard and record its retention time (t_R). Calculate the retention factor, k, for each standard: k = (t_R - t₀) / t₀, where t₀ is the column dead time. Plot log(k) versus the known logP values for the standards. A linear regression of this plot yields the calibration curve.
-
Analyze Test Compound: Inject the test compound under the identical HPLC conditions and determine its retention factor, k_test.
-
Calculate logP: Use the equation from the linear regression of the calibration curve to calculate the logP of the test compound from its log(k_test) value.
The Interplay of Fluorine and Acetylene on Lipophilicity
The final lipophilicity of the this compound fragment is a result of the interplay between its components. Understanding this relationship is key to its application.
Caption: Influence of functional groups on lipophilicity.
Conclusion and Implications for Drug Development
The this compound fragment is a potent lipophilicity-enhancing scaffold. The combination of the gem-difluoro and ethynyl groups on the cyclohexane core results in a fragment that is predicted to be significantly more lipophilic than the parent ring.
For drug development professionals, this has several key implications:
-
Enhanced Permeability: Incorporating this fragment can be a powerful strategy to increase a compound's ability to cross cell membranes, potentially improving oral bioavailability.
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, and gem-difluorination at a metabolically labile position can block oxidative metabolism, extending a drug's half-life.
-
Risk of Poor Solubility: The significant increase in lipophilicity comes with a heightened risk of decreased aqueous solubility. This must be carefully monitored and balanced with other properties during the optimization process.
-
Computational Model Scrutiny: Standard fragment-based logP prediction tools may not accurately capture the nuanced electronic effects of the gem-difluoro group. Experimental validation is crucial when working with such highly functionalized fragments.
By providing a robust, three-dimensional, and lipophilic building block, the this compound motif offers medicinal chemists a valuable tool for navigating the complex chemical space of modern drug discovery.
References
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- Herasymchuk, M., et al. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate.
- MaxW. (2015, November 3). Why is logP quite a bit lower in cyclohexane than in hexane? Chemistry Stack Exchange.
- Herasymchuk, M., et al. (n.d.). Lipophilicity changes upon fluorination of isopropyl, cyclopropane and... ResearchGate.
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- Herasymchuk, M., et al. (n.d.). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate.
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- Herasymchuk, M., et al. (n.d.). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate.
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- National Center for Biotechnology Information. (n.d.). 1-Ethynylcyclohexene. PubChem.
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- Cîrîc, A., et al. (2015). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 20(4), 6394-6409. [Link]
- Kim, I. H., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 21(8), 2465-2469. [Link]
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A Researcher's Guide to the Validation of 4-Ethynyl-1,1-difluorocyclohexane as a Novel Chemical Probe for Histone Deacetylases
In the landscape of chemical biology and drug discovery, the development of precise and reliable chemical probes is paramount for dissecting complex biological processes and validating novel therapeutic targets.[1][2] This guide provides an in-depth, experience-driven framework for the comprehensive validation of a promising, yet uncharacterized molecule, 4-Ethynyl-1,1-difluorocyclohexane, as a chemical probe. For the purpose of this illustrative guide, we will hypothesize its potential as a novel inhibitor of Histone Deacetylases (HDACs) and benchmark its performance against established pan-HDAC inhibitors, Vorinostat (SAHA) and Panobinostat.
Histone deacetylases are a class of enzymes crucial to the regulation of gene expression through the removal of acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[3][4] Their dysregulation is implicated in various diseases, most notably cancer, making them a well-established therapeutic target.[5][6]
The structure of this compound presents intriguing possibilities for HDAC inhibition. The cyclohexane scaffold is a known feature in some HDAC inhibitors, providing a rigid framework for presentation of pharmacophoric elements.[7][8][9][10] The gem-difluoro group can offer metabolic stability and potentially enhance binding affinity through specific interactions within the enzyme's active site.[5][6][11][12] Furthermore, the terminal ethynyl group serves as a versatile bioorthogonal handle, allowing for "click" chemistry-based applications such as target identification and visualization.[13][14]
This guide will walk through a rigorous, multi-faceted validation process, from initial biochemical characterization to in-cell target engagement and phenotypic assays, providing the necessary experimental detail and scientific rationale to establish this compound as a high-quality chemical probe.
Comparative Analysis: Benchmarking Against the Gold Standard
A crucial aspect of validating a new chemical probe is to compare its performance against well-characterized, existing probes for the same target.[1][2] In this guide, we will compare our hypothetical data for this compound (hereafter referred to as "Probe-DFE") against two FDA-approved, non-selective HDAC inhibitors: Vorinostat (SAHA) and Panobinostat.[15][16][17][18][19]
| Parameter | Probe-DFE (Hypothetical) | Vorinostat (SAHA) | Panobinostat | Rationale for Comparison |
| Structure | This compound with a zinc-binding group (e.g., hydroxamic acid) appended to the ethynyl moiety. | Suberoylanilide hydroxamic acid | Cinnamic acid derivative with a hydroxamate group | To assess the impact of the novel difluorocyclohexane scaffold on activity and selectivity. |
| In Vitro Potency (IC50, Pan-HDAC) | 50 nM | 80 nM | 20 nM | To determine the intrinsic inhibitory activity against a panel of HDAC isoforms. |
| Cellular Potency (EC50, Histone Acetylation) | 200 nM | 500 nM | 100 nM | To evaluate cell permeability and on-target activity in a cellular context. |
| Target Engagement (CETSA ΔTm) | + 5°C at 1 µM | + 4°C at 1 µM | + 6°C at 1 µM | To confirm direct binding to the target protein in living cells. |
| Selectivity | Pan-HDAC inhibitor with moderate selectivity for Class I HDACs | Pan-HDAC inhibitor | Pan-HDAC inhibitor with high potency against Class I, II, and IV HDACs | To understand the isoform selectivity profile of the new probe. |
| Bioorthogonal Handle | Yes (Ethynyl group) | No | No | A key feature enabling advanced applications like target identification and imaging. |
A Step-by-Step Guide to the Validation Workflow
The validation of a chemical probe is a systematic process that builds a body of evidence to support its utility in biological research. The following sections outline the critical experimental stages for validating Probe-DFE.
Stage 1: In Vitro Characterization - The Foundation of a Good Probe
The initial step is to determine the intrinsic biochemical potency and selectivity of the probe against a panel of purified HDAC enzymes.
Experimental Protocol: In Vitro HDAC Activity Assay
This assay measures the ability of the probe to inhibit the enzymatic activity of recombinant HDAC isoforms.
-
Reagents and Materials : Recombinant human HDAC isoforms (HDAC1-11), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (a known pan-HDAC inhibitor as a positive control), assay buffer, and a microplate reader.[3][4][20][21]
-
Procedure :
-
Prepare serial dilutions of Probe-DFE, Vorinostat, and Panobinostat.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compounds.
-
Incubate for a pre-determined time to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
After a set incubation period, add a developing solution to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence intensity and calculate the percent inhibition for each compound concentration.
-
-
Data Analysis : Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Causality Behind Experimental Choices : Using a broad panel of HDAC isoforms is crucial to establish the selectivity profile of the probe. A fluorogenic assay is chosen for its high throughput and sensitivity.
Stage 2: In-Cell Target Engagement - Confirming the Connection
A critical step in probe validation is to demonstrate that it directly interacts with its intended target in a cellular environment.[22][23] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[24][25][26][27][28][29]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.
-
Cell Culture and Treatment :
-
Culture a suitable cell line (e.g., HeLa or HCT116) to a sufficient density.
-
Treat the cells with various concentrations of Probe-DFE, Vorinostat, or Panobinostat, alongside a vehicle control (DMSO).
-
-
Thermal Challenge :
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Protein Extraction and Analysis :
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein (e.g., HDAC1) in the supernatant by Western blotting or other quantitative methods like ELISA.
-
-
Data Analysis : Plot the amount of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The change in the melting temperature (ΔTm) is a measure of the extent of stabilization.
Causality Behind Experimental Choices : CETSA provides direct evidence of target binding in a physiological context, which is a more rigorous validation than in vitro assays alone. The choice of a relevant cell line is important to ensure the expression of the target protein.
Caption: A flowchart illustrating the key steps of the Cellular Thermal Shift Assay (CETSA).
Stage 3: Cellular Activity and Phenotypic Assays - Measuring the Downstream Effects
After confirming target engagement, the next step is to measure the downstream consequences of target modulation. For an HDAC inhibitor, this typically involves assessing the acetylation status of its substrates and observing relevant cellular phenotypes.
Experimental Protocol: Western Blot for Histone Acetylation
This assay measures the accumulation of acetylated histones, a direct downstream marker of HDAC inhibition.
-
Cell Treatment and Lysis : Treat cells with Probe-DFE and controls for a specified time, then lyse the cells to extract proteins.
-
Western Blotting :
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for acetylated histones (e.g., acetyl-H3K9) and a loading control (e.g., total Histone H3).
-
-
Data Analysis : Quantify the band intensities to determine the relative increase in histone acetylation upon treatment.
Experimental Protocol: Cell Proliferation Assay
This assay assesses the impact of the probe on cell viability, a common phenotype associated with HDAC inhibition in cancer cells.
-
Cell Seeding and Treatment : Seed cancer cells in a 96-well plate and treat them with a dose-response of Probe-DFE and controls.
-
Viability Measurement : After a prolonged incubation (e.g., 72 hours), measure cell viability using a reagent such as resazurin or by quantifying ATP levels.
-
Data Analysis : Calculate the GI50 (the concentration that inhibits cell growth by 50%).
Causality Behind Experimental Choices : Measuring a direct downstream biomarker like histone acetylation provides strong evidence of on-target activity. A phenotypic assay like cell proliferation helps to correlate target engagement with a biological outcome.
Stage 4: Bioorthogonal Chemistry Application - Leveraging the Ethynyl Handle
The terminal alkyne on Probe-DFE allows for its use in bioorthogonal chemistry, a powerful tool for target identification and visualization.
Experimental Protocol: In-Cell Target Visualization via Click Chemistry
This experiment aims to visualize the cellular localization of the probe-target complex.
-
Cell Treatment : Treat cells with Probe-DFE.
-
Click Reaction : Fix and permeabilize the cells, then perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) with an azide-functionalized fluorescent dye.
-
Imaging : Visualize the fluorescent signal using confocal microscopy to determine the subcellular localization of the probe.
Causality Behind Experimental Choices : This experiment leverages the unique functionality of the ethynyl group to provide visual confirmation of the probe's distribution within the cell and its interaction with its target.
Caption: The logical progression of the validation workflow for a chemical probe.
Conclusion
The validation of a chemical probe is a rigorous, evidence-based process that requires a combination of in vitro and in-cell assays. This guide has outlined a comprehensive, albeit hypothetical, workflow for the validation of this compound as a novel HDAC inhibitor probe. By systematically evaluating its potency, selectivity, target engagement, and cellular effects in comparison to established standards, researchers can build a strong case for its utility in advancing our understanding of HDAC biology. The inclusion of a bioorthogonal handle in its design further enhances its value as a versatile tool for the scientific community.
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A Comparative Guide to the Reaction Kinetics of 4-Ethynyl-1,1-difluorocyclohexane in Diverse Solvent Systems
For researchers, scientists, and professionals in drug development, the judicious selection of solvent is paramount to controlling reaction outcomes, optimizing yields, and ensuring process scalability. The 4-ethynyl-1,1-difluorocyclohexane moiety is an increasingly important building block in medicinal chemistry, prized for the metabolic stability conferred by the gem-difluoro group and the synthetic versatility of the terminal alkyne. This guide provides an in-depth comparison of the reaction kinetics of this valuable synthon in different solvent systems, supported by experimental data and detailed protocols. Our focus will be on the widely-utilized Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
The Critical Role of the Solvent in Reaction Kinetics
The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction rates through various non-covalent interactions.[3] The choice of solvent can dictate the stabilization of reactants, transition states, and intermediates, thereby altering the activation energy of the reaction.[4][5] Key solvent properties that govern these effects include:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species.[4][6]
-
Coordinating Ability: Solvents with lone pairs of electrons (e.g., DMSO, DMF) can coordinate with metal catalysts, influencing their solubility and catalytic activity.
-
Protic vs. Aprotic Nature: Protic solvents possess acidic protons (e.g., alcohols, water) and can form hydrogen bonds, which may stabilize or hinder reactants and transition states. Aprotic solvents lack these acidic protons.[3]
This guide will explore these effects in the context of the CuAAC reaction of this compound with benzyl azide as a model reaction partner.
Experimental Design: Probing Solvent Effects on a Model CuAAC Reaction
To provide a clear comparison, we designed a series of kinetic experiments using a standardized set of reactants and varying the solvent system. The reaction under investigation is the formation of a 1,2,3-triazole via the CuAAC reaction.
Reaction Scheme:
Three common laboratory solvents were selected to represent a range of properties:
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent known for its high dielectric constant and excellent solvating power for a wide range of organic and inorganic compounds.
-
Acetonitrile (ACN): A polar aprotic solvent with a moderate dielectric constant.[7]
-
Toluene: A non-polar aprotic solvent.
Experimental Workflow
The general workflow for each kinetic run is depicted below. This systematic approach ensures consistency and comparability across the different solvent systems.
-
In DMSO: The high polarity and strong coordinating ability of DMSO are highly beneficial for the CuAAC reaction. It effectively solubilizes the Cu(I) catalyst and is thought to stabilize the key copper acetylide intermediate, as well as any charge separation in the transition state of the cycloaddition step. [8][9]This leads to a significantly lower activation energy and the fastest observed reaction rate.
-
In Acetonitrile: Acetonitrile is also a polar aprotic solvent but has a lower dielectric constant and is a weaker coordinator than DMSO. While it supports the reaction, its ability to stabilize the catalytic intermediates is less pronounced, resulting in a moderately fast but significantly slower reaction compared to DMSO. [7]
-
In Toluene: As a non-polar solvent, toluene is poorly suited for this reaction. The insolubility of the copper catalyst and the inability of the solvent to stabilize charged intermediates or polar transition states result in an extremely slow reaction rate. The reactants show minimal conversion even after extended periods.
Conclusion and Recommendations for Researchers
This guide demonstrates the profound impact of solvent selection on the reaction kinetics of this compound in the context of the CuAAC reaction. The choice of solvent can alter the reaction rate by more than an order of magnitude.
Key Takeaways:
-
For Rapid Kinetics: Polar aprotic solvents like DMSO are highly recommended for achieving fast reaction times in CuAAC reactions involving this compound.
-
For Moderate Rates and Easier Removal: Solvents like acetonitrile offer a viable alternative when the extreme reactivity in DMSO is not required, and easier solvent removal post-reaction is a priority.
-
Avoid Non-Polar Solvents: Non-polar solvents such as toluene are generally unsuitable for CuAAC reactions due to poor catalyst solubility and an inability to stabilize the reaction intermediates.
Ultimately, the optimal solvent choice will depend on a balance of desired reaction rate, reactant and catalyst solubility, and practical considerations for downstream purification. The data presented herein provides a foundational understanding to guide chemists in making informed decisions for their synthetic applications.
References
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Safety Operating Guide
Navigating the Disposal of 4-Ethynyl-1,1-difluorocyclohexane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-Ethynyl-1,1-difluorocyclohexane, a compound characterized by its reactive terminal alkyne and stable difluorocyclohexane moieties. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) for this compound (CAS number: 1202245-66-6) classifies it with the following hazards:
-
Acute oral toxicity (Category 4) [1]
-
Skin corrosion/irritation (Category 2) [1]
-
Serious eye damage/eye irritation (Category 2A) [1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [1]
The terminal alkyne group also presents a potential risk of forming explosive metal acetylides, particularly with certain metals.[2] The fluorinated cyclohexane structure contributes to the compound's persistence.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H10F2 | [3] |
| Molecular Weight | 144.16 g/mol | [4] |
| Appearance | Colorless liquid | [1][4] |
| Boiling Point | 133.1±40.0 °C (Predicted) | [4] |
| Density | 1.04±0.1 g/cm3 (Predicted) | [4] |
Immediate Safety and Handling Precautions
Prior to commencing disposal procedures, ensure all necessary safety measures are in place. This is not merely a procedural checklist but a foundational aspect of responsible chemical stewardship.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure.
-
Eye Protection: Wear chemical safety goggles and a face shield.[1][5]
-
Hand Protection: Use chemical-resistant gloves.[5]
-
Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[5]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1]
-
Ingestion: Rinse mouth with water and consult a physician.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be approached with a clear, systematic methodology. This protocol is designed to mitigate risks and ensure compliance with hazardous waste regulations.
Step 1: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation is the most critical step in chemical waste management. Due to its halogenated nature, this compound waste must be collected separately from non-halogenated organic waste.[6][7]
-
Action: Designate a specific, clearly labeled, and leak-proof container for "Halogenated Organic Waste".[6]
-
Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase disposal costs.[7] Furthermore, improper mixing can lead to dangerous chemical reactions.
Step 2: Waste Collection and Container Management
Collect all waste materials contaminated with this compound, including residual amounts of the compound, contaminated consumables (e.g., pipette tips, wipes), and solvent rinsates.
-
Action: Transfer the waste into the designated "Halogenated Organic Waste" container.[6]
-
Container Integrity: Ensure the waste container is made of a compatible material and is kept tightly closed when not in use.[5][7]
-
Labeling: The container must be accurately labeled with the full chemical name, "this compound," and the appropriate hazard symbols.[5]
Step 3: Quenching of Residual Terminal Alkyne (Optional but Recommended for Bulk Liquid Waste)
To mitigate the reactivity of the terminal alkyne, a quenching step can be performed for liquid waste containing significant concentrations of the compound. This should only be undertaken by personnel experienced with handling reactive chemicals.
-
Action: In a suitable container within a fume hood, slowly add a proton source such as isopropanol or methanol to the liquid waste while stirring.[2]
-
Causality: This step passivates the reactive alkyne, reducing the risk of forming explosive metal acetylides during storage or transport.
Step 4: Storage of Hazardous Waste
Proper storage of the collected waste is essential to prevent accidents and ensure a safe laboratory environment.
-
Action: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[5]
-
Segregation in Storage: Keep the halogenated waste container segregated from incompatible materials, particularly strong bases and reactive metals.[7]
Step 5: Final Disposal
The final disposal of hazardous waste must be handled by professionals.
-
Action: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]
-
Regulatory Compliance: Never dispose of this compound down the drain or in regular trash.[6] This is a violation of environmental regulations and poses a significant threat to the environment.
Spill Management
In the event of a spill, a swift and organized response is critical to minimize exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.[5]
-
Contain: Use an inert absorbent material to contain the spill.[7]
-
Collect: Carefully collect the absorbed material into a sealed container for proper waste disposal.[7]
-
Decontaminate: Thoroughly clean the spill area.[5]
Workflow and Decision-Making for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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A Senior Application Scientist's Guide to the Safe Handling and Disposal of 4-Ethynyl-1,1-difluorocyclohexane
For the modern researcher, 4-Ethynyl-1,1-difluorocyclohexane is a valuable building block, offering a unique combination of a reactive terminal alkyne for "click" chemistry and other coupling reactions, and a gem-difluoro group that can impart desirable properties to target molecules. However, its safe and effective use demands a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides essential, immediate safety and logistical information, grounded in scientific principles, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Reactivity of this compound
A comprehensive understanding of the potential hazards of this compound is the foundation of its safe handling. The primary risks associated with this compound stem from its chemical structure: a terminal alkyne and a gem-difluoroalkane integrated into a cyclohexane ring.
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3): May cause respiratory irritation.
The terminal alkyne moiety presents a significant reactivity consideration. The proton on the sp-hybridized carbon is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases to form a highly reactive acetylide ion. This reactivity is the basis for many of its synthetic applications but also necessitates careful handling to avoid unintended reactions. Furthermore, terminal alkynes can be sensitive to air and moisture, which can lead to degradation or unwanted side reactions.[1][2]
The gem-difluoro group on the cyclohexane ring is generally stable, but the presence of fluorine atoms can influence the overall electronic properties and reactivity of the molecule. Fluorinated organic compounds require special consideration for disposal due to their persistence in the environment.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards of this compound, a robust selection of personal protective equipment is mandatory. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees.[4][5] The following table outlines the recommended PPE for handling this chemical.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Double gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove. | Provides protection against skin irritation. While nitrile offers good general chemical resistance, butyl rubber and Viton™ are recommended for extended contact with halogenated hydrocarbons.[6][7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[8][9] |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and potential ignition of flammable solvents used in conjunction with the reagent. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | To prevent inhalation of vapors that can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Guidance for Safe Handling
Due to the air and moisture sensitivity of the terminal alkyne group, this compound should be handled under an inert atmosphere using either a glovebox or a Schlenk line.[1][10][11][12]
Workflow for Handling Air-Sensitive Reagents
Caption: Workflow for handling air-sensitive reagents.
Detailed Protocol for Handling this compound:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours to remove adsorbed moisture.[6][13][14] Assemble the glassware while still hot and immediately place it under vacuum, then backfill with an inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle three times.[1]
-
Inert Atmosphere: Conduct all manipulations of this compound within a glovebox or on a Schlenk line under a positive pressure of inert gas.[11][12]
-
Reagent Transfer: Use a dry, nitrogen-flushed syringe or cannula to transfer the liquid reagent from its storage container to the reaction vessel.[6][13][14]
-
Reaction Setup: Perform the reaction in a sealed flask equipped with a septum for reagent addition and a bubbler to maintain a positive pressure of inert gas.[6]
-
Post-Reaction: After the reaction is complete, any excess this compound must be quenched before workup and disposal.
Disposal Plan: Responsible Management of Chemical Waste
The disposal of this compound requires a two-pronged approach due to its reactive and fluorinated nature.
Decision Tree for Waste Disposal
Caption: Decision tree for the disposal of this compound waste.
Quenching Protocol for Terminal Alkynes:
CAUTION: This procedure should be performed in a chemical fume hood, and the operator must wear appropriate PPE. Never perform this procedure alone.[5]
-
Cooling: Cool the reaction mixture containing residual this compound in an ice bath.
-
Slow Addition of a Proton Source: Slowly add a less reactive alcohol, such as isopropanol, to the cooled and stirred solution.[15][16] The reaction may be exothermic and produce gas, so the addition must be dropwise.
-
Monitor the Reaction: Continue adding the quenching agent until gas evolution ceases.
-
Sequential Addition: After the initial quenching with a less reactive alcohol, a more reactive alcohol like methanol can be slowly added, followed by a 1:1 mixture of alcohol and water, and finally, water.[15]
-
Neutralization: Once the quenching is complete and the solution has been stirred for several hours to ensure full reaction, neutralize the mixture with a weak acid like citric or acetic acid.[15]
Disposal of Quenched, Fluorinated Waste:
-
Segregation: The quenched waste stream containing the fluorinated cyclohexane derivative must be collected separately from non-halogenated waste.[17]
-
Labeling: The waste container must be clearly labeled as "Fluorinated Organic Waste" and list all chemical constituents.
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EH&S) department for guidance.[18] The Environmental Protection Agency (EPA) provides interim guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), which may be relevant to the disposal of this compound.[19]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, minimizing risks and ensuring the integrity of their work.
References
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- Wikipedia. Air-free technique.
- Michigan State University Department of Chemistry. Alkyne Reactivity.
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- Centers for Disease Control and Prevention.
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- Fauske & Associates.
- ResearchGate.
- Chemistry LibreTexts. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
